molecular formula C12H15N3O3 B8015299 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Cat. No.: B8015299
M. Wt: 249.27 g/mol
InChI Key: MNVUYQMGLWLWAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde is a useful research compound. Its molecular formula is C12H15N3O3 and its molecular weight is 249.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-13-4-6-14(7-5-13)11-2-3-12(15(17)18)10(8-11)9-16/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVUYQMGLWLWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis of 5-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document delves into the core synthetic pathways, mechanistic underpinnings, and practical experimental protocols.

Introduction and Strategic Importance

This compound, with the molecular formula C₁₂H₁₅N₃O₃, is a valuable building block in organic synthesis.[1] The presence of the nitro group, the benzaldehyde functionality, and the methylpiperazine moiety provides multiple reactive sites for further chemical transformations.[1] This strategic combination makes it a sought-after precursor for the development of novel therapeutic agents, particularly in the fields of oncology and neuroscience.[1]

Core Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group, typically a halogen, from an activated aromatic ring by a nucleophile.

The logical workflow for this synthesis is depicted below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_product Product & Purification 5-Halo-2-nitrobenzaldehyde 5-Halo-2-nitrobenzaldehyde SNAr Nucleophilic Aromatic Substitution (SNAr) 5-Halo-2-nitrobenzaldehyde->SNAr N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->SNAr Crude Product Crude Product SNAr->Crude Product Purification Purification Crude Product->Purification Final Product 5-(4-Methylpiperazin-1-yl) -2-nitrobenzaldehyde Purification->Final Product

Caption: General workflow for the synthesis of this compound.

Mechanistic Insights: The SNAr Pathway

The SNAr mechanism proceeds via a two-step addition-elimination process. The key to this reaction's success lies in the electronic nature of the aromatic ring. The presence of a strong electron-withdrawing group, in this case, the nitro group (-NO₂), is crucial. This group, positioned ortho to the leaving group, activates the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate.

The reaction mechanism can be visualized as follows:

SNAr_Mechanism Reactants 5-Halo-2-nitrobenzaldehyde + N-Methylpiperazine Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Addition of Nucleophile Product This compound + Halide ion Meisenheimer->Product Elimination of Leaving Group

Caption: Simplified representation of the SNAr mechanism.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound based on established methodologies for SNAr reactions. While 5-chloro-2-nitrobenzaldehyde is a common starting material, 5-fluoro-2-nitrobenzaldehyde is often preferred due to the higher electronegativity of fluorine, which enhances the rate of nucleophilic attack.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Purity
5-Fluoro-2-nitrobenzaldehydeC₇H₄FNO₃169.11>98%
N-MethylpiperazineC₅H₁₂N₂100.16>99%
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Anhydrous
Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous
Ethyl AcetateC₄H₈O₂88.11ACS Grade
Brine (saturated NaCl solution)NaCl58.44-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-
Detailed Synthesis Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoro-2-nitrobenzaldehyde (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and anhydrous dimethylformamide (DMF) to the flask.

  • Nucleophile Addition: To the stirred suspension, add N-methylpiperazine (1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed to yield the pure product.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by various spectroscopic techniques.

Spectroscopic Data
TechniqueExpected Data
¹H NMR Signals corresponding to the aldehyde proton, aromatic protons, and the protons of the methyl and piperazine groups.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the methyl and piperazine moieties.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (249.27 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the aldehyde C=O stretch, the N-O stretching of the nitro group, and C-N stretching of the piperazine ring.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: N-Methylpiperazine is corrosive and flammable. 5-Fluoro-2-nitrobenzaldehyde is an irritant. Handle these chemicals with care. DMF is a skin and respiratory irritant.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and reliable method. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable intermediate can be obtained in high yield and purity. This guide provides a solid foundation for researchers to successfully synthesize this compound and utilize it in their downstream applications.

References

Sources

5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde CAS number 904895-82-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde (CAS 904895-82-5)

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, explore the mechanistic basis of its synthesis via nucleophilic aromatic substitution, and detail its chemical reactivity. A significant focus is placed on its application as a critical intermediate in the development of advanced pharmaceutical agents, most notably as a precursor to a new class of SIRT6 inhibitors for potential therapeutic use in type 2 diabetes.[1][2] This document provides field-proven experimental protocols for its synthesis and a representative downstream derivatization, designed for researchers and scientists in drug development.

Compound Profile and Physicochemical Properties

This compound, registered under CAS number 904895-82-5, is an organic compound featuring a benzaldehyde core functionalized with a nitro group at the 2-position and a 4-methylpiperazine moiety at the 5-position.[3][4] This specific arrangement of functional groups—an electrophilic aldehyde, an electron-withdrawing nitro group, and a nucleophilic piperazine ring—confers a unique reactivity profile, making it a highly versatile intermediate in organic synthesis.[3][5] Its emergence in the early 21st century, as indicated by its CAS registry date, aligns with the growing demand for complex heterocyclic scaffolds in drug discovery programs.[3]

The key physicochemical properties are summarized below.

PropertyValueSource
CAS Number 904895-82-5[4][6]
Molecular Formula C₁₂H₁₅N₃O₃[3][4]
Molecular Weight 249.27 g/mol [3][7]
MDL Number MFCD20485290[4][6]
Purity (Typical) ≥95-98%[6][8]
Appearance Yellow crystalline powder (typical for related nitrobenzaldehydes)[9][10]

Synthesis and Mechanistic Rationale

The most logical and industrially scalable synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the powerful electron-withdrawing nature of the nitro group to facilitate the displacement of a halide leaving group.

2.1 The SNAr Mechanism: An Electronically Driven Pathway

The SNAr mechanism is fundamentally different from SN1 or SN2 reactions and is characteristic of aryl halides bearing strong electron-withdrawing groups.[11][12] The reaction proceeds via a two-step addition-elimination sequence:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (1-methylpiperazine) on the carbon atom bearing the leaving group.

  • Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][12] The stability of this complex is the cornerstone of the SNAr reaction. The electron density from the incoming nucleophile is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization significantly lowers the activation energy of the reaction.

  • Elimination and Aromatization: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., chloride), yielding the final substituted product.

The presence of the nitro group ortho to the aldehyde and para to the site of substitution is critical; it activates the ring towards nucleophilic attack, making the reaction feasible under practical laboratory conditions.[11][13]

SNAr_Mechanism cluster_start Starting Materials cluster_reaction Reaction Core cluster_end Final Product SM1 5-Chloro-2-nitrobenzaldehyde Attack Nucleophilic Attack SM1->Attack Electrophile SM2 1-Methylpiperazine SM2->Attack Nucleophile Meisenheimer Formation of Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Addition Step Elimination Elimination of Leaving Group (Cl⁻) Meisenheimer->Elimination Rate-determining Step Product 5-(4-Methylpiperazin-1-yl)- 2-nitrobenzaldehyde Elimination->Product Restores Aromaticity

Caption: The Addition-Elimination mechanism for SNAr synthesis.

Chemical Reactivity and Synthetic Utility

The title compound is a versatile synthetic intermediate due to its three distinct functional regions:

  • Aldehyde Group: The carbonyl group is a prime site for nucleophilic addition and condensation reactions. It readily reacts with primary amines to form imines (Schiff bases), with hydrazines to form hydrazones, and can undergo reduction to an alcohol or oxidation to a carboxylic acid.[3][14] These transformations are fundamental for extending the molecular scaffold.

  • Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-based reagents (e.g., SnCl₂).[3] This transformation is particularly significant as it provides a direct route to 2-amino-5-(4-methylpiperazin-1-yl)benzaldehyde and its derivatives, including the biologically active 5-(4-methylpiperazin-1-yl)-2-nitroaniline scaffold.[1][2]

  • 4-Methylpiperazine Moiety: The tertiary amine of the piperazine ring provides a basic site and can be quaternized. This moiety is frequently incorporated into drug candidates to improve aqueous solubility and pharmacokinetic properties.

Applications in Drug Discovery: A Gateway to SIRT6 Inhibitors

While preliminary studies suggest general antioxidant or cytotoxic properties for related structures, the most compelling application for this compound is as a key precursor in the synthesis of selective SIRT6 inhibitors.[3]

SIRT6 is a histone deacetylase that has emerged as a promising therapeutic target for type 2 diabetes.[1][2] A closely related compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline , has been identified as a potent and selective SIRT6 inhibitor with an IC₅₀ value of 4.93 μM.[1][2] In animal models of type 2 diabetes, this inhibitor was shown to increase the levels of glucose transporter GLUT-1, leading to a reduction in blood glucose.[1][2]

The title compound, this compound, is a direct precursor to this class of inhibitors. The synthetic pathway involves the reduction of the nitro group to an aniline, a standard and high-yielding transformation. This positions our subject compound as a critical and high-value intermediate for researchers developing novel therapeutics targeting metabolic diseases.

Drug_Discovery A 5-(4-Methylpiperazin-1-yl)- 2-nitrobenzaldehyde (Key Intermediate) B Chemical Modification (e.g., Nitro Group Reduction) A->B C 5-(4-Methylpiperazin-1-yl)- 2-nitroaniline Derivatives (Active Pharmaceutical Ingredient) B->C D Biological Target: SIRT6 Enzyme C->D Inhibition E Therapeutic Application: Type 2 Diabetes D->E Modulates

Sources

structure elucidation of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Foreword: A Logic-Driven Approach to Molecular Architecture

This document eschews a rigid, templated approach. Instead, it presents a logical, self-validating workflow that begins with foundational data and progressively builds a complete, irrefutable structural model. We will move from determining the basic molecular formula to identifying functional groups and, finally, to assembling the precise atomic connectivity through advanced spectroscopic techniques. Each step is explained not merely as a protocol but as a strategic decision, reflecting the thought process of an experienced analytical scientist.

Foundational Analysis: Molecular Mass and Formula

The first step in characterizing any unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough precision to constrain the elemental composition to a single possibility.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS using a technique like Electrospray Ionization (ESI) is ideal for this molecule due to the presence of nitrogen atoms in the piperazine ring, which are easily protonated to form a pseudomolecular ion [M+H]⁺. This provides a highly accurate mass that is crucial for confirming the elemental composition.

Expected Results for C₁₂H₁₅N₃O₃:

  • Molecular Formula: C₁₂H₁₅N₃O₃

  • Monoisotopic Molecular Weight: 249.1113 g/mol [2]

  • Expected [M+H]⁺ Ion: 250.1192 m/z

A typical fragmentation pattern in Electron Ionization (EI) might involve the loss of the aldehyde group (-CHO) or cleavage within the piperazine ring, providing initial structural clues. For instance, the loss of a CHO group (29 Da) is a common fragmentation for benzaldehydes.[3][4]

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Utilize an ESI Time-of-Flight (TOF) mass spectrometer.

  • Analysis: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode over a mass range of 50-500 m/z.

  • Data Processing: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured accurate mass.

Functional Group Identification: The Infrared Signature

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. Each group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."

Rationale: The proposed structure contains several distinct functional groups—an aromatic aldehyde, a nitro group, and a tertiary amine within the piperazine ring—each with a well-defined IR absorption band. Identifying these bands provides strong evidence for the correctness of the proposed structure.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
~3030Aromatic C-HStretchWeak to Medium
~2950-2800Aliphatic C-H (Piperazine)StretchMedium
~2850 & ~2750Aldehyde C-HStretch (Fermi Doublet)Weak, but diagnostic
~1705Aldehyde C=OStretchStrong, Sharp
~1600 & ~1475Aromatic C=CStretchMedium
~1530 & ~1350Aromatic Nitro N-OAsymmetric & Symmetric StretchStrong
~1150C-N (Piperazine)StretchMedium

References for IR data:[5],[6],[7],[8],[9]

The presence of a strong, sharp peak around 1705 cm⁻¹ is highly indicative of a conjugated aldehyde.[6] Similarly, two strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of an aromatic nitro group.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Label the significant peaks and assign them to the corresponding functional groups.

Probing the Conjugated System: UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Rationale: The 2-nitrobenzaldehyde core contains a conjugated system of π-electrons. The presence of the electron-donating piperazine group and the electron-withdrawing nitro and aldehyde groups extends this conjugation and influences the energy of the electronic transitions. The resulting spectrum is a characteristic signature of this specific electronic arrangement. Aromatic compounds typically show absorptions between 200-400 nm.[9] The nitroaromatic system is expected to produce significant absorption in the UV-Vis region.[10][11]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) to an approximate concentration of 1-10 µg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (as a blank).

  • Data Acquisition: Fill a second quartz cuvette with the sample solution and scan over a wavelength range of 200-600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

The Definitive Proof: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.

¹H NMR: Proton Environment Mapping

Rationale: ¹H NMR provides the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons in each environment (integration).

Predicted ¹H NMR Data (400 MHz, CDCl₃)
AssignmentPredicted Shift (ppm)MultiplicityIntegrationRationale
H-α (CHO)~10.4s (singlet)1HHighly deshielded aldehyde proton adjacent to an electron-withdrawing nitro group.[12],[13]
H-3~8.0d (doublet)1HAromatic proton ortho to the electron-withdrawing nitro group, deshielded.
H-6~7.8dd (doublet of doublets)1HAromatic proton ortho to the aldehyde and meta to the piperazine.
H-4~7.2d (doublet)1HAromatic proton ortho to the electron-donating piperazine group, shielded.
H-β (Pip)~3.4t (triplet)4HPiperazine protons adjacent to the aromatic ring.
H-γ (Pip)~2.6t (triplet)4HPiperazine protons adjacent to the N-methyl group.
H-δ (CH₃)~2.4s (singlet)3HMethyl group protons on the piperazine nitrogen.

Note: "Pip" refers to the piperazine ring. Chemical shifts are predictions and may vary. Coupling constants (J-values) for aromatic protons would be expected in the range of ~8-9 Hz for ortho coupling and ~2-3 Hz for meta coupling.

¹³C NMR: The Carbon Skeleton

Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shift of each carbon provides insight into its hybridization and electronic environment.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)
AssignmentPredicted Shift (ppm)Rationale
C-α (CHO)~189Deshielded aldehyde carbonyl carbon.[12]
C-2 (C-NO₂)~150Aromatic carbon attached to the electron-withdrawing nitro group.
C-5 (C-Pip)~145Aromatic carbon attached to the electron-donating piperazine nitrogen.
C-1 (C-CHO)~135Quaternary aromatic carbon attached to the aldehyde.
C-6~130Aromatic methine carbon.
C-3~125Aromatic methine carbon.
C-4~115Aromatic methine carbon shielded by the adjacent piperazine group.
C-γ (Pip)~55Piperazine carbons adjacent to the N-methyl group.
C-β (Pip)~48Piperazine carbons adjacent to the aromatic ring.
C-δ (CH₃)~46Methyl carbon on the piperazine nitrogen.
2D NMR: Assembling the Puzzle

Rationale: While 1D NMR suggests the pieces of the molecule, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings. We expect to see correlations between adjacent aromatic protons (H-3/H-4, H-4/H-6) and between the two sets of piperazine protons (H-β/H-γ).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the ultimate tool for connecting molecular fragments. Key expected correlations include:

    • From the aldehyde proton (H-α) to the aromatic carbons C-1 and C-6.

    • From the piperazine protons (H-β) to the aromatic carbons C-4 and C-6.

    • From the methyl protons (H-δ) to the piperazine carbons (C-γ).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire standard 2D COSY, HSQC, and HMBC spectra using the spectrometer's predefined parameter sets.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to the residual solvent peak. Analyze the 1D and 2D spectra to make complete and unambiguous assignments.

The Elucidation Workflow: A Visual Guide

A systematic approach ensures all data is integrated logically to arrive at the final structure. The following workflow illustrates this process.

Elucidation_Workflow cluster_start Initial Analysis cluster_nmr NMR Core Analysis cluster_conclusion Structural Confirmation Compound Sample: this compound HRMS HRMS Analysis Compound->HRMS Provides IR FT-IR Analysis Compound->IR Provides H1_NMR ¹H NMR Compound->H1_NMR C13_NMR ¹³C NMR Compound->C13_NMR Fragments Identify Molecular Fragments HRMS->Fragments Molecular Formula (C₁₂H₁₅N₃O₃) IR->Fragments Functional Groups (-CHO, -NO₂, Pip) COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC HMBC 2D HMBC H1_NMR->HMBC H1_NMR->Fragments Identifies Proton & Carbon Environments C13_NMR->HSQC C13_NMR->HMBC C13_NMR->Fragments Identifies Proton & Carbon Environments Connectivity Establish Connectivity COSY->Connectivity ¹H-¹H Bonds HSQC->Connectivity ¹H-¹³C Direct Bonds HMBC->Connectivity ¹H-¹³C Long-Range (2-3 Bonds) Fragments->Connectivity Structure Final Confirmed Structure Connectivity->Structure

Caption: A logical workflow for structure elucidation, from initial analysis to final confirmation.

Visualizing the Connections: Key HMBC Correlations

The HMBC experiment provides the definitive evidence for connecting the molecular fragments. The diagram below illustrates the most critical 2- and 3-bond correlations that piece together the final structure.

Caption: Key HMBC correlations confirming the connectivity of the molecular fragments.

Conclusion

By systematically applying a suite of modern spectroscopic techniques, the structure of this compound can be elucidated with a high degree of confidence. The process begins with establishing the molecular formula via HRMS and identifying key functional groups with IR spectroscopy. The core of the proof lies in a comprehensive NMR analysis, where 1D spectra provide information on the individual atomic environments and 2D spectra (COSY, HSQC, and particularly HMBC) reveal the precise connectivity of the molecular framework. This logic-driven, multi-technique approach ensures a self-validating and unambiguous structural assignment, forming a reliable foundation for any subsequent research or development activities.

References

  • ResearchGate. (a) UV-vis absorption spectra of different nitroaromatic compounds. Available at: [Link]

  • Analytica Chimica Acta. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available at: [Link]

  • Appchem. This compound | 904895-82-5. Available at: [Link]

  • ResearchGate. The UV–vis spectra of various nitroaromatic compounds and excitation of.... Available at: [Link]

  • NIST WebBook. Benzaldehyde, 2-nitro-. Available at: [Link]

  • Atmospheric Chemistry and Physics. Composition and light absorption of nitroaromatic compounds in organic aerosols from laboratory biomass burning. Available at: [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry. Available at: [Link]

  • ResearchGate. Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of. Available at: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of Calgary. IR: nitro groups. Available at: [Link]

  • PubChem. 2-Nitrobenzaldehyde. Available at: [Link]

  • ResearchGate. GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion.... Available at: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Chemistry Stack Exchange. What is the substituent on this benzaldehyde? (MS attached). Available at: [Link]

Sources

An In-Depth Technical Guide to 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest to the chemical, pharmaceutical, and life sciences research communities. Structurally, it integrates three key functional moieties: an electrophilic aldehyde group, a strongly electron-withdrawing nitro group, and a nucleophilic 4-methylpiperazine ring. This unique combination of functionalities makes it a highly versatile synthetic intermediate and a valuable building block, particularly in the design and development of novel therapeutic agents. The strategic placement of the nitro group ortho to the aldehyde and meta to the piperazine substituent dictates its reactivity and utility. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol grounded in established mechanistic principles, its applications in drug discovery, and essential safety and handling procedures for laboratory use.

Section 1: Physicochemical and Spectroscopic Data

Accurate characterization is the foundation of reproducible science. The key physicochemical properties of this compound have been compiled from various chemical data providers and are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 904895-82-5[2]
Molecular Formula C₁₂H₁₅N₃O₃[2]
Molecular Weight 249.27 g/mol [1][2]
Appearance White to yellow solid[3]
Melting Point 154 °C[3]
Boiling Point 437.0 ± 45.0 °C (Predicted)[3]
Density 1.270 ± 0.06 g/cm³ (Predicted)[3]
SMILES O=CC1=CC(N2CCN(C)CC2)=CC=C1=O[2]
Spectroscopic Data 1H NMR, 13C NMR, IR, and Mass Spectrometry data are available from various commercial suppliers. Researchers should obtain a Certificate of Analysis (CoA) with batch-specific spectra for verification.

Section 2: Synthesis and Mechanistic Insights

The primary and most efficient route for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SₙAr) reaction. This mechanism is highly effective due to the electronic properties of the precursor molecule.

Mechanistic Rationale (E-E-A-T)

The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[4] The choice of 5-fluoro-2-nitrobenzaldehyde as the starting material is strategic for several reasons:

  • Activation: The aromatic ring is "activated" toward nucleophilic attack by the powerfully electron-withdrawing nitro group (-NO₂). This group delocalizes the negative charge of the intermediate through resonance, stabilizing it.[5]

  • Leaving Group: Fluorine is an excellent leaving group in SₙAr reactions. Despite being the most electronegative halogen, its small size and the high polarity of the C-F bond make the attached carbon highly electrophilic and susceptible to attack.[4]

  • Regioselectivity: The nitro group, being meta to the fluorine leaving group, provides the necessary resonance stabilization for the intermediate Meisenheimer complex, making the reaction regiochemically favored and efficient.[6]

The nucleophile, 1-methylpiperazine, attacks the carbon bearing the fluorine, leading to the formation of the resonance-stabilized Meisenheimer complex. A subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the final product.

Experimental Protocol: Synthesis via SₙAr

This protocol describes the synthesis of this compound from 5-fluoro-2-nitrobenzaldehyde. It is a self-validating system; reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity and purity confirmed by standard analytical techniques (NMR, LC-MS).

Materials:

  • 5-Fluoro-2-nitrobenzaldehyde (1.0 eq)

  • 1-Methylpiperazine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 5-fluoro-2-nitrobenzaldehyde (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of starting material).

  • Stir the solution until the starting material is fully dissolved.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution. This base acts as a scavenger for the HF formed during the reaction.

  • Add 1-methylpiperazine (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 3x the volume of DMF).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with deionized water, followed by brine, to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure product.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Final Product A 5-Fluoro-2-nitrobenzaldehyde D Combine in DMF (Anhydrous Solvent) A->D B 1-Methylpiperazine B->D C K₂CO₃ (Base) C->D E Heat (80-90 °C) Monitor by TLC D->E SₙAr Reaction F Aqueous Workup (Water, EtOAc) E->F Quench & Extract G Purification (Recrystallization or Chromatography) F->G Isolate Crude H 5-(4-Methylpiperazin-1-yl)- 2-nitrobenzaldehyde G->H Yields Pure Compound

Caption: Workflow for the synthesis of the target compound via SₙAr.

Section 3: Key Chemical Reactions and Applications in Drug Discovery

The utility of this compound lies in its capacity to serve as a scaffold for more complex molecules. The aldehyde and nitro groups are key handles for subsequent transformations.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various established methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., with iron powder in acetic acid or sodium dithionite). This transformation is critical as it unmasks a nucleophilic aniline, converting the molecule into 2-amino-5-(4-methylpiperazin-1-yl)benzaldehyde . This aniline derivative is a common precursor in medicinal chemistry.[1][7]

  • Reactions of the Aldehyde Group: The aldehyde carbonyl is a site for numerous reactions, including reductive amination, Wittig reactions, and, most importantly, condensation reactions with amines to form Schiff bases (imines).[1]

Application as a Precursor for Tyrosine Kinase Inhibitors

Protein tyrosine kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] Consequently, they are major targets for drug development. The aniline derivative obtained from our title compound is an ideal starting point for building kinase inhibitors. For instance, it can be condensed with other heterocyclic structures to form scaffolds that mimic the ATP-binding site of kinases, such as the epidermal growth factor receptor (EGFR).[7]

Drug Discovery Pathway Diagram

G A 5-(4-Methylpiperazin-1-yl)- 2-nitrobenzaldehyde B Step 1: Nitro Reduction (e.g., H₂, Pd/C) A->B C Intermediate: 2-Amino-5-(4-methylpiperazin-1-yl)- benzaldehyde B->C D Step 2: Condensation/ Cyclization with Heterocyclic Amine C->D E Final Scaffold: (e.g., Quinazoline-based Kinase Inhibitor) D->E

Caption: Pathway from the title compound to a potential kinase inhibitor scaffold.

Section 4: Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound is not universally available, its hazards can be reliably inferred from structurally similar compounds like 2-nitrobenzaldehyde. The following protocols are based on established best practices for handling aromatic nitro compounds and aldehydes.

Expected Hazards (based on analogs)
  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.

Recommended Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A standard laboratory coat is required.

  • Dispensing: Avoid generating dust when weighing or transferring the solid. Use a spatula and weigh onto a tared weigh boat inside the fume hood.

  • Spill Response: In case of a spill, decontaminate the area with an appropriate absorbent material. Avoid raising dust. Place the contaminated material in a sealed container for hazardous waste disposal.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a synthetically valuable molecule with a well-defined role as a precursor in medicinal chemistry and organic synthesis. Its preparation via the robust SₙAr pathway is efficient and scalable. The strategic arrangement of its functional groups allows for sequential, controlled modifications, making it an ideal starting point for constructing complex molecular architectures, most notably scaffolds for potent kinase inhibitors. Researchers and drug development professionals can leverage the properties and reactivity outlined in this guide to accelerate their research programs, provided that all handling and safety protocols are strictly followed.

References

  • Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. Available at: [Link]

  • ResearchGate. (2021). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Available at: [Link]

  • Appchem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

  • Li, L., et al. (2010). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1268. Available at: [Link]

  • Sakr, M., et al. (2021). Design, Synthesis of Analgesics and Anticancer of Some New Derivatives of Benzimidazole. International Journal of Organic Chemistry, 11, 144-169. Available at: [Link]

  • LuoEn. (n.d.). 5-(4-Methyl-piperazin-1-yl)-2-nitro-benzaldehyde. Retrieved January 6, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 6, 2026, from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution. Retrieved January 6, 2026, from [Link]

Sources

An In-Depth Technical Guide to 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde, a key intermediate in contemporary medicinal chemistry. The document delves into the compound's historical context, detailed synthetic protocols, thorough characterization, and its significant applications, particularly in the development of targeted therapeutics such as sirtuin inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Emergence of a Privileged Scaffold

This compound has emerged as a significant building block in the synthesis of complex pharmaceutical compounds.[1] Its structure marries the reactivity of a 2-nitrobenzaldehyde moiety with the pharmacologically favorable properties of a 4-methylpiperazine group. The piperazine ring, in particular, is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to impart desirable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] This unique combination of functionalities makes this compound a versatile intermediate for creating molecules with potential therapeutic applications in areas like oncology and metabolic disorders.

While the precise timeline of its discovery is not extensively documented, the appearance of its CAS registry number (904895-82-5) in the early 21st century aligns with the growing interest in piperazine-containing compounds in drug discovery programs.[1] This guide will explore the synthesis, characterization, and key applications of this important chemical entity.

Synthesis and Mechanistic Considerations

The primary synthetic route to this compound involves a nucleophilic aromatic substitution reaction. The general approach utilizes a halo-substituted 2-nitrobenzaldehyde and 1-methylpiperazine.

Preferred Synthetic Route: Nucleophilic Aromatic Substitution

The most common and efficient synthesis starts with 5-chloro-2-nitrobenzaldehyde. The electron-withdrawing nature of the nitro and aldehyde groups activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the chloro substituent by 1-methylpiperazine.

Reaction Scheme:

G reactant1 5-Chloro-2-nitrobenzaldehyde product This compound reactant1->product K2CO3, DMSO reactant2 1-Methylpiperazine reactant2->product

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

  • Reaction Setup: To a solution of 5-chloro-2-nitrobenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 1-methylpiperazine (1.2-1.5 equivalents) and a base, typically potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel to afford the pure this compound as a solid.

Physicochemical and Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₂H₁₅N₃O₃
Molecular Weight 249.27 g/mol
CAS Number 904895-82-5
Appearance White to yellow solid
Melting Point Not consistently reported, varies with purity
Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. Expected signals include those for the aldehyde proton, the aromatic protons, and the protons of the 4-methylpiperazine moiety.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Key signals correspond to the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the piperazine ring and methyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present, such as the carbonyl (C=O) stretch of the aldehyde and the N-O stretching vibrations of the nitro group.

  • MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound, with the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ being observed.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules, most notably in the development of kinase and sirtuin inhibitors.

Key Intermediate in the Synthesis of SIRT6 Inhibitors

A significant application of this compound is as a precursor in the synthesis of inhibitors for Sirtuin 6 (SIRT6), a histone deacetylase that has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes.[3][4]

Synthetic Workflow:

G A 5-(4-Methylpiperazin-1-yl) -2-nitrobenzaldehyde B 5-(4-Methylpiperazin-1-yl) -2-nitroaniline A->B Reductive Amination C SIRT6 Inhibitor Core B->C Further Synthetic Steps

Sources

potential biological activity of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

This compound stands at the intersection of well-validated pharmacophores. The structured, hypothesis-driven approach detailed in this guide—from computational prediction to targeted in vitro assays for anticancer and antimicrobial activities—provides a robust pathway for its evaluation. Positive results from the initial cytotoxicity and MIC screens would warrant progression to more advanced mechanism-of-action studies, including broader kinase profiling, apoptosis assays, and time-kill kinetic studies. The ultimate goal is to generate a comprehensive data package to determine if this molecule represents a viable starting point for a new drug discovery program. [30]

References

  • Biobide. What is an Inhibition Assay? Available from: [Link]

  • Stanford University. A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure - CS230. Available from: [Link]

  • Jamal, S., et al. Computational analysis and predictive modeling of small molecule modulators of microRNA. bioRxiv. 2012. Available from: [Link]

  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. Available from: [Link]

  • Nantasenamat, C., et al. Advances in computational methods to predict the biological activity of compounds. Expert Opinion on Drug Discovery. 2010. Available from: [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. 2005. Available from: [Link]

  • Nantasenamat, C., et al. Advances in computational methods to predict the biological activity of compounds. Semantic Scholar. 2010. Available from: [Link]

  • Reker, D., et al. New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research. 2001. Available from: [Link]

  • Thienthanasit, R., et al. Bioassays for anticancer activities. Molecular Medicine Reports. 2012. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Nitrobenzaldehyde in Advanced Chemical Synthesis. Available from: [Link]

  • Kim, H. J., et al. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Investigational New Drugs. 2007. Available from: [Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. Assay Guidance Manual. 2012. Available from: [Link]

  • Valgas, C., et al. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods. 2007. Available from: [Link]

  • ACS Publications. Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. 2024. Available from: [Link]

  • BioIVT. Enzyme Inhibition & DDI Studies. Available from: [Link]

  • ResearchGate. Targeting enzyme inhibitors in drug discovery. 2022. Available from: [Link]

  • ResearchGate. Synthesis of Novel Anticancer Drugs Derived from 4‐nitrobenzaldehyde, and Investigation of Responsive Drug Delivery Systems Based on Carbon Quantum Dots. 2022. Available from: [Link]

  • Butler, M. S., et al. High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. The Lancet Microbe. 2024. Available from: [Link]

  • National Cancer Institute. Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Infectious Diseases. 2023. Available from: [Link]

  • Bentham Science. Screening Strategies to Identify New Antibiotics. Current Drug Targets. 2015. Available from: [Link]

  • MDPI. Mechanism-Based Approach to New Antibiotic Producers Screening among Actinomycetes in the Course of the Citizen Science Project. Antibiotics. 2022. Available from: [Link]

  • Gdovin, M. J. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. Journal of Clinical & Experimental Oncology. 2017. Available from: [Link]

  • ResearchGate. PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. 2015. Available from: [Link]

  • de Oliveira, R., et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. 2019. Available from: [Link]

  • Pharmascope. Biological Activities of Piperazine Derivatives: A Comprehensive Review. 2024. Available from: [Link]

  • Renhowe, P. A., et al. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Acta Crystallographica Section E. 2010. Available from: [Link]

  • Kumar, A., et al. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters. 2009. Available from: [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. 2024. Available from: [Link]

  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. 2021. Available from: [Link]

  • Preprints.org. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. 2024. Available from: [Link]

  • ResearchGate. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. 2023. Available from: [Link]

  • ResearchGate. Synthesis of m-nitrobenzaldehyde. 2003. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. 2013. Available from: [Link]

Sources

The Strategic Development of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde Derivatives: A Technical Guide for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde scaffold represents a privileged starting point in medicinal chemistry, offering a unique combination of reactive functionalities and a pharmacophoric piperazine moiety. This technical guide provides an in-depth exploration of this core structure, its derivatives, and analogs for researchers, scientists, and drug development professionals. We will delve into the strategic rationale behind its synthesis, detailed experimental protocols for its preparation and derivatization, and a comprehensive analysis of the structure-activity relationships (SAR) that govern its biological effects. This guide will focus on key therapeutic areas, including oncology and metabolic diseases, providing field-proven insights into the design and evaluation of novel drug candidates based on this versatile chemical entity.

Introduction: The Pharmacological Significance of the Piperazine-Nitrobenzaldehyde Core

The this compound molecule, with the chemical formula C₁₂H₁₅N₃O₃, integrates three key chemical features that make it a highly valuable starting material in drug discovery[1].

  • The Benzaldehyde Group: This reactive aldehyde functionality serves as a versatile chemical handle for the synthesis of a wide array of derivatives, most notably through condensation reactions with amines to form Schiff bases[1].

  • The Ortho-Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the adjacent aldehyde. Furthermore, the nitro group itself is a well-established pharmacophore in various antimicrobial and anticancer agents[2].

  • The 4-Methylpiperazine Moiety: The piperazine ring is a common constituent in numerous FDA-approved drugs, prized for its ability to improve pharmacokinetic properties such as solubility and bioavailability. The two nitrogen atoms within the piperazine ring can act as hydrogen bond acceptors, enhancing interactions with biological targets[3].

The strategic combination of these three components in a single molecule provides a robust platform for generating diverse chemical libraries with a high potential for biological activity.

Synthesis and Characterization of the Core Scaffold

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The general approach involves the reaction of a suitable 2-nitrobenzaldehyde derivative with 1-methylpiperazine.

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification A 2-Nitrobenzaldehyde C Nucleophilic Aromatic Substitution A->C B 1-Methylpiperazine B->C D Crude Product C->D Reaction Work-up E Purification (Recrystallization/Chromatography) D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for nucleophilic aromatic substitution on activated aromatic rings.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol[1].

  • Addition of Reagent: Add 1-methylpiperazine (1.1 equivalents) to the solution. The reaction can be conducted under either acidic or basic conditions to facilitate the substitution[1].

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo[1].

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound[1].

Characterization Data

The structural identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aldehydic proton, aromatic protons, and the protons of the methyl and piperazine groups.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the methyl and piperazine moieties.
Mass Spec (MS) A molecular ion peak corresponding to the molecular weight of the compound (249.27 g/mol )[1].
Infrared (IR) Characteristic absorption bands for the aldehyde C=O stretch, the N-O stretches of the nitro group, and C-N stretching of the piperazine ring.

Derivatives and Analogs: Therapeutic Applications

The this compound scaffold has served as a starting point for the development of compounds with a range of biological activities.

SIRT6 Inhibitors for the Treatment of Diabetes

A notable application of this scaffold is in the development of inhibitors for Sirtuin 6 (SIRT6), a histone deacetylase that is a potential therapeutic target for type 2 diabetes[4].

Researchers have identified 5-(4-methylpiperazin-1-yl)-2-nitroaniline as a potent SIRT6 inhibitor. This compound is a derivative of the core scaffold where the aldehyde group has been replaced by an amine group.

Compound Assay Result Reference
5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d)Fluor de Lys (FDL) Assay (SIRT6 inhibition)IC₅₀ = 4.93 µM[4]
5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d)Surface Plasmon Resonance (SPR)K_D = 9.76 µM[4]
5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d)Isothermal Titration Calorimetry (ITC)K_D = 10 µM[4]

In a mouse model of type 2 diabetes, this compound was shown to significantly increase the levels of glucose transporter GLUT-1, leading to a reduction in blood glucose levels[4]. Importantly, the compound exhibited high selectivity for SIRT6 over other histone deacetylases (SIRT1-3 and HDAC1-11)[4].

Anticancer Agents

The piperazine and nitroaromatic moieties are well-represented in anticancer drug discovery[3][5]. Derivatives of this compound, particularly Schiff base derivatives, are being explored for their cytotoxic effects against various cancer cell lines.

Piperazine-containing compounds can induce apoptosis in cancer cells through multiple pathways. Studies on related compounds have shown that they can enhance the release of mitochondrial cytochrome c, leading to the activation of caspase-9. Additionally, they can increase the activation of caspase-8, suggesting the involvement of both intrinsic and extrinsic apoptotic pathways[6]. The azomethine group (-CH=N-) in Schiff base derivatives is often implicated in their anticancer mechanism[7].

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold is crucial for optimizing its biological activity.

Key Modification Points

SAR cluster_core Core Scaffold cluster_mods Modification Points Core This compound R1 R1: Aldehyde Modification (e.g., Schiff Bases, Anilines) Core->R1 Position 2 R2 R2: Piperazine Substitution (e.g., different N-alkyl/aryl groups) Core->R2 Position 5 (Piperazine) R3 R3: Aromatic Ring Substitution (e.g., additional substituents) Core->R3 Aromatic Ring

Caption: Key points for structure-activity relationship studies.

Insights from Analogs
  • Aldehyde Group (R1): Conversion of the aldehyde to a Schiff base by reacting with various amines can lead to a diverse library of compounds with potentially enhanced biological activity. The nature of the substituent on the imine nitrogen can significantly impact potency and selectivity[7]. The conversion to an aniline, as seen in the SIRT6 inhibitor, demonstrates that this position is critical for target engagement[4].

  • Piperazine Moiety (R2): The N-methyl group on the piperazine can be replaced with other alkyl or aryl groups to modulate lipophilicity and steric bulk, which can influence target binding and pharmacokinetic properties.

  • Aromatic Ring (R3): The introduction of additional substituents on the benzaldehyde ring can alter the electronic properties of the molecule and provide additional points of interaction with the target protein.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives, standardized in vitro assays are essential.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell viability and is a primary screening tool for anticancer compounds[6].

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals[6].

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Protocol: Fluorometric SIRT6 Inhibition Assay

This assay is used to screen for inhibitors of SIRT6 activity.

  • Reagent Preparation: Prepare SIRT6 assay buffer, SIRT6 enzyme solution, substrate solution (containing a fluorogenic acetylated peptide and NAD+), and developer solution as per the kit manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the SIRT6 enzyme solution to wells containing either the test compound, a known inhibitor (e.g., nicotinamide) as a positive control, or assay buffer as a negative control. Incubate briefly at 37°C.

  • Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction. Incubate at 37°C for 60 minutes.

  • Development: Add the developer solution to each well to stop the deacetylation reaction and generate a fluorescent signal from the deacetylated substrate. Incubate for 10-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).

  • Data Analysis: Calculate the percentage of SIRT6 inhibition for each concentration of the test compound relative to the controls. Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse libraries of derivatives, while the inherent pharmacological properties of its constituent moieties provide a strong foundation for biological activity. The successful development of a potent and selective SIRT6 inhibitor from this scaffold highlights its potential in addressing metabolic diseases. Furthermore, the known anticancer properties of related piperazine and nitroaromatic compounds suggest that derivatives of this core structure are worthy of further investigation as cytotoxic agents. Future research should focus on the synthesis and evaluation of a broader range of analogs to establish more comprehensive structure-activity relationships for various therapeutic targets. Elucidating the specific mechanisms of action for any observed anticancer activity will also be crucial for the rational design of next-generation drug candidates.

References

  • Al-Oqail, M. M., El-Shaer, S. S., Al-Jenoobi, F. I., & Al-Suwayeh, S. A. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi Journal of Biological Sciences, 23(2), 285-291. [Link]

  • Abdul Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International journal of molecular and cellular medicine, 11(4), 285–296. [Link]

  • Biovision. (n.d.). SIRT6 Inhibitor Screening Kit (Fluorometric). Retrieved January 1, 2026, from [Link]

  • Walayat, K., Mohsin, N. U. A., Aslam, S., & Ahmad, M. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-32. [Link]

  • Sagar, B. K., Kumar, M. D., Bhat, M., Sekhar, E. V., & Supreeth, M. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. [Link]

  • Singh, G., Dhiman, N., Sharma, P., & Singh, G. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

  • Degen, L., Salvaterra, M., Vella, S., & Nardi, D. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130–140. [Link]

  • Szabó, I., Borbás, A., Szabó, V., Kéki, S., & Zsuga, M. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(11), 3328. [Link]

  • Sharma, R., & Kumar, R. (2014). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 6(6), 233-246. [Link]

  • Kłossowski, S., Degl'Innocenti, A., & Ossowska, K. (2021). Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. ACS medicinal chemistry letters, 12(8), 1309–1315. [Link]

  • ResearchGate. (n.d.). The structure-activity relationship of anticancer activity piperazine derivatives. Retrieved January 1, 2026, from [Link]

  • Chen, J., Liu, Y., Li, Y., & Zhang, Y. (2018). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC advances, 8(63), 36125–36129. [Link]

  • El-Sayed, W. M., Ali, O. M., & El-Deen, I. M. (2016). Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. World Journal of Organic Chemistry, 4(2), 29-37. [Link]

  • Degen, L., Salvaterra, M., & Vella, S. (1972). Antimicrobial activity of 5-nitro-2-furaldehyde-N'-methyl-N-piperazinoacethydrazone, a new hydrosoluble nitrofurane derivative. I. In vivo antibacterial activity. Chemotherapy, 17(3), 175–181. [Link]

  • Kumar, R., & Kumar, S. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. Current drug discovery technologies, 14(1), 13–31. [Link]

  • Saipriya, D., Prakash, A., Kini, S. G., Bhatt, G. V., Pai, K. S. R., Biswas, S., & Shameer, M. K. (2018). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Indian journal of pharmaceutical education and research, 52(4s), s131–s142. [Link]

  • ResearchGate. (n.d.). GC-MS spectra of the product p-nitrobenzaldehyde showed molecular ion.... Retrieved January 1, 2026, from [Link]

  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 481–492. [Link]

  • Li, L., Zhang, Y., Wang, Y., Li, Y., & Li, Y. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline Derivatives as a New Class of SIRT6 Inhibitors. Bioorganic & medicinal chemistry letters, 30(16), 127215. [Link]

  • SpectraBase. (n.d.). Benzaldehyde, 4-methyl-2-nitro-. Retrieved January 1, 2026, from [Link]

  • NIST. (n.d.). 5-Hydroxy-2-nitrobenzaldehyde. Retrieved January 1, 2026, from [Link]

  • El-Faham, A., & El-Sayed, W. M. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Cell biochemistry and biophysics. [Link]

  • Singh, G., Dhiman, N., Sharma, P., & Singh, G. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-11. [Link]

  • Walayat, K., Mohsin, N. U. A., Aslam, S., & Ahmad, M. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-32. [Link]

  • Kumar, R., & Kumar, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 346-359. [Link]

Sources

Spectroscopic Characterization of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde, a molecule of interest in pharmaceutical research and drug development.[1] The structural complexity of this molecule, featuring an aromatic core with both electron-donating and electron-withdrawing substituents, as well as a saturated heterocyclic moiety, gives rise to distinct and interpretable spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity.

Molecular Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₂H₁₅N₃O₃ Molecular Weight: 249.27 g/mol

The molecule consists of a benzaldehyde ring substituted with a nitro group at the 2-position and a 4-methylpiperazin-1-yl group at the 5-position. The nitro group is a strong electron-withdrawing group, while the piperazine moiety is an electron-donating group. This electronic interplay significantly influences the spectroscopic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy: A Detailed Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the piperazine ring protons, the methyl group protons, and the aldehyde proton.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.4s1HAldehyde-HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the electron-withdrawing nature of the aromatic ring.
~8.0d1HAr-H (ortho to CHO)This proton is deshielded by the adjacent aldehyde and nitro groups.
~7.2dd1HAr-H (ortho to piperazine)This proton is shielded by the electron-donating piperazine group and coupled to two other aromatic protons.
~7.0d1HAr-H (meta to CHO)This proton is influenced by both the electron-donating piperazine and electron-withdrawing nitro groups.
~3.4t4HPiperazine-H (CH₂-N-Ar)These protons are adjacent to the aromatic ring and are deshielded.
~2.6t4HPiperazine-H (CH₂-N-CH₃)These protons are adjacent to the methyl group.
~2.4s3HMethyl-H (N-CH₃)The methyl group protons appear as a singlet in a typical region for N-methyl groups.

Causality in ¹H NMR: The electron-withdrawing nitro group at the 2-position and the electron-donating 4-methylpiperazin-1-yl group at the 5-position create a distinct substitution pattern on the aromatic ring. This results in a predictable set of chemical shifts and coupling patterns for the aromatic protons. The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide information on all twelve carbon atoms in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~190Aldehyde C=OThe carbonyl carbon is highly deshielded and appears significantly downfield.
~155Ar-C (C-N piperazine)The carbon attached to the electron-donating piperazine nitrogen is deshielded.
~148Ar-C (C-NO₂)The carbon bearing the nitro group is also significantly deshielded.
~132Ar-C (C-CHO)The carbon attached to the aldehyde group is deshielded.
~128Ar-CHAromatic methine carbon.
~118Ar-CHAromatic methine carbon.
~115Ar-CHAromatic methine carbon.
~55Piperazine C-N-CH₃Carbon atoms in the piperazine ring adjacent to the methyl group.
~48Piperazine C-N-ArCarbon atoms in the piperazine ring adjacent to the aromatic ring.
~46Methyl C (N-CH₃)The methyl carbon is found in the typical aliphatic region.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment with a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled single-pulse experiment. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve sample in CDCl3 with TMS instrument Instrument Setup (Lock & Shim) dissolve->instrument h1_acq ¹H Acquisition instrument->h1_acq c13_acq ¹³C Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase calibrate Calibration (TMS) phase->calibrate interpret Interpretation of Shifts & Coupling calibrate->interpret

Caption: Workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by the characteristic absorption bands of the nitro, aldehyde, and aromatic groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2830 & ~2730MediumC-H stretch (aldehyde)The presence of two bands in this region is characteristic of an aldehyde C-H stretch.
~1700StrongC=O stretch (aldehyde)The carbonyl group of the aldehyde exhibits a strong absorption in this region.
~1520 & ~1340StrongN-O asymmetric & symmetric stretch (nitro)Aromatic nitro compounds show two strong, characteristic bands for the N-O stretching vibrations.[2][3]
~1600 & ~1475MediumC=C stretch (aromatic)These bands are characteristic of the aromatic ring.
~1250MediumC-N stretch (aromatic amine)Stretching vibration of the bond between the aromatic ring and the piperazine nitrogen.
~2950-2800MediumC-H stretch (aliphatic)C-H stretching vibrations of the piperazine ring and the methyl group.
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample. The instrument software will automatically subtract the background from the sample spectrum.

IR_Interpretation spectrum IR Spectrum ~2800 cm⁻¹ ~1700 cm⁻¹ ~1520 & 1340 cm⁻¹ ~1600 & 1475 cm⁻¹ functional_groups Functional Groups spectrum:f1->functional_groups Aldehyde C-H spectrum:f2->functional_groups Aldehyde C=O spectrum:f3->functional_groups Nitro N-O spectrum:f4->functional_groups Aromatic C=C

Caption: Correlation of key IR absorptions to functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Interpretation of the Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrum Data (EI)

m/zRelative IntensityAssignmentRationale
249Moderate[M]⁺Molecular ion peak corresponding to the molecular weight of the compound.
220Moderate[M-CHO]⁺Loss of the formyl radical from the molecular ion.
193Strong[M-NO₂-H]⁺Loss of a nitro group and a hydrogen atom.
99Very Strong[C₅H₁₁N₂]⁺Fragmentation of the piperazine ring, leading to the stable 4-methylpiperazin-1-yl cation.
70Strong[C₄H₈N]⁺Further fragmentation of the piperazine ring.

Causality in Fragmentation: The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting fragments. The bond between the aromatic ring and the piperazine nitrogen is susceptible to cleavage. The piperazine ring itself can undergo characteristic fragmentation, often leading to a base peak corresponding to the stabilized piperazine cation.[1][4]

Experimental Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as dichloromethane or methanol.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation: Inject the sample into the GC. Use a suitable temperature program to ensure the elution of the compound.

  • MS Detection: The eluting compound enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.

Conclusion

The spectroscopic data of this compound provides a clear and detailed picture of its molecular structure. The ¹H and ¹³C NMR spectra reveal the connectivity of the carbon and hydrogen atoms, while the IR spectrum confirms the presence of the key functional groups. The mass spectrum provides the molecular weight and characteristic fragmentation patterns that are consistent with the proposed structure. This comprehensive spectroscopic analysis serves as a robust tool for the identification and characterization of this compound in research and development settings.

References

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • University of Calgary. Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

  • Chemistry LibreTexts. Infrared of nitro compounds. Retrieved from [Link]

  • University of California, Davis. IR: nitro groups. Retrieved from [Link]

Sources

A Technical Guide to the Solubility Determination of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, directly influencing bioavailability, manufacturability, and therapeutic efficacy.[1][2] This guide provides a comprehensive technical framework for determining the solubility of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde, a compound of interest in medicinal chemistry.[3] We will move beyond simple data reporting to establish a robust, first-principles approach to solubility assessment. This document outlines the theoretical considerations for solvent selection, provides a detailed, self-validating experimental protocol for equilibrium solubility determination via the shake-flask method, and details the analytical quantification using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous and reproducible solubility profile for this and similar novel chemical entities.

Introduction: The Criticality of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous system, is a fundamental physicochemical property in pharmaceutical sciences.[4] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption; therefore, poor aqueous solubility is a major hurdle that can lead to inadequate bioavailability and therapeutic failure.[4][5] More than 40% of new chemical entities (NCEs) exhibit low aqueous solubility, making this a primary challenge for formulation scientists.[5] A thorough understanding of a compound's solubility profile across a range of solvents and pH conditions is essential for:

  • Formulation Development: Guiding the selection of appropriate dosage forms (e.g., tablets, injections) and excipients.[6]

  • Bioavailability Prediction: Serving as a key parameter in frameworks like the Biopharmaceutics Classification System (BCS).[7]

  • Process Chemistry: Informing the choice of solvents for synthesis, purification, and crystallization processes.[8]

  • Toxicology Studies: Ensuring homogeneous and accurate dosing in preclinical safety assessments.

The subject of this guide, This compound (CAS: 904895-82-5, Molecular Formula: C₁₂H₁₅N₃O₃, MW: 249.27 g/mol ), incorporates structural motifs that present an interesting solubility challenge.[3][9] The nitrobenzaldehyde core imparts aromaticity and polarity, while the 4-methylpiperazine group introduces a basic, ionizable center. This duality necessitates a systematic evaluation in solvents of varying polarity and pH.

Theoretical Framework and Solvent Selection

The principle of "like dissolves like" is the cornerstone of solvent selection. A molecule's solubility is governed by its ability to form favorable intermolecular interactions with the solvent molecules, which must overcome the solute-solute (crystal lattice energy) and solvent-solvent interactions.

Physicochemical Characteristics of the Target Compound

Based on its structure, we can infer the following properties for this compound:

  • Polarity: The presence of a nitro group (-NO₂) and an aldehyde group (-CHO) makes the molecule polar.[10]

  • Hydrogen Bonding: The oxygen atoms of the nitro and aldehyde groups can act as hydrogen bond acceptors. The nitrogen atoms in the piperazine ring can also act as hydrogen bond acceptors.

  • Ionization: The piperazine moiety contains a tertiary amine, which is basic. In acidic aqueous media, this amine will be protonated, significantly increasing its polarity and likely its aqueous solubility. The pKa of this group is critical to understanding its pH-dependent solubility profile.

  • Lipophilicity: The benzene ring contributes to the molecule's lipophilicity.

Rationale for Solvent Selection

A comprehensive solubility screen should include a diverse set of solvents to probe these characteristics. The chosen solvents are categorized as follows:

Solvent CategoryExamplesRationale for Inclusion
Polar Protic Water, Ethanol, MethanolCapable of hydrogen bonding. Solubility in these solvents, particularly water, is critical for biological relevance.
Polar Aprotic DMSO, Acetonitrile (ACN)Possess large dipole moments but lack O-H or N-H bonds. Effective at dissolving a wide range of polar organic molecules.[11]
Nonpolar Hexane, ToluenePrimarily engage in van der Waals interactions. Will probe the lipophilic character of the molecule.
Aqueous Buffers pH 2.0, pH 7.4, pH 9.0Essential for determining the pH-dependent solubility profile, given the basic nature of the piperazine ring.[2]

Modern computational tools and machine learning models can also be employed to predict solubility in various organic solvents, offering a way to prioritize experimental work.[8][12][13]

Experimental Protocol: Thermodynamic Equilibrium Solubility

The gold standard for determining thermodynamic (or equilibrium) solubility is the Shake-Flask Method .[14] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most reliable and thermodynamically valid measurement.[15][16]

Detailed Step-by-Step Methodology
  • Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into several 2 mL glass vials. The key is to add an amount of solid that is in clear excess of what is expected to dissolve.

    • Pipette 1.0 mL of each selected solvent (e.g., Water, Ethanol, DMSO, pH 7.4 Buffer) into the corresponding vials.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a constant-temperature orbital shaker or rotator. A standard temperature of 25 °C (298.15 K) should be maintained and recorded.[15]

    • Agitate the samples for a minimum of 24 to 48 hours. This extended time is crucial to ensure that the system reaches thermodynamic equilibrium. For certain compounds, 72 hours may be necessary.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid material. This confirms that a saturated solution was achieved.

    • To separate the saturated supernatant from the solid excess, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes.

    • Alternative: Filter the suspension using a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE). Care must be taken to avoid adsorption of the compound onto the filter material.

  • Sample Preparation for Analysis:

    • Carefully aspirate a known volume (e.g., 100 µL) of the clear supernatant from each vial.

    • Dilute the supernatant with a suitable mobile phase or solvent mixture to bring the concentration within the linear range of the analytical method (see Section 4). A precise dilution factor is critical for accurate back-calculation.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis weigh Weigh Excess Solute (5-10 mg) add_solvent Add Known Volume of Solvent (e.g., 1.0 mL) weigh->add_solvent agitate Agitate at Constant Temp (25 °C, 24-48 h) add_solvent->agitate centrifuge Centrifuge (14,000 rpm) or Filter (0.22 µm) agitate->centrifuge aspirate Aspirate Supernatant centrifuge->aspirate dilute Dilute for Analysis aspirate->dilute analyze Quantify Concentration (HPLC-UV) dilute->analyze G stock Prepare 1 mg/mL Stock Solution serial_dil Create Serial Dilutions (Calibration Standards) stock->serial_dil run_std Inject Standards into HPLC serial_dil->run_std cal_curve Generate Calibration Curve (Peak Area vs. Conc.) run_std->cal_curve calc_conc Determine Concentration from Calibration Curve cal_curve->calc_conc sample Inject Diluted Solubility Sample get_area Measure Sample Peak Area sample->get_area get_area->calc_conc final_sol Calculate Final Solubility (Apply Dilution Factor) calc_conc->final_sol

Sources

thermal stability and decomposition of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Thermal Stability and Decomposition of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Authored by: A Senior Application Scientist

Introduction

This compound, with the molecular formula C₁₂H₁₅N₃O₃, is a compound of interest in medicinal chemistry and drug development.[1][2] Its structure, featuring a nitro-substituted benzaldehyde core linked to a 4-methylpiperazine moiety, presents a unique combination of functional groups that may impart specific biological activities. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its thermal stability is paramount for ensuring safety during manufacturing, storage, and formulation, as well as for predicting its shelf-life and degradation pathways.

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to evaluating the . We will delve into the anticipated decomposition mechanisms based on its structural components, present detailed protocols for its characterization using key thermal analysis techniques, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this and similar molecules.

Molecular Structure and Potential Thermal Liabilities

The thermal stability of this compound is intrinsically linked to its molecular architecture. The presence of a nitro group on the aromatic ring and a piperazine derivative introduces specific "weak points" that are susceptible to thermal degradation.

Proposed Thermal Decomposition Pathways

While specific experimental data on the thermal decomposition of this compound is not extensively available in the public domain, we can propose likely degradation pathways based on the known behavior of its constituent parts: the piperazine ring and nitroaromatic compounds.

The piperazine ring and its derivatives are known to degrade thermally, often via Sɴ2 substitution reactions that can lead to ring-opening.[3][4] Methyl substitution on the piperazine ring has been observed to increase the rate of thermal degradation.[5] For the title compound, this could involve intramolecular reactions or reactions with atmospheric components at elevated temperatures.

The nitro group is another significant contributor to thermal instability. Nitroaromatic compounds can be energetic and may decompose to release nitrogen oxides (NOx) and carbon monoxide (CO).[6] The presence of the aldehyde group can also influence the decomposition pathway, potentially through oxidation or other reactions at high temperatures.

A plausible decomposition pathway could be initiated by the cleavage of the bond between the piperazine nitrogen and the aromatic ring, or by reactions involving the nitro and aldehyde groups. The ultimate decomposition products at high temperatures are likely to be gaseous species such as CO, CO₂, and NOx, along with a carbonaceous residue.

Experimental Assessment of Thermal Stability

A robust evaluation of thermal stability requires the use of specialized analytical techniques. The two cornerstones of thermal analysis in the pharmaceutical industry are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9][10][11] It is an invaluable tool for determining the temperature at which a material begins to decompose, the extent of mass loss, and the kinetics of the decomposition process.

Experimental Protocol for TGA

Objective: To determine the thermal decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a clean, inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Equilibrate the sample at a starting temperature of 30 °C.

  • Thermal Program: Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis: Plot the percentage of mass loss versus temperature to obtain a thermogram. The onset temperature of decomposition can be determined from the point of initial significant mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][12][13][14] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, providing information on the energy changes associated with these processes.

Experimental Protocol for DSC

Objective: To determine the melting point and identify any exothermic or endothermic events associated with the decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at a starting temperature of 30 °C.

  • Thermal Program: Heat the sample from 30 °C to a temperature above its expected decomposition point (e.g., 350 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the heat flow to the sample as a function of temperature.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) will appear as downward peaks, while exothermic events (like decomposition) will appear as upward peaks.

Data Presentation and Interpretation

The data obtained from TGA and DSC analyses provide a comprehensive picture of the thermal behavior of this compound.

Quantitative Data Summary

The following table summarizes the kind of quantitative data that would be expected from TGA and DSC analyses of a compound like this compound.

ParameterTechniqueTypical Expected ValueSignificance
Onset of Decomposition (Tonset)TGA180 - 250 °CIndicates the temperature at which significant thermal degradation begins.
Temperature of Maximum Decomposition Rate (Tmax)TGA220 - 300 °CThe temperature at which the rate of mass loss is highest.
Residual Mass at 600 °CTGA< 10%The amount of non-volatile material remaining after decomposition.
Melting Point (Tm)DSC100 - 150 °CThe temperature at which the compound transitions from a solid to a liquid.
Decomposition Enthalpy (ΔHd)DSC> 200 J/g (Exothermic)The heat released during decomposition; a large exothermic value can indicate a high-energy event.
Visualizing Experimental Workflows and Molecular Information

Diagrams are essential for clearly communicating complex information. The following diagrams, generated using the DOT language, illustrate the molecular structure, a proposed decomposition pathway, and the experimental workflows for TGA and DSC.

Caption: Key identifiers for this compound.

Start This compound Heat Thermal Stress (Elevated Temperature) Start->Heat Intermediate1 Ring-Opening of Piperazine (Sɴ2 Mechanism) Heat->Intermediate1 Intermediate2 Nitro Group Reduction/ Rearrangement Heat->Intermediate2 Products Gaseous Products (CO, CO₂, NOx) + Carbonaceous Residue Intermediate1->Products Intermediate2->Products

Caption: A proposed thermal decomposition pathway.

cluster_tga TGA Workflow cluster_dsc DSC Workflow TGA_Start Weigh Sample (5-10 mg) into TGA pan TGA_Load Place in TGA Furnace under N₂ Purge TGA_Start->TGA_Load TGA_Heat Heat from 30°C to 600°C at 10°C/min TGA_Load->TGA_Heat TGA_Record Record Mass vs. Temperature TGA_Heat->TGA_Record TGA_Analyze Analyze Thermogram for Mass Loss & T_onset TGA_Record->TGA_Analyze DSC_Start Weigh Sample (2-5 mg) into sealed Al pan DSC_Load Place in DSC Cell with Reference Pan under N₂ DSC_Start->DSC_Load DSC_Heat Heat from 30°C to 350°C at 10°C/min DSC_Load->DSC_Heat DSC_Record Record Heat Flow vs. Temperature DSC_Heat->DSC_Record DSC_Analyze Analyze Thermogram for T_m & Exotherms DSC_Record->DSC_Analyze

Caption: Experimental workflows for TGA and DSC analysis.

Conclusion

A comprehensive understanding of the is critical for its safe handling and effective use in pharmaceutical development. While direct experimental data for this specific molecule is limited, a combination of theoretical predictions based on its chemical structure and standardized thermal analysis techniques like TGA and DSC can provide the necessary insights. The proposed decomposition pathways, centered around the lability of the piperazine ring and the energetic nature of the nitro group, offer a framework for anticipating its thermal behavior. The detailed experimental protocols provided herein serve as a guide for researchers to empirically determine its thermal properties, ensuring the development of safe and stable pharmaceutical products.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives.
  • Element. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.
  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals.
  • PubMed. (1999). Differential scanning calorimetry: applications in drug development.
  • AET. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • NIH. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
  • Smolecule. (n.d.). This compound.
  • Appchem. (n.d.). This compound | 904895-82-5 | C12H15N3O3.
  • Fisher Scientific. (2024, February 12). SAFETY DATA SHEET.

Sources

The Strategic Utility of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde: A Medicinal Chemistry Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde is a bifunctional scaffold that marries two privileged fragments in medicinal chemistry: the 4-methylpiperazine moiety, known for enhancing solubility and receptor interaction, and the 2-nitrobenzaldehyde core, a versatile precursor for a variety of heterocyclic ring systems. This technical guide provides an in-depth analysis of the synthesis, chemical reactivity, and strategic applications of this compound, positioning it as a valuable intermediate for the development of next-generation pharmaceuticals, particularly in oncology, infectious diseases, and neurology. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging its full potential.

Introduction: A Molecule of Strategic Importance

The design of novel drug candidates often hinges on the concept of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. This compound is a prime exemplar of a building block constructed from two such powerful pharmacophores.

  • The 4-Methylpiperazine Moiety: The piperazine ring is a ubiquitous feature in a vast array of clinically approved drugs.[1][2] Its presence often confers favorable pharmacokinetic properties, including improved aqueous solubility and the ability to cross the blood-brain barrier. The N-methyl substitution provides a basic nitrogen center that can be protonated at physiological pH, facilitating critical interactions with biological targets like kinases, G-protein coupled receptors (GPCRs), and ion channels.[3][4] This moiety is a key component in drugs spanning numerous therapeutic areas, from antipsychotics like Olanzapine to kinase inhibitors used in oncology.[4]

  • The 2-Nitrobenzaldehyde Core: This aromatic aldehyde is a highly versatile synthetic intermediate.[5] The aldehyde group serves as a handle for a multitude of chemical transformations, including condensations and reductive aminations.[6] Critically, the ortho-nitro group is not merely a passive substituent; it is a latent amino group. Its reduction provides an ortho-amino benzaldehyde in situ, which is a gateway to the synthesis of quinolines and other fused heterocyclic systems through powerful cyclization reactions like the Friedländer synthesis.[7][8] Quinolines, in particular, are a cornerstone of medicinal chemistry, found in drugs with antimalarial, antibacterial, anticancer, and antiviral activities.[9][10]

The strategic combination of these two moieties in a single molecule creates a building block with immense potential for library synthesis and lead optimization campaigns.

Physicochemical and Spectroscopic Data

A thorough understanding of the fundamental properties of a building block is critical for its effective use.

PropertyValue
Molecular Formula C₁₂H₁₅N₃O₃
Molecular Weight 249.27 g/mol
CAS Number 904895-82-5
Appearance White to Yellow Solid
Purity Typically ≥98%
Solubility Soluble in DMSO, Methanol, Ethanol
Storage Store at room temperature, protected from light.

Table 1: Physicochemical Properties of this compound.[3][6][8]

Synthesis of the Building Block

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing effect of the nitro and aldehyde groups activates the aromatic ring, making the carbon at position 5 susceptible to nucleophilic attack by 4-methylpiperazine.

Diagram 1: General synthetic scheme for this compound.
Detailed Experimental Protocol: Synthesis

This protocol provides a representative method for the synthesis of the title compound.

Materials:

  • 5-Fluoro-2-nitrobenzaldehyde (1.0 equiv)

  • 1-Methylpiperazine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 5-fluoro-2-nitrobenzaldehyde in DMSO, add 1-methylpiperazine and potassium carbonate.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a yellow solid.

Self-Validation: The identity and purity of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectra should be consistent with the expected structure, showing characteristic peaks for the aromatic protons, the aldehyde proton, and the methyl and methylene protons of the piperazine ring.

Key Synthetic Transformations and Applications

The true value of this compound lies in its capacity to undergo sequential or one-pot transformations to rapidly build molecular complexity. The most powerful of these is the domino nitro reduction-Friedländer heterocyclization.

The Domino Nitro Reduction-Friedländer Heterocyclization

This elegant and efficient one-pot reaction is the cornerstone of this building block's utility. It allows for the direct synthesis of highly substituted quinolines, which are prevalent in medicinal chemistry.[11][12]

The reaction proceeds through three key steps:

  • In Situ Nitro Reduction: The nitro group is reduced to an amine using a mild reducing agent, such as iron powder in acetic acid or sodium dithionite.[8][11] This generates the highly reactive 2-amino-5-(4-methylpiperazin-1-yl)benzaldehyde intermediate, which is used immediately in the next step.

  • Knoevenagel or Aldol Condensation: The newly formed 2-aminobenzaldehyde undergoes a condensation reaction with an active methylene compound (e.g., a ketone, β-ketoester, or malononitrile).[12]

  • Intramolecular Cyclization & Aromatization: The intermediate from the condensation reaction undergoes an intramolecular cyclization followed by dehydration (loss of a water molecule) to form the stable, aromatic quinoline ring system.[8]

start 5-(4-Methylpiperazin-1-yl) -2-nitrobenzaldehyde + Active Methylene Compound reduction Step 1: In Situ Nitro Reduction (e.g., Fe/AcOH) start->reduction amino_aldehyde Intermediate: 2-Amino-5-(4-methylpiperazin-1-yl) benzaldehyde reduction->amino_aldehyde Forms reactive intermediate condensation Step 2: Aldol/Knoevenagel Condensation amino_aldehyde->condensation cyclization Step 3: Intramolecular Cyclization & Dehydration condensation->cyclization Forms new ring product Final Product: Substituted 6-(4-Methylpiperazin-1-yl) quinoline cyclization->product

Diagram 2: Workflow of the Domino Nitro Reduction-Friedländer Heterocyclization.
Protocol: Synthesis of a 6-(4-Methylpiperazin-1-yl)quinoline Derivative

This protocol illustrates the synthesis of a substituted quinoline from the title building block.

Materials:

  • This compound (1.0 equiv)

  • Active Methylene Compound (e.g., Acetylacetone) (2.0 equiv)

  • Iron Powder (Fe) (4.0 equiv)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

Procedure:

  • Dissolve this compound and the active methylene compound in glacial acetic acid in a round-bottom flask.

  • Heat the mixture to 95-110 °C with stirring under a nitrogen atmosphere.

  • Add the iron powder portion-wise over 15-20 minutes. An exothermic reaction and a color change are typically observed.

  • Continue heating the reaction for 1-2 hours after the addition is complete, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with ethanol.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify by column chromatography to yield the desired quinoline product.

Case Studies: Application in Drug Discovery Programs

While direct synthesis of a marketed drug from this specific building block is not prominently documented, its structural motifs are central to numerous high-profile drug candidates and approved medicines. The following examples of closely related structures underscore the immense potential of this scaffold.

Case Study 1: Kinase Inhibitors in Oncology

The quinoline and piperazine scaffolds are cornerstones in the design of kinase inhibitors for cancer therapy.[1][13] Many inhibitors target the ATP-binding pocket of kinases, and the piperazine moiety often extends into the solvent-exposed region, providing a handle for modulating solubility and selectivity.

For instance, compounds featuring a piperazinyl-quinoline core have shown potent inhibitory activity against key oncogenic kinases like VEGFR-2, EGFR, and BTK.[4][5] The synthesis of such molecules often involves a step analogous to the Friedländer reaction, where a substituted 2-aminobenzaldehyde (derivable from its nitro precursor) is cyclized to form the quinoline core. The piperazine group is then introduced or is already present on the benzaldehyde starting material.

Case Study 2: Antimalarial and Antibacterial Agents

The 4-aminoquinoline scaffold is famous for its role in antimalarial drugs like Chloroquine. Hybrid molecules that link a quinoline core to a piperazine moiety have been extensively explored to overcome drug resistance.[9][14] These hybrids often exhibit potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[15] Similarly, quinolone antibiotics (a related class) that incorporate a piperazine ring, such as Ciprofloxacin, demonstrate broad-spectrum antibacterial activity.[9] The synthetic logic for accessing these scaffolds frequently relies on the versatile chemistry of substituted quinoline precursors, which can be efficiently generated from building blocks like this compound.

Conclusion and Future Outlook

This compound represents a highly strategic and versatile building block for medicinal chemistry. It provides a direct and efficient entry point to the synthesis of substituted quinolines and other related heterocyclic systems that are of high interest in modern drug discovery. The reliability of the domino nitro reduction-Friedländer synthesis allows for the rapid generation of diverse compound libraries, making this building block particularly valuable for hit-to-lead and lead optimization campaigns. As the demand for novel therapeutics in oncology, infectious disease, and neurology continues to grow, the strategic application of well-designed, bifunctional building blocks like this compound will be indispensable in accelerating the discovery of the next generation of medicines.

References

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. (n.d.). National Institutes of Health (NIH). [Link]

  • Quinoline‐piperazine‐sulfonyl derivatives s anticancer agents. (n.d.). ResearchGate. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2011). National Institutes of Health (NIH). [Link]

  • Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. (2020). National Institutes of Health (NIH). [Link]

  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. (2024). PubMed. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). National Institutes of Health (NIH). [Link]

  • Pyrazolopyridines as kinase inhibitors. (n.d.).
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. [Link]

  • Pyrazolopyrimidine compounds as kinase inhibitors. (n.d.).
  • Benzimidazole derivatives as pi3 kinase inhibitors. (n.d.).
  • Friedländer synthesis. (n.d.). Wikipedia. [Link]

  • p-NITROBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. [Link]

  • 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. (n.d.). National Institutes of Health (NIH). [Link]

  • Novel Piperazine and Morpholine Substituted Quinolines: Selective Synthesis through Activation of 3,6,8-Tribromoquinoline, Characterization and Their Some Metabolic Enzymes Inhibition Potentials. (2020). ResearchGate. [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Supporting Information For. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. (n.d.). ResearchGate. [Link]

  • Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. (n.d.). National Institutes of Health (NIH). [Link]

  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivativ. (n.d.). Semantic Scholar. [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020). National Institutes of Health (NIH). [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Utility of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde in Kinase Inhibitor Scaffolding

In the landscape of targeted cancer therapy, the development of small-molecule kinase inhibitors remains a cornerstone of precision medicine.[1] The strategic selection of starting materials is paramount to the efficient construction of diverse and potent inhibitor libraries. This compound is a highly valuable and versatile building block in this endeavor. Its molecular architecture is endowed with three key features that medicinal chemists can exploit for the synthesis of privileged kinase inhibitor scaffolds, such as quinazolines and pyrimidines.[2][3][4]

First, the 4-methylpiperazine moiety is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, including imatinib and nilotinib.[5] This group often enhances aqueous solubility, oral bioavailability, and can form critical interactions within the ATP-binding pocket of target kinases.[6] Second, the ortho-nitrobenzaldehyde functionality is a masked o-aminobenzaldehyde. This latent reactivity allows for a sequential or one-pot reaction cascade involving reduction of the nitro group to an amine, followed by condensation and cyclization reactions.[7][8] This domino approach is an efficient strategy for building fused heterocyclic systems.[7] Third, the aldehyde group itself is a versatile handle for forming carbon-nitrogen bonds, typically through imine formation and subsequent reactions.[9]

This guide provides a detailed technical overview and step-by-step protocols for leveraging this compound in the synthesis of quinazoline-based kinase inhibitors, a prominent class of compounds targeting key oncogenic kinases such as VEGFR-2 and EGFR.[3][10]

Core Synthetic Strategy: From Nitrobenzaldehyde to the Quinazoline Scaffold

The primary synthetic pathway involves a two-stage process that can often be performed in a single pot:

  • Reduction of the Nitro Group: The nitro group is selectively reduced to a primary amine, unmasking the reactive ortho-amino benzaldehyde intermediate.

  • Cyclocondensation: The newly formed ortho-amino benzaldehyde undergoes a cyclocondensation reaction with a suitable nitrogen-containing component, such as guanidine, to form the fused quinazoline ring system.

This approach is highly convergent and allows for the rapid assembly of the core kinase inhibitor scaffold.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic transformation from the starting material to a representative quinazoline kinase inhibitor scaffold.

G cluster_0 Stage 1: Reduction cluster_1 Stage 2: Cyclocondensation cluster_2 Further Functionalization (Optional) Start This compound Intermediate 2-Amino-5-(4-methylpiperazin-1-yl)benzaldehyde Start->Intermediate Fe / HCl, EtOH Reflux Product 2-Amino-6-(4-methylpiperazin-1-yl)quinazoline Intermediate->Product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Guanidine Guanidine Hydrochloride Guanidine->Product Final_Inhibitor Substituted Kinase Inhibitor Product->Final_Inhibitor Cross-coupling, Amidation, etc.

Caption: Synthetic workflow from starting material to a quinazoline scaffold.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-(4-methylpiperazin-1-yl)benzaldehyde (Intermediate)

This protocol details the reduction of the nitro group to form the key aminobenzaldehyde intermediate. The procedure is adapted from established methods for the reduction of o-nitrobenzaldehydes.[8]

Materials:

  • This compound (1.0 eq)

  • Iron powder (Fe), <325 mesh (3.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Absolute Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite®

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 10.0 g, 40.1 mmol) and absolute ethanol (150 mL). Stir to dissolve.

  • To the stirring solution, add iron powder (e.g., 6.72 g, 120.3 mmol).

  • Prepare a dilute HCl solution by adding concentrated HCl (1 mL) to deionized water (60 mL). Add this solution to the reaction mixture.

  • Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (400 mL) and add anhydrous magnesium sulfate (50 g) to remove water.

  • Stir the suspension for 10 minutes, then filter through a pad of Celite® in a Büchner funnel.

  • Wash the filter cake thoroughly with ethyl acetate (3 x 75 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-Amino-5-(4-methylpiperazin-1-yl)benzaldehyde. This intermediate is often a yellow solid and can be used in the next step without further purification. Due to the potential instability of o-aminobenzaldehydes, immediate use is recommended.[8]

Causality and Experimental Choices:

  • Iron in Acidic Media: The use of iron powder in the presence of an acid (in this case, generated from HCl) is a classic, cost-effective, and efficient method for the reduction of aromatic nitro groups.[8] It is generally selective for the nitro group in the presence of other reducible functionalities like aldehydes.

  • Anhydrous MgSO₄ and Celite® Filtration: This workup procedure is designed to remove both water and fine iron oxide byproducts, providing a cleaner solution of the product for the subsequent step.

Protocol 2: One-Pot Synthesis of 2-Amino-6-(4-methylpiperazin-1-yl)quinazoline

This protocol describes the cyclocondensation of the in situ generated aminobenzaldehyde with guanidine to form the quinazoline core. This is a variation of the well-established Niementowski quinazoline synthesis.[3]

Materials:

  • This compound (1.0 eq)

  • Iron powder (Fe), <325 mesh (3.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Guanidine Hydrochloride (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Reduction Step: In a round-bottom flask, perform the reduction of this compound as described in Protocol 1, steps 1-4.

  • After reflux and confirmation of starting material consumption, cool the reaction mixture to room temperature.

  • Neutralize the acidic mixture by the careful, portion-wise addition of potassium carbonate until effervescence ceases.

  • Add guanidine hydrochloride (e.g., 5.75 g, 60.2 mmol) and additional potassium carbonate (e.g., 16.6 g, 120.3 mmol).

  • Add N,N-Dimethylformamide (DMF, 100 mL) to the flask.

  • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the formation of the quinazoline product by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water (500 mL).

  • A precipitate of the crude product should form. Stir for 30 minutes to allow for complete precipitation.

  • Collect the solid by vacuum filtration, washing with cold water and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel (eluting with a gradient of DCM/Methanol) to afford the pure 2-Amino-6-(4-methylpiperazin-1-yl)quinazoline.

Causality and Experimental Choices:

  • Guanidine as the N-C-N Source: Guanidine provides the necessary two nitrogen atoms and one carbon atom to complete the pyrimidine portion of the quinazoline ring.

  • Base and High Temperature: The base (K₂CO₃) is required to deprotonate the guanidine hydrochloride and facilitate the condensation reaction. The elevated temperature provides the necessary activation energy for the cyclization and subsequent aromatization steps.

  • DMF as Solvent: DMF is a polar aprotic solvent with a high boiling point, making it suitable for this type of condensation reaction which often requires elevated temperatures to proceed at a reasonable rate.

Application in Kinase Inhibitor Development

The synthesized 2-amino-6-(4-methylpiperazin-1-yl)quinazoline is a versatile intermediate. The 2-amino group can be further functionalized, for example, through reaction with various aryl halides via Buchwald-Hartwig amination or Sandmeyer reactions, to introduce substituents that can interact with the hinge region of the kinase ATP-binding site. This is a common strategy in the design of potent and selective kinase inhibitors.

Target Kinases and Representative Biological Activity

Quinazoline-based scaffolds are known to inhibit a range of tyrosine kinases. Derivatives structurally related to the product of this synthesis have shown potent activity against several key cancer targets.

Kinase TargetExample Inhibitor TypeRepresentative IC₅₀ ValuesReference
VEGFR-2 Quinazoline-based derivatives60.0 nM - 4.6 µM[10]
EGFR 4-Anilinoquinazolines5.0 nM - 39 nM[3]
c-Src/Abl AnilinoquinazolinesLow nanomolar[11]
PDGFRα/β Purine-based derivatives36-45% inhibition at 1 µM[12]

Note: The IC₅₀ values presented are for structurally related compounds and serve as a benchmark for the potential activity of inhibitors derived from the described synthesis.

Data Interpretation and Self-Validation

Reaction Monitoring:

  • TLC: Use a mobile phase of 10% Methanol in Dichloromethane. The starting nitrobenzaldehyde will be less polar (higher Rf) than the intermediate aminobenzaldehyde. The final quinazoline product will have a different polarity, often being more polar and UV active.

  • LC-MS: This is the preferred method for monitoring reaction progress. It will confirm the disappearance of the starting material's mass peak (m/z for C₁₂H₁₅N₃O₃) and the appearance of the intermediate (m/z for C₁₂H₁₇N₃O) and final product (m/z for C₁₃H₁₈N₅).

Product Characterization:

  • ¹H NMR: Expect to see the disappearance of the aldehyde proton signal (~9.5-10.5 ppm) and the appearance of new aromatic protons on the quinazoline core. The signals for the methylpiperazine group should remain.

  • ¹³C NMR: Confirmation of the quinazoline core formation through the appearance of characteristic aromatic carbon signals.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition of the final product.

Logical Relationship Diagram

This diagram illustrates the logical dependencies and outcomes in the synthesis and application of these kinase inhibitors.

G cluster_input Inputs cluster_process Process cluster_output Outputs & Application SM 5-(4-Methylpiperazin-1-yl) -2-nitrobenzaldehyde Reduction Nitro Reduction SM->Reduction Reagents Reducing Agent (Fe) Guanidine Reagents->Reduction Cyclization Cyclocondensation Reagents->Cyclization Reduction->Cyclization o-amino intermediate Scaffold Quinazoline Scaffold Cyclization->Scaffold Inhibitor Kinase Inhibitor Scaffold->Inhibitor Further functionalization Target Target Kinase (e.g., VEGFR, EGFR) Inhibitor->Target Biological Activity

Caption: Logical flow from starting materials to biological application.

Conclusion and Future Perspectives

This compound serves as an exemplary starting material for the efficient synthesis of quinazoline-based kinase inhibitors. The protocols outlined herein provide a robust and scalable route to a key intermediate scaffold, which can be readily diversified to explore structure-activity relationships against a variety of oncogenic kinases. The inherent advantages of the 4-methylpiperazine moiety, combined with the convergent nature of the domino reduction-cyclocondensation strategy, make this a powerful approach for researchers, scientists, and drug development professionals in the field of oncology. Future work could involve exploring alternative cyclization partners to generate other privileged heterocyclic scaffolds or employing multi-component reaction strategies to further enhance synthetic efficiency.[6][13]

References

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (n.d.). National Institutes of Health. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2023). MDPI. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2013). PubMed. [Link]

  • Dose-response curves for the determination of IC50 values of 4a (A) and... (n.d.). ResearchGate. [Link]

  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][3][10][12]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (2024). National Institutes of Health. [Link]

  • Synthesis of 4-aminoquinazoline derivatives. (n.d.). ResearchGate. [Link]

  • European Journal of Medicinal Chemistry. (2024). ePrints Soton. [Link]

  • Synthesis and anticancer activity of new quinazoline derivatives. (2017). Semantic Scholar. [Link]

  • Publications & Patents. (n.d.). MedChemica. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. [Link]

  • N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. (n.d.). Figshare. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Patent No. (n.d.). ResearchGate. [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (n.d.). National Institutes of Health. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]

  • (12) United States Patent. (2013).
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). National Institutes of Health. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). National Institutes of Health. [Link]

  • o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. (n.d.). Organic Syntheses Procedure. [Link]

  • Kinase Inhibitors for Targeted Cancer Therapy. (2025). PubMed. [Link]

  • CN113979878A - Preparation method of 2-aminobenzaldehyde. (n.d.).
  • The medicinal chemistry of piperazines: A review. (n.d.). PubMed. [Link]

  • Discovery of 4‑Methyl‑N‑(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. (n.d.). ACS Figshare. [Link]

  • Recent Developments on Five-Component Reactions. (n.d.). National Institutes of Health. [Link]

  • Synthesis of Cyclic Nitramines From Products of the Cyclocondensation Reaction of Guanidine With 2,3,5,6-Tetrahydroxypiperazine-1,4-dicarbaldehyde. (n.d.). ResearchGate. [Link]

Sources

The Synthetic Versatility of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde: A Guide to its Reaction Mechanisms and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the reaction mechanisms and practical applications of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde, a key intermediate in contemporary drug discovery and organic synthesis. This document is intended for researchers, medicinal chemists, and process development scientists, offering both mechanistic understanding and actionable experimental protocols. The inherent reactivity of its dual functional groups—the electrophilic aldehyde and the reducible nitro group—renders it a valuable scaffold for the construction of complex heterocyclic systems.

Introduction: A Building Block of Interest

This compound, with a molecular formula of C₁₂H₁₅N₃O₃, is a substituted nitrobenzaldehyde that has garnered significant interest in medicinal chemistry. The piperazine moiety is a well-known pharmacophore present in numerous approved drugs, often improving solubility and pharmacokinetic properties. The strategic placement of the nitro and aldehyde groups ortho to each other on the benzene ring allows for a range of chemical transformations, most notably the synthesis of fused heterocyclic systems like quinazolines, which are core structures in many targeted therapies, including tyrosine kinase inhibitors.

Core Reactivity and Mechanistic Principles

The chemistry of this molecule is dominated by the interplay of its two primary functional groups. Understanding the principles behind their reactivity is crucial for designing successful synthetic strategies.

Reactions at the Aldehyde Group: Carbon-Nitrogen and Carbon-Carbon Bond Formation

The aldehyde carbonyl is a potent electrophile, susceptible to attack by various nucleophiles.

  • Condensation Reactions (Schiff Base Formation): Reaction with primary amines yields imines (Schiff bases). This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate. The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde carbon, facilitating this transformation.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a mild base affords α,β-unsaturated products. The base deprotonates the active methylene compound to form a nucleophilic carbanion, which then attacks the aldehyde. Subsequent dehydration yields the final product.

Reactions of the Nitro Group: The Gateway to Fused Heterocycles

The nitro group is a versatile functional handle, primarily utilized through its reduction to an aniline.

  • Nitro Group Reduction: This is arguably the most critical transformation for this substrate in medicinal chemistry. The resulting ortho-amino benzaldehyde is a prime precursor for intramolecular cyclization reactions. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or reduction with metals in acidic media (e.g., Fe/AcOH, SnCl₂/HCl). The reduction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[1]

Application Protocol 1: Reductive Cyclization for the Synthesis of Quinazoline Scaffolds

One of the most powerful applications of this compound is in the synthesis of quinazoline derivatives. This protocol outlines a two-step, one-pot procedure involving the reduction of the nitro group followed by condensation and cyclization with an appropriate partner, a strategy used in the synthesis of intermediates for tyrosine kinase inhibitors.[2]

Step 1: In Situ Reduction to 2-Amino-5-(4-methylpiperazin-1-yl)benzaldehyde

The first step is the selective reduction of the nitro group to an amine. Iron powder in acetic acid is a mild and effective reagent for this transformation, often tolerating the aldehyde functionality.

Step 2: Condensation and Cyclization (Friedländer Annulation)

The newly formed 2-aminobenzaldehyde can react with a compound containing an α-methylene group adjacent to a ketone (e.g., cyclohexanone) in a Friedländer annulation. This acid-catalyzed reaction involves an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline or, in related syntheses, quinazoline ring system.

Experimental Protocol: One-Pot Synthesis of a Tetrahydroacridine-Substituted Quinazoline Intermediate

This protocol describes the synthesis of a complex heterocyclic system, demonstrating the utility of the title compound as a versatile starting material.

Materials and Reagents:

  • This compound

  • Cyclohexanone

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid (10 mL per 1.3 mmol of aldehyde).

  • Addition of Ketone: Add cyclohexanone (2.0 eq) to the solution.

  • Heating and Reduction: Heat the mixture to 95-100 °C with vigorous stirring. Once the temperature has stabilized, add iron powder (4.0 eq) portion-wise over 15 minutes. Causality Note: The acidic medium activates the iron for reduction and catalyzes the subsequent condensation/cyclization steps. Portion-wise addition controls the initial exotherm.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrobenzaldehyde is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over ice and neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target quinazoline derivative.

Data Summary Table:

ReactantMolar Eq.MW ( g/mol )
This compound1.0249.27
Cyclohexanone2.098.14
Iron Powder4.055.85
Glacial Acetic AcidSolvent60.05

Application Protocol 2: Knoevenagel Condensation for α,β-Unsaturated Systems

This protocol details the formation of a C-C bond at the aldehyde position, creating an electron-deficient alkene which can be used in Michael additions or as a building block for other complex molecules.

Experimental Protocol: Synthesis of (E)-2-(5-(4-Methylpiperazin-1-yl)-2-nitrobenzylidene)malononitrile

Materials and Reagents:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Reagents: Add malononitrile (1.1 eq) to the solution, followed by a catalytic amount of piperidine (2-3 drops). Causality Note: Piperidine acts as a mild base to deprotonate malononitrile, generating the nucleophile for the condensation.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often accompanied by the precipitation of the product.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up and Purification: Upon completion, collect the solid product by filtration. Wash the solid with cold ethanol to remove unreacted starting materials and dry the product under vacuum. The product is often pure enough for subsequent steps without further purification.

Data Summary Table:

ReactantMolar Eq.MW ( g/mol )
This compound1.0249.27
Malononitrile1.166.06
PiperidineCatalytic85.15
EthanolSolvent46.07

Visualizing the Reaction Pathways

Reductive Cyclization Workflow

G cluster_0 One-Pot Reaction Vessel (Acetic Acid) cluster_1 Post-Reaction A 5-(4-Me-piperazin-1-yl)- 2-nitrobenzaldehyde D In Situ Reduction A->D B Cyclohexanone F Condensation/ Cyclization B->F C Fe Powder C->D Reducing Agent E 2-Amino-5-(4-Me-piperazin-1-yl)- benzaldehyde D->E Intermediate E->F G Target Quinazoline Product F->G H Work-up & Purification G->H I Isolated Product H->I

Caption: Workflow for the one-pot reductive cyclization.

Knoevenagel Condensation Mechanism

G A Active Methylene (e.g., Malononitrile) C Carbanion (Nucleophile) A->C Deprotonation B Piperidine (Base) B->C E Alkoxide Intermediate C->E Nucleophilic Attack D 5-(4-Me-piperazin-1-yl)- 2-nitrobenzaldehyde D->E G α,β-Unsaturated Product E->G Elimination F Dehydration (-H₂O) F->G

Caption: Simplified mechanism for the Knoevenagel condensation.

Conclusion

This compound is a high-value intermediate for constructing complex, nitrogen-containing heterocyclic molecules. Its utility is primarily derived from the sequential or tandem reactions of its nitro and aldehyde functionalities. The protocols provided herein offer robust and reproducible methods for key transformations, enabling access to diverse molecular scaffolds for drug discovery and development. The principles of enhancing electrophilicity through the nitro group and leveraging the reduced aniline for cyclization are central to its strategic application in modern organic synthesis.

References

  • Smolecule. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). WO2007022946A1 - Heterocyclic compounds and their use as binding partners for 5-ht5 receptors.
  • Luan, C. J., Guo, C., Wang, W., Wang, J. Q., & Du, R. J. (2010). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1268.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Organic Syntheses. (n.d.). Benzalaniline. Org. Synth. 1925, 5, 11.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4104.
  • Benchchem. (n.d.). The Active Methylene Group in Nitroacetonitrile: A Technical Guide for Synthetic Chemists.
  • Knoevenagel condensation. (n.d.). In Wikipedia.
  • Mahdavi, M., et al. (2016). A four-step effective and simple synthetic approach for the synthesis of novel isoinodolo[2,1-a]quinazolino[1,2-c]quinazolinones. RSC Advances, 6(84), 80975-80980.

Sources

Application Notes and Protocols for the Selective Reduction of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective reduction of the nitro group in multifunctional aromatic compounds is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and dyes. The resulting aromatic amines are pivotal building blocks for a diverse array of complex molecules. 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde presents a unique challenge due to the presence of three distinct functional groups: a reducible nitro group, a sensitive aldehyde, and a basic piperazine moiety. The aldehyde is susceptible to reduction to an alcohol or over-reduction to a methyl group, while the piperazine can act as a ligand or a base, influencing the reaction pathway.[1][2]

This application note provides two robust and distinct protocols for the chemoselective reduction of this compound to the corresponding 2-amino-5-(4-methylpiperazin-1-yl)benzaldehyde. The protocols detailed below—catalytic hydrogenation and a metal-mediated reduction using iron—are chosen for their reliability, selectivity, and scalability. We will delve into the mechanistic underpinnings of each method, providing a rationale for the experimental choices and offering insights gleaned from extensive experience in the field.

Comparative Overview of Reduction Protocols

A judicious choice of reduction protocol is paramount to achieving a high yield of the desired product while minimizing side reactions. The following table summarizes the key parameters of the two methods detailed in this guide.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Iron-Mediated Reduction
Primary Reagent Hydrogen Gas (H₂), Palladium on Carbon (Pd/C)Iron Powder (Fe), Acetic Acid (AcOH)
Selectivity High for nitro group; potential for aldehyde reduction under harsh conditions.Excellent for nitro group; aldehyde is preserved.[2][3]
Reaction Conditions Room temperature, 1-4 atm H₂50-80 °C, atmospheric pressure
Work-up Filtration of catalystFiltration of iron residues, basification, extraction
Safety Considerations Handling of flammable H₂ gas and pyrophoric catalystHandling of fine iron powder and acid
Ideal Scale Laboratory to pilot plantLaboratory to large scale

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of nitro groups.[4][5] Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity.[5][6] The key to success in this protocol is controlling the reaction conditions to prevent the over-reduction of the aldehyde functionality.[7]

Causality Behind Experimental Choices
  • Catalyst: 10% Pd/C is selected for its high surface area and catalytic efficiency, allowing the reaction to proceed under mild conditions.[4]

  • Solvent: Ethanol is an excellent solvent for the substrate and provides a good medium for hydrogen dissolution.

  • Hydrogen Pressure: A low to moderate hydrogen pressure (1-4 atm) is sufficient for the reduction of the nitro group and minimizes the risk of reducing the aldehyde.[6][8]

  • Temperature: Running the reaction at room temperature helps to ensure the selectivity of the reduction.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Substrate in Ethanol B Add 10% Pd/C Catalyst A->B C Purge with Nitrogen, then Hydrogen B->C D Stir under H₂ Atmosphere (1-4 atm, RT) C->D E Monitor by TLC/LC-MS D->E F Filter through Celite E->F Upon Completion G Wash Celite with Ethanol F->G H Concentrate Filtrate in Vacuo G->H I Purify by Column Chromatography H->I

Caption: Workflow for Catalytic Hydrogenation.

Detailed Step-by-Step Protocol
  • Preparation: In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate).

  • Catalyst Addition: To the solution, carefully add 10% palladium on carbon (5-10 mol% by weight).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 1-4 atmospheres and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2-amino-5-(4-methylpiperazin-1-yl)benzaldehyde by column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine).

Protocol 2: Iron-Mediated Reduction in Acetic Acid

Reduction with iron powder in an acidic medium is a classic, cost-effective, and highly chemoselective method for converting nitroarenes to anilines.[3][9][10] The use of a mild acid like acetic acid is crucial for preserving the aldehyde functional group, which could be sensitive to stronger acids.[11][12] This method is particularly advantageous for its operational simplicity and scalability.[1]

Causality Behind Experimental Choices
  • Reducing Agent: Iron powder is an inexpensive and effective reducing agent. The reaction proceeds via single electron transfers from the iron surface.[13]

  • Solvent System: A mixture of ethanol and water provides good solubility for the substrate and the iron salts formed during the reaction. Acetic acid serves as a proton source to facilitate the reduction.[14]

  • Temperature: Gentle heating (50-80 °C) accelerates the reaction rate without compromising the stability of the aldehyde group.

  • Work-up: A basic work-up is necessary to neutralize the acetic acid and precipitate the iron oxides, allowing for the isolation of the free amine product.[14][15]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Suspend Substrate & Iron in EtOH/H₂O B Add Acetic Acid A->B C Heat to 50-80 °C B->C D Stir Vigorously C->D E Monitor by TLC/LC-MS D->E F Cool to RT & Filter E->F Upon Completion G Concentrate Filtrate F->G H Basify with Na₂CO₃/NaOH G->H I Extract with EtOAc/DCM H->I J Dry & Concentrate I->J K Purify by Column Chromatography J->K

Caption: Workflow for Iron-Mediated Reduction.

Detailed Step-by-Step Protocol
  • Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), iron powder (3-5 eq), ethanol, and water (in a ratio of approximately 4:1).

  • Acid Addition: Slowly add glacial acetic acid (2-3 eq) to the vigorously stirred suspension.

  • Reaction: Heat the reaction mixture to 50-80 °C and maintain stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the excess iron and iron oxides, washing the pad with ethanol.

  • Neutralization and Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the residue with water and basify to pH 8-9 with a saturated aqueous solution of sodium carbonate or dilute sodium hydroxide. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • Purification: Purify the crude product by column chromatography as described in Protocol 1.

Mechanism and Scientific Integrity

Catalytic Hydrogenation

The mechanism of catalytic hydrogenation of a nitro group on a palladium surface involves the following key steps:

  • Adsorption: Both hydrogen gas and the nitro compound adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond in hydrogen is cleaved, and hydrogen atoms bind to the palladium surface.

  • Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the surface-bound hydrogen atoms, likely proceeding through nitroso and hydroxylamine intermediates, before forming the final amine.

  • Desorption: The product amine desorbs from the catalyst surface, regenerating the active sites.

G A R-NO₂ + Pd B [R-NO₂]-Pd (Adsorbed) A->B + H₂ C [R-NO]-Pd B->C + 2[H] D [R-NHOH]-Pd C->D + 2[H] E [R-NH₂]-Pd D->E + 2[H] F R-NH₂ + Pd E->F

Caption: Simplified Mechanism of Catalytic Nitro Reduction.

Iron-Mediated Reduction

The reduction of a nitro group with iron in an acidic medium is a heterogeneous reaction that occurs on the surface of the iron particles. The overall process can be summarized as:

R-NO₂ + 3Fe + 6H⁺ → R-NH₂ + 3Fe²⁺ + 2H₂O

The mechanism involves a series of single electron transfers from the iron metal to the nitro group, with protonation steps facilitated by the acidic medium.[13] Similar to catalytic hydrogenation, the reaction is believed to proceed through nitroso and hydroxylamine intermediates.[16][17]

Safety and Handling Precautions

  • Catalytic Hydrogenation:

    • Palladium on carbon can be pyrophoric, especially when dry and in the presence of organic solvents. Handle with care, preferably in a fume hood and away from ignition sources.

    • Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and that there are no leaks in the system.

  • Iron-Mediated Reduction:

    • Iron powder can be flammable, especially in a finely divided state. Avoid creating dust clouds.

    • Acetic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • The reaction may be exothermic, especially during the initial addition of acid. Ensure adequate cooling is available.

  • General:

    • Always conduct reactions in a well-ventilated fume hood.

    • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

Both catalytic hydrogenation and iron-mediated reduction offer effective and selective pathways for the synthesis of 2-amino-5-(4-methylpiperazin-1-yl)benzaldehyde. The choice between the two protocols will depend on the available equipment, scale of the reaction, and cost considerations. Catalytic hydrogenation is often cleaner and easier to work up on a smaller scale, while the iron-based method is a robust and economical option for larger-scale synthesis. Careful control of reaction conditions is the key to achieving high yields of the desired product while preserving the sensitive aldehyde functionality.

References

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (Year Not Specified). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16). Available at: [Link]

  • Bahadur, V., Dehade, A. S., Das, D., Kamath, P., Pal, S., Manjunath, B., & Mukhopadhyay, P. P. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publication. Available at: [Link]

  • Wikipedia. (n.d.). Palladium on carbon. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Available at: [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]

  • ResearchGate. (n.d.). (a) Catalytic hydrogenation‐cyclization of 2‐nitrobenzaldehyde over.... Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025). Sn2+ reduction. Available at: [Link]

  • ResearchGate. (2014). How to carry out the work Up of Iron-H2SO4 assisted reduction?. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Available at: [Link]

  • ResearchGate. (2018). (PDF) Iron Catalyzed Reduction of Nitro Compounds. Available at: [Link]

Sources

Application Notes and Protocols for Parallel Synthesis Utilizing 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with therapeutic potential is a relentless pursuit. Parallel synthesis has emerged as a cornerstone strategy, enabling the rapid generation of vast chemical libraries for high-throughput screening.[1][2] Central to the success of these endeavors is the selection of versatile and strategically functionalized building blocks. 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde is one such keystone molecule, embodying a confluence of desirable features for diversity-oriented synthesis.

This benzaldehyde derivative incorporates two critical pharmacophoric elements: the piperazine ring and a reactive aldehyde functionality. The piperazine moiety is a well-established "privileged scaffold" in drug design, appearing in a multitude of approved drugs targeting a wide array of biological pathways.[3] Its presence can confer favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier. The 4-methyl substitution provides a specific, non-reactive handle while maintaining the core piperazine structure.

The aldehyde group, activated by the electron-withdrawing ortho-nitro group, serves as a versatile anchor for a variety of chemical transformations amenable to parallel synthesis.[4] This heightened reactivity allows for efficient and high-yielding reactions under mild conditions, a crucial requirement for the automated and high-throughput workflows that define modern drug discovery.[5]

This comprehensive guide provides detailed application notes and robust protocols for the effective utilization of this compound in parallel synthesis. We will delve into its key reactivity patterns and present field-proven methodologies for its application in reductive amination and a suite of powerful multicomponent reactions (MCRs), including the Ugi, Passerini, and Biginelli reactions. These protocols are designed to be self-validating and are supported by mechanistic insights and authoritative references, empowering researchers, scientists, and drug development professionals to harness the full potential of this valuable building block.

Physicochemical Properties and Reactivity Profile

The synthetic utility of this compound is intrinsically linked to its unique structural and electronic properties.

PropertyValueSource
Molecular Formula C₁₂H₁₅N₃O₃[6]
Molecular Weight 249.27 g/mol [6]
Appearance Pale yellow to yellow solidGeneral knowledge
Solubility Soluble in common organic solvents (e.g., DCM, DMF, MeOH)General knowledge

The key to this molecule's reactivity lies in the interplay between its functional groups. The ortho-nitro group exerts a strong electron-withdrawing effect on the aromatic ring, which in turn significantly increases the electrophilicity of the aldehyde's carbonyl carbon.[4] This electronic activation makes the aldehyde highly susceptible to nucleophilic attack, a foundational principle of the reactions detailed in this guide. This enhanced reactivity often allows for milder reaction conditions and shorter reaction times compared to less activated benzaldehydes.[7]

The 4-methylpiperazine moiety, while generally stable under the reaction conditions described, can act as a tertiary amine base. This basicity can influence the local reaction environment, and in some cases, may even play a catalytic role. It is a feature to be mindful of when selecting acidic catalysts or reagents.

Parallel Synthesis via Reductive Amination: A Workhorse Reaction

Reductive amination is a robust and highly reliable method for the construction of carbon-nitrogen bonds, making it a staple in the generation of amine libraries.[7] The reaction proceeds in a two-step, one-pot sequence: the formation of an imine intermediate from the aldehyde and a primary amine, followed by its immediate reduction to the corresponding secondary amine. The high reactivity of this compound makes it an excellent substrate for this transformation.

Causality of Experimental Choices
  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are relatively non-coordinating and effectively solubilize a wide range of substrates.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for parallel synthesis. It is mild, selective for imines over aldehydes, and does not react violently with protic solvents, which can sometimes be present in small amounts.[1]

  • Workflow: The protocol is designed for a 96-well plate format, a standard in high-throughput synthesis, allowing for the simultaneous generation of a large number of analogs.[2]

Experimental Protocol: Parallel Reductive Amination

This protocol is optimized for a 96-well plate format using an automated liquid handler, but can be adapted for manual or semi-automated parallel synthesis.

Materials:

  • This compound (Stock solution: 0.2 M in DCM)

  • Library of primary amines (Stock solutions: 0.25 M in DCM)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (Solid)

  • Dichloromethane (DCM), anhydrous

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation: Prepare stock solutions of the aldehyde and a diverse library of primary amines in anhydrous DCM.

  • Aldehyde Dispensing: To each well of the 96-well reaction block, dispense 200 µL of the this compound stock solution (0.04 mmol).

  • Amine Addition: Dispense 200 µL of each unique primary amine stock solution (0.05 mmol, 1.25 eq) to the corresponding wells.

  • Imine Formation: Seal the reaction block and agitate at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Unseal the block and add approximately 17 mg (0.08 mmol, 2.0 eq) of solid sodium triacetoxyborohydride to each well using a solid dispensing system or manually.

  • Reaction: Reseal the reaction block and agitate at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Agitate for 15 minutes.

    • The crude products can be purified using high-throughput techniques such as solid-phase extraction (SPE) or preparative HPLC-MS.[8][9]

Expected Outcomes and Data

The following table provides representative examples of primary amines that can be used in this protocol and the expected range of yields and purities.

Amine SubstrateProduct StructureExpected Yield (%)Expected Purity (%)
Aniline2-((phenylamino)methyl)-4-(4-methylpiperazin-1-yl)-1-nitrobenzene75-90>90
BenzylamineN-benzyl-1-(5-(4-methylpiperazin-1-yl)-2-nitrophenyl)methanamine80-95>95
CyclohexylamineN-cyclohexyl-1-(5-(4-methylpiperazin-1-yl)-2-nitrophenyl)methanamine85-98>95
4-FluoroanilineN-(4-fluorophenyl)-1-(5-(4-methylpiperazin-1-yl)-2-nitrophenyl)methanamine70-85>90

Yields and purities are estimates based on similar reactions and may vary depending on the specific amine and purification method.[10]

G cluster_workflow Parallel Reductive Amination Workflow Aldehyde Dispense Aldehyde (0.2M in DCM) Imine Imine Formation (1h, RT) Aldehyde->Imine Amine Dispense Amine Library (0.25M in DCM) Amine->Imine Reducer Add NaBH(OAc)₃ (Solid) Imine->Reducer Reaction Reduction (12-18h, RT) Reducer->Reaction Purify HT-Purification (SPE or Prep-HPLC) Reaction->Purify Library Amine Library Purify->Library

Reductive Amination Workflow

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to generate complex products, embodying the principles of atom economy and efficiency.[3][11] The activated nature of this compound makes it an ideal aldehyde component for several key MCRs.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[12] This reaction allows for the rapid generation of peptide-like scaffolds with four points of diversity, making it exceptionally valuable for creating large and diverse compound libraries.[13]

This protocol is designed for a 96-well plate format.

Materials:

  • This compound (Stock solution: 0.2 M in Methanol)

  • Library of primary amines (Stock solutions: 0.2 M in Methanol)

  • Library of carboxylic acids (Stock solutions: 0.2 M in Methanol)

  • Library of isocyanides (Stock solutions: 0.2 M in Methanol)

  • Methanol (MeOH), anhydrous

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Dispensing: To each well, sequentially dispense 200 µL of the stock solutions of this compound (0.04 mmol), a unique primary amine (0.04 mmol, 1.0 eq), a unique carboxylic acid (0.04 mmol, 1.0 eq), and a unique isocyanide (0.04 mmol, 1.0 eq).

  • Reaction: Seal the reaction block and agitate at room temperature for 24-48 hours.

  • Work-up and Purification:

    • Remove the solvent under a stream of nitrogen or by vacuum centrifugation.

    • The resulting crude products can be purified via high-throughput preparative HPLC-MS.[14]

AmineCarboxylic AcidIsocyanideExpected Yield (%)Expected Purity (%)
BenzylamineAcetic Acidtert-Butyl isocyanide60-80>85
AnilineBenzoic AcidCyclohexyl isocyanide55-75>85
4-MethoxyanilinePropionic AcidBenzyl isocyanide65-85>90

Yields and purities are estimates and will vary based on the specific combination of reactants.[5]

G cluster_workflow Parallel Ugi Reaction Workflow Aldehyde Dispense Aldehyde Reaction Reaction (24-48h, RT) Aldehyde->Reaction Amine Dispense Amine Amine->Reaction Acid Dispense Acid Acid->Reaction Isocyanide Dispense Isocyanide Isocyanide->Reaction Purify HT-Purification (Prep-HPLC) Reaction->Purify Library Ugi Product Library Purify->Library

Ugi Reaction Workflow
The Passerini Three-Component Reaction

The Passerini reaction combines an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy amides.[15] While it offers one less point of diversity compared to the Ugi reaction, its simplicity and high efficiency make it an attractive choice for library synthesis.

Materials:

  • This compound (Stock solution: 0.2 M in DCM)

  • Library of carboxylic acids (Stock solutions: 0.2 M in DCM)

  • Library of isocyanides (Stock solutions: 0.2 M in DCM)

  • Dichloromethane (DCM), anhydrous

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Dispensing: To each well, sequentially dispense 200 µL of the stock solutions of this compound (0.04 mmol), a unique carboxylic acid (0.04 mmol, 1.0 eq), and a unique isocyanide (0.04 mmol, 1.0 eq).

  • Reaction: Seal the reaction block and agitate at room temperature for 24-48 hours.

  • Work-up and Purification:

    • Remove the solvent under a stream of nitrogen.

    • Purify the crude products using high-throughput preparative HPLC-MS.[8][9]

The Biginelli Reaction

The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-ketoester (or similar active methylene compound), and urea or thiourea to produce dihydropyrimidinones (DHPMs).[16] These heterocyclic scaffolds are of significant interest in medicinal chemistry. The use of microwave irradiation can dramatically accelerate this reaction, making it highly suitable for rapid library generation.[17][18]

This protocol is designed for use with an automated microwave synthesizer.[14]

Materials:

  • This compound

  • Library of β-ketoesters (e.g., ethyl acetoacetate)

  • Urea or thiourea

  • Ethanol (EtOH)

  • Catalyst (e.g., Yb(OTf)₃ or a Brønsted acid like HCl)

  • Microwave reaction vials with stir bars

Procedure:

  • Reagent Dispensing: To each microwave vial, add this compound (0.2 mmol), the β-ketoester (0.2 mmol, 1.0 eq), urea (0.3 mmol, 1.5 eq), and the catalyst (e.g., 10 mol% Yb(OTf)₃).

  • Solvent Addition: Add 2 mL of ethanol to each vial.

  • Microwave Irradiation: Seal the vials and place them in the automated microwave synthesizer. Irradiate at 120 °C for 10-20 minutes.[14]

  • Work-up and Purification:

    • Cool the reaction vials to room temperature.

    • Often, the DHPM product will precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture and purify by flash chromatography or preparative HPLC.[16]

β-KetoesterUrea/ThioureaExpected Yield (%)Expected Purity (%)
Ethyl acetoacetateUrea70-90>95 (after precipitation)
Methyl acetoacetateUrea70-90>95 (after precipitation)
Ethyl acetoacetateThiourea65-85>90 (after precipitation)

Yields and purities are based on microwave-assisted Biginelli reactions with aromatic aldehydes.[19]

G cluster_workflow Parallel Biginelli Reaction Workflow Aldehyde Dispense Aldehyde Microwave Microwave Irradiation (120°C, 10-20 min) Aldehyde->Microwave Ketoester Dispense β-Ketoester Ketoester->Microwave Urea Dispense Urea/ Thiourea Urea->Microwave Catalyst Add Catalyst Catalyst->Microwave Purify Purification (Filtration/HPLC) Microwave->Purify Library DHPM Library Purify->Library

Biginelli Reaction Workflow

Conclusion

This compound stands out as a superior building block for parallel synthesis in drug discovery. Its inherent structural features—a privileged piperazine scaffold and a highly activated aldehyde—provide a robust platform for generating diverse and complex molecular libraries. The detailed protocols for reductive amination, Ugi, Passerini, and Biginelli reactions provided herein offer a validated roadmap for researchers to efficiently explore vast chemical space. By integrating these methodologies into automated and high-throughput workflows, the design-make-test cycle can be significantly accelerated, ultimately paving the way for the discovery of the next generation of therapeutic agents.

References

  • Yan, B., Collins, N., Wheatley, J., Irving, M., Leopold, K., Chan, C., Shornikov, A., Fang, L., Lee, A., Stock, M., & Zhao, J. (2004). High-Throughput Purification of Combinatorial Libraries I: A High-Throughput Purification System Using an Accelerated Retention Window Approach. Journal of Combinatorial Chemistry, 6(2), 255-261. [Link]

  • Dömling, A. (2002). Multicomponent Reactions and Combinatorial Chemistry. Reviews in Molecular Biotechnology, 90(3-4), 151-171. [Link]

  • Kremsner, J. M., & Kappe, C. O. (2007). Automated generation of a dihydropyrimidine compound library using microwave-assisted processing. Nature Protocols, 2(7), 1775-1783. [Link]

  • Bradley, J. C., Mirza, K. B., Osborne, T., Williams, A., & Owens, K. (2010). Optimization of the Ugi reaction using parallel synthesis and automated liquid handling. JoVE (Journal of Visualized Experiments), (42), e1942. [Link]

  • Yan, B., Collins, N., Wheatley, J., Irving, M., Leopold, K., Chan, C., Shornikov, A., Fang, L., Lee, A., Stock, M., & Zhao, J. (2004). High-Throughput Purification of Combinatorial Libraries I: A High-Throughput Purification System Using an Accelerated Retention Window Approach. Journal of Combinatorial Chemistry, 6(2), 255-261. [Link]

  • Graebin, C. S., da Silva, W. A., & Amarante, G. W. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis, 16(6), 855-885. [Link]

  • Malinakova, H. C. (2015). Recent advances in the discovery and design of multicomponent reactions for the generation of small-molecule libraries. Reports in Organic Chemistry, 5, 41-61. [Link]

  • Graziano, G., Stefanachi, A., Contino, M., Prieto-Díaz, R., & Ligresti, A. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification of New Anticancer Drugs. Molecules, 28(8), 3469. [Link]

  • Bradley, J. C., Mirza, K. B., Osborne, T., Williams, A., & Owens, K. (2010). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments, (42), 1942. [Link]

  • Malpartida, A., Montalbetti, C. A. G. N., & Tron, G. C. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Future Medicinal Chemistry. [Link]

  • Watson, C., & Moody, C. J. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Medicinal Chemistry Letters, 14(6), 723-725. [Link]

  • Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Yan, B., et al. (2004). High-Throughput Purification of Combinatorial Libraries I: A High-Throughput Purification System Using an Accelerated Retention Window Approach. Journal of Combinatorial Chemistry, 6(2), 255-261. [Link]

  • Bradley, J. C., et al. (2010). Optimization: Ugi Reaction Using Parallel Synthesis & Automated Liquid Handling. JoVE. [Link]

  • O'Neil, B. T., & Wiemer, A. J. (2010). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. Journal of Combinatorial Chemistry, 12(4), 445-452. [Link]

  • Kappe, C. O. (2000). Microwave Multicomponent Synthesis. Microwave-Assisted Organic Synthesis, 233-257. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2022). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 14(1), 1-4. [Link]

  • Mettler Toledo. (n.d.). Parallel Synthesis | Screening of Reaction Conditions. [Link]

  • Lin, W., et al. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry, 7, 1294-1298. [Link]

  • Kappe, C. O., Kumar, D., & Varma, R. S. (1999). Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol. Synthesis, 1999(10), 1799-1803. [Link]

  • Lin, W., et al. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry, 7, 1294-1298. [Link]

  • University of Leeds. (n.d.). Combinatorial Chemistry-Parallel Synthesis. [Link]

  • Deprez-Poulain, R., & Deprez, B. (2011). Fast and efficient solvent-free Passerini reaction. Tetrahedron Letters, 52(29), 3745-3747. [Link]

  • Appchem. (n.d.). This compound. [Link]

  • Gao, L. (2023). Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. University of Groningen. [Link]

  • AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. [Link]

  • PubChem. (n.d.). 5-Nitro-2-(pyridin-4-ylmethyl)benzaldehyde. [Link]

  • Iskhakov, R. M., et al. (2023). High-throughput synthesis provides data for predicting molecular properties and reaction success. Science, 382(6669), 443-449. [Link]

  • Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield? [Link]

  • The Royal Society of Chemistry. (n.d.). CHAPTER 2: Parallel Synthesis and Library Design. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Gholap, A. R. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1-14. [Link]

  • Ostaszewski, R., et al. (2007). Studies on the application of the Passerini reaction and enzymatic procedures to the synthesis of tripeptide mimetics. Tetrahedron, 63(39), 9673-9680. [Link]

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. [Link]

  • PubChem. (n.d.). 5-Methyl-2-nitrobenzaldehyde. [Link]

  • Technology Networks. (n.d.). A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides. [Link]

Sources

5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde as an intermediate for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

A Versatile Intermediate for Domino Strategies in Heterocyclic Synthesis

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and drug development. Its value lies not just in the individual reactive centers—an aldehyde and a nitro group—but in their specific ortho relationship on the benzaldehyde scaffold. This arrangement is tailor-made for powerful one-pot synthetic transformations, particularly reductive cyclization reactions, enabling the efficient construction of complex nitrogen-containing heterocyclic systems.

The piperazine moiety is a well-established "privileged scaffold" in drug discovery, known to improve aqueous solubility and oral bioavailability, and it is a core component of numerous approved drugs.[1] Consequently, this intermediate serves as a key precursor for synthesizing compounds with potential therapeutic applications, including anticancer and antipsychotic agents.[2][3] Its most notable application is in the synthesis of tricyclic cores related to atypical antipsychotics like Olanzapine, highlighting its industrial relevance.[4][5][6]

This document provides a detailed guide to the properties and synthetic applications of this intermediate, focusing on protocols that leverage its unique reactivity for the construction of quinoline and benzodiazepine frameworks.

Physicochemical and Handling Properties

Proper characterization and handling are critical for successful synthetic outcomes. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 904895-82-5[7][8]
Molecular Formula C₁₂H₁₅N₃O₃[2][8]
Molecular Weight 249.27 g/mol [2][9]
Appearance White to Yellow Solid[3]
Purity Typically ≥98%[7]
Storage Store at room temperature[3]
Key Reactive Groups Aldehyde (Carbonyl), Nitro, 4-Methylpiperazine[2]

The Core Synthetic Strategy: Tandem Reductive Cyclization

The primary synthetic utility of ortho-nitrobenzaldehydes stems from their ability to undergo a domino or tandem reaction sequence initiated by the reduction of the nitro group. This strategy elegantly circumvents the often-limited stability and commercial availability of the corresponding ortho-aminobenzaldehydes.[10]

The general workflow is as follows:

  • In Situ Reduction: A chemical reducing agent (e.g., Fe/AcOH, SnCl₂, Na₂S₂O₄) reduces the aromatic nitro group to a primary amine.

  • Intermolecular Condensation: This newly formed, highly reactive ortho-amino group immediately participates in a condensation reaction with a partner molecule present in the reaction mixture.

  • Intramolecular Cyclization: A subsequent intramolecular reaction, typically condensation and dehydration, involving the aldehyde group leads to the formation of a new heterocyclic ring.

This one-pot procedure is highly efficient, minimizing purification steps and maximizing atom economy.

G Start 5-(4-Methylpiperazin-1-yl) -2-nitrobenzaldehyde Process One-Pot Reaction Start->Process Reagents + Partner Molecule (e.g., Active Methylene Cmpd) + Reducing Agent (e.g., Fe/AcOH) Reagents->Process Intermediate In Situ Generated 2-Aminobenzaldehyde Derivative Process->Intermediate Step 1: Reduction Product Fused Heterocyclic System (e.g., Quinoline, Benzodiazepine) Intermediate->Product Steps 2 & 3: Condensation & Cyclization G Start 5-(4-Methylpiperazin-1-yl) -2-nitrobenzaldehyde Quinolines Quinolines Start->Quinolines Reductive Cyclization Benzodiazepines Thieno[2,3-b][1,5]benzodiazepines (Olanzapine Core) Start->Benzodiazepines Reductive Condensation Quinazolinones Quinazolinones Start->Quinazolinones Redox Condensation SchiffBases Schiff Bases / Imines Start->SchiffBases Condensation R_Quinoline + Active Methylene Cmpds (e.g., β-keto-esters) R_Quinoline->Quinolines R_Benzo + Amino-heterocycles (e.g., aminothiophenes) R_Benzo->Benzodiazepines R_Quinazolinone + Amines / Amides R_Quinazolinone->Quinazolinones R_Schiff + Primary Amines R_Schiff->SchiffBases

Sources

Application Note: Quantitative Analysis of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde is a substituted nitrobenzaldehyde compound featuring a 4-methylpiperazine moiety.[1] Its molecular formula is C₁₂H₁₅N₃O₃ with a molecular weight of 249.27 g/mol .[1][2] Compounds of this class are valuable as intermediates in organic synthesis, particularly in the development of pharmaceutical agents, due to the recognized biological activities associated with piperazine derivatives.[1] Accurate and reliable quantification of this compound is critical for ensuring the quality of starting materials, monitoring reaction progress, and for the quality control of final products.

This guide provides detailed protocols for two robust and widely accessible analytical methods for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A highly specific and sensitive method for accurate quantification and impurity profiling.

  • Ultraviolet-Visible (UV-Vis) Spectrophotometry: A rapid and cost-effective method for quantifying the compound in pure samples or simple mixtures.

The methodologies are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring they are suitable for their intended purpose.[3][4][5][6][7]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

Reversed-phase HPLC (RP-HPLC) is the premier method for the analysis of moderately polar organic compounds like this compound. The separation is based on the partitioning of the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase, typically a silica support bonded with C18 alkyl chains.[8][9] Molecules with greater hydrophobicity are retained longer on the stationary phase.[10]

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is selected for its strong hydrophobic retention capabilities, which is ideal for aromatic compounds.

  • Mobile Phase: A mixture of acetonitrile and water provides a polar mobile phase. Acetonitrile is a common organic modifier used to decrease the mobile phase polarity and elute the compound from the column.[9] A gradient elution, where the concentration of the organic modifier is increased over time, is proposed to ensure a sharp peak shape and efficient elution of any potential impurities with different polarities.[8]

  • pH Modifier: The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is crucial. The piperazine group is basic and will be protonated at acidic pH. This suppresses the interaction of the basic nitrogen with residual silanols on the silica surface, preventing peak tailing and improving chromatographic performance.

  • UV Detection: The nitrobenzaldehyde moiety contains a strong chromophore, making it highly suitable for UV detection.[11][12] Based on structurally similar compounds like 4-nitrobenzaldehyde, a detection wavelength in the range of 260-270 nm is expected to provide high sensitivity.[11]

Experimental Protocol: HPLC-UV

1. Reagents and Materials

  • This compound reference standard (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm)

  • Formic Acid (HCOOH), LC-MS grade

  • Methanol, HPLC grade (for cleaning)

  • Volumetric flasks (Class A), pipettes, and autosampler vials

2. Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition: Chromatography Data System (CDS) software.

Table 1: HPLC Chromatographic Conditions

Parameter Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min: 10% B; 1-10 min: 10% to 90% B; 10-12 min: 90% B; 12-12.1 min: 90% to 10% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | UV at 265 nm |

3. Standard and Sample Preparation

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with the diluent to prepare at least five calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range (e.g., 50 µg/mL) using the diluent. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Inject a blank (diluent), followed by the calibration standards and sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Perform a linear regression analysis on the calibration curve to obtain the equation (y = mx + c) and the coefficient of determination (R²). An R² value >0.995 is typically required.

  • Calculate the concentration of the analyte in the sample solution using the regression equation.

Workflow and Expected Data

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare 1000 µg/mL Stock Standard prep_cal Create Calibration Standards (1-100 µg/mL) prep_stock->prep_cal setup Equilibrate HPLC System prep_cal->setup prep_sample Prepare & Filter Sample Solution inject Inject Blank, Standards, & Samples prep_sample->inject setup->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calibrate Construct Calibration Curve (Area vs. Conc.) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: HPLC-UV analysis workflow from preparation to quantification.

Table 2: Representative HPLC Calibration Data

Concentration (µg/mL) Peak Area (mAU*s)
1.0 25,150
5.0 126,200
10.0 253,100
50.0 1,259,500
100.0 2,525,000
Linearity (R²) > 0.999
LOD (est.) ~0.1 µg/mL

| LOQ (est.) | ~0.3 µg/mL |

Method 2: UV-Visible (UV-Vis) Spectrophotometry

Principle and Rationale

UV-Vis spectrophotometry is a quantitative technique governed by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[13] This method is rapid and requires minimal instrumentation.[14]

Causality of Experimental Choices:

  • Solvent Selection: A solvent that dissolves the analyte well and is transparent in the analytical wavelength range is required. Methanol or ethanol are excellent choices as they are polar enough to dissolve the compound and have a UV cutoff well below the expected absorbance maximum (λmax) of the analyte.

  • Determination of λmax: The analyte's UV spectrum is scanned to identify the wavelength of maximum absorbance (λmax).[13] Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.[13] The nitroaromatic structure suggests a strong absorbance peak.[15]

  • Limitations: This method is less specific than HPLC. It is most suitable for pure substances, as any impurity that absorbs at the same wavelength will interfere with the measurement and lead to an overestimation of the concentration.[16]

Experimental Protocol: UV-Vis Spectrophotometry

1. Reagents and Materials

  • This compound reference standard (≥98% purity)

  • Methanol, spectroscopic grade

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks (Class A) and pipettes

2. Instrumentation

  • A double-beam UV-Vis spectrophotometer with scanning capabilities.

3. Methodology

  • Determination of λmax:

    • Prepare a dilute solution of the analyte (~10 µg/mL) in methanol.

    • Scan the solution from 400 nm down to 200 nm against a methanol blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Calibration Standards (2-20 µg/mL): Prepare a series of at least five standards by diluting the stock solution with methanol (e.g., 2, 5, 10, 15, 20 µg/mL).

    • Sample Solution: Prepare a sample solution in methanol with a concentration expected to fall within the linear range of the calibration curve.

4. Data Analysis

  • Set the spectrophotometer to measure absorbance at the predetermined λmax.

  • Autozero the instrument using a methanol blank.

  • Measure the absorbance of each calibration standard and the sample solution.

  • Construct a calibration curve by plotting absorbance against the concentration of the standards.

  • Perform a linear regression to obtain the line equation and R² value.

  • Calculate the concentration of the analyte in the sample using the regression equation.

Workflow and Expected Data

UVVIS_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing scan_lambda Determine λmax (e.g., 265 nm) prep_stock Prepare 100 µg/mL Stock Standard scan_lambda->prep_stock prep_cal Create Calibration Standards (2-20 µg/mL) prep_stock->prep_cal measure Measure Absorbance of Standards & Samples prep_cal->measure prep_sample Prepare Sample Solution prep_sample->measure set_lambda Set Spectrophotometer to λmax blank Autozero with Methanol Blank set_lambda->blank blank->measure calibrate Construct Calibration Curve (Abs vs. Conc.) measure->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: UV-Vis spectrophotometry workflow for quantitative analysis.

Table 3: Representative UV-Vis Calibration Data (λmax = 265 nm)

Concentration (µg/mL) Absorbance (AU)
2.0 0.158
5.0 0.395
10.0 0.791
15.0 1.185
20.0 1.582
Linearity (R²) > 0.999

| Molar Absorptivity (ε) | ~39,400 L mol⁻¹ cm⁻¹ |

Method Validation Considerations

Both methods described should be validated to ensure they are fit for purpose, following ICH Q2(R1) guidelines.[3][5][6] Key parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For HPLC, this is demonstrated by peak purity analysis and separation from known impurities. For UV-Vis, this is a significant limitation.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of the test results to the true value, typically assessed by spike recovery studies.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This document provides two distinct, robust methods for the quantification of this compound. The HPLC-UV method is recommended for applications requiring high specificity, accuracy, and the ability to perform impurity profiling, making it ideal for quality control in regulated environments. The UV-Vis spectrophotometry method serves as a rapid, simple, and cost-effective alternative for the analysis of pure materials where the presence of interfering substances is not a concern. The choice of method should be guided by the specific analytical requirements, including sample matrix, required precision, and available instrumentation.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]

  • U.S. Food and Drug Administration. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). Available from: [Link]

  • Wikipedia. Reversed-phase chromatography. Available from: [Link]

  • ResearchGate. Can anyone explain the different principles of HPLC? Available from: [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of analytical procedures: text and methodology. Available from: [Link]

  • Appchem. This compound | 904895-82-5. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available from: [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]

  • PubMed. Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. Available from: [Link]

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. Available from: [Link]

  • PubChem. 5-Nitro-2-(pyridin-4-ylmethyl)benzaldehyde. Available from: [Link]

  • ResearchGate. The UV–vis spectra of various nitroaromatic compounds and excitation of... Available from: [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemical Properties and Applications of 2-Nitrobenzaldehyde. Available from: [Link]

  • HunterLab. UV Spectrophotometry Identifies Compounds in Pharmaceuticals. Available from: [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Available from: [Link]

  • Technology Networks. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Available from: [Link]

  • International Journal of Research and Analytical Reviews. UV SPECTROPHOTOMETERIC METHOD DEVELOPMENT AND VALIDATIONFOR ESTIMATION OF NITROFURANTOIN IN BULK AND TABLET DOSAGE FORM. Available from: [Link]

  • ResearchGate. Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review. Available from: [Link]

  • PubChem. 2-Nitrobenzaldehyde. Available from: [Link]

Sources

large-scale synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Large-Scale Synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the (CAS No. 904895-82-5), a key intermediate in the development of various pharmaceutical compounds.[1][2][3] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a scalable, reliable, and well-characterized synthetic procedure. The narrative balances detailed step-by-step instructions with the underlying chemical principles to ensure both practical success and a thorough understanding of the process.

Introduction and Strategic Importance

This compound is a crucial building block in medicinal chemistry. Its molecular structure, featuring a reactive aldehyde, an electron-withdrawing nitro group, and a basic methylpiperazine moiety, makes it a versatile precursor for a range of complex molecules.[4] Notably, it serves as a key intermediate in the synthesis of novel tyrosine kinase inhibitors, which are at the forefront of targeted cancer therapy.[5] The efficient and scalable production of this compound is therefore critical for advancing drug discovery pipelines.

The primary synthetic strategy employed is a nucleophilic aromatic substitution (SNAr) reaction. This method is favored for its high efficiency, reliability, and scalability. The core of this reaction involves the displacement of a halide on an activated aromatic ring by a nucleophile.

Causality of the Synthetic Choice: The synthesis begins with 5-chloro-2-nitrobenzaldehyde. The potent electron-withdrawing nature of the nitro group (-NO₂) at the ortho position, combined with the aldehyde group at the para position to the chlorine, significantly activates the aromatic ring towards nucleophilic attack. This electronic arrangement polarizes the C-Cl bond and stabilizes the negatively charged intermediate (a Meisenheimer complex), making the chlorine atom an excellent leaving group. The secondary amine of N-methylpiperazine acts as the incoming nucleophile, readily displacing the chloride to form the desired product.

Synthetic Workflow Overview

The overall process can be broken down into four principal stages: reaction setup, controlled reaction execution, product isolation, and final purification. Each stage is critical for achieving a high yield and purity on a large scale.

G cluster_0 Stage 1: Reaction Setup cluster_1 Stage 2: Synthesis cluster_2 Stage 3: Isolation cluster_3 Stage 4: Purification & Analysis A Charge Reactor: - 5-Chloro-2-nitrobenzaldehyde - N-Methylpiperazine - K₂CO₃ (Base) - DMF (Solvent) B Heat Reaction Mixture (e.g., 90-100 °C) Monitor via TLC/HPLC A->B Initiate Reaction C Cool Reaction Mixture B->C Reaction Complete D Precipitate with Water C->D E Filter Crude Product D->E F Wash with Water & Dry E->F G Recrystallize from Ethanol/Isopropanol F->G Purify Crude Solid H Final Product: 5-(4-Methylpiperazin-1-yl) -2-nitrobenzaldehyde G->H I Analytical QC (NMR, HPLC, MS) H->I

Caption: High-level workflow for the synthesis of the title compound.

Large-Scale Synthesis Protocol

This protocol is designed for a representative large-scale batch. Quantities can be adjusted proportionally.

Materials and Equipment
Reagent/Material CAS No. Molecular Wt. Provider
5-Chloro-2-nitrobenzaldehyde6628-86-0185.56Major Chemical Supplier
N-Methylpiperazine109-01-3100.16Major Chemical Supplier
Potassium Carbonate (K₂CO₃), Anhydrous584-08-7138.21Major Chemical Supplier
N,N-Dimethylformamide (DMF)68-12-273.09Major Chemical Supplier
Ethanol (EtOH), 200 Proof64-17-546.07Major Chemical Supplier
Deionized Water7732-18-518.02In-house

Equipment:

  • 100 L glass-lined reactor with mechanical stirrer, reflux condenser, and temperature probe

  • Heating/cooling mantle for the reactor

  • Nutsche filter or large-scale Büchner funnel with vacuum flask

  • Vacuum oven

  • Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, chemically resistant gloves, lab coat.

Quantitative Data for Synthesis
Component Molecular Wt. ( g/mol ) Molar Equiv. Amount Volume
5-Chloro-2-nitrobenzaldehyde185.561.05.00 kg-
N-Methylpiperazine100.161.23.24 kg~3.5 L
Potassium Carbonate138.212.07.45 kg-
N,N-Dimethylformamide (DMF)73.09--50 L
Expected Product 249.27 -~5.8 - 6.4 kg (85-95%) -
Step-by-Step Experimental Procedure
  • Reactor Setup: Ensure the 100 L reactor is clean and dry. Equip it with a mechanical stirrer, reflux condenser with a nitrogen inlet, and a thermocouple for temperature monitoring.

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with 50 L of N,N-Dimethylformamide (DMF). Begin stirring and add potassium carbonate (7.45 kg, 2.0 eq.).

  • Add 5-chloro-2-nitrobenzaldehyde (5.00 kg, 1.0 eq.) to the stirring mixture.

  • Slowly add N-methylpiperazine (3.24 kg, 1.2 eq.) to the reactor. The addition should be controlled to manage any initial exotherm.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C. Maintain this temperature and continue vigorous stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or HPLC. The reaction is complete when the starting 5-chloro-2-nitrobenzaldehyde is no longer detectable.

  • Product Isolation (Work-up): Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature (20-25 °C).

  • Slowly pour the reaction mixture into a separate vessel containing 200 L of cold deionized water while stirring. A yellow solid will precipitate.

  • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Filtration and Washing: Filter the crude product using a Nutsche filter or a large Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 20 L) until the filtrate is neutral.

  • Drying: Dry the crude yellow solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification by Recrystallization
  • Solvent Preparation: In a separate, appropriately sized vessel, heat approximately 30-40 L of ethanol to near its boiling point.

  • Dissolution: Transfer the dried crude product to a clean reactor and add the hot ethanol portion-wise with stirring until the solid is fully dissolved.

  • Crystallization: Slowly cool the solution to 0-5 °C with gentle stirring. The pure product will crystallize out of the solution.

  • Final Filtration: Filter the purified crystals and wash the filter cake with a small amount of cold ethanol.

  • Final Drying: Dry the final product in a vacuum oven at 50-60 °C to a constant weight. The expected yield of the pure product is between 5.8 kg and 6.4 kg.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are essential.[6][7]

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should show distinct signals for the aldehyde proton (singlet, ~10.3 ppm), aromatic protons, piperazine ring protons, and the N-methyl group (singlet, ~2.3 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the presence of the carbonyl carbon (~190 ppm), aromatic carbons, and aliphatic carbons of the piperazine and methyl groups.

  • Mass Spectrometry (ESI-MS): The mass spectrum should exhibit a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 250.1.

  • FTIR Spectroscopy: Key absorption bands will confirm the presence of functional groups: a strong carbonyl (C=O) stretch around 1700 cm⁻¹, and characteristic asymmetric and symmetric stretches for the nitro group (NO₂) around 1520 and 1340 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase C18 column. The final product should exhibit a purity of ≥98%.[6]

Safety and Hazard Management

All procedures should be conducted in a well-ventilated area or fume hood, adhering to standard laboratory safety practices.

  • 5-Chloro-2-nitrobenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[8]

  • N-Methylpiperazine: Corrosive and flammable. Causes severe skin burns and eye damage.

  • This compound: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a face shield, nitrile gloves, and a flame-retardant lab coat.[9]

  • Handling: Avoid breathing dust and vapors. Handle reagents in a fume hood. Ground equipment to prevent static discharge, especially when handling flammable solvents.

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.

Caption: Hazard relationship diagram for key chemicals in the synthesis.

Conclusion

The protocol detailed in this guide presents a robust and scalable method for the synthesis of this compound. By explaining the chemical rationale behind the procedural steps and emphasizing critical safety and analytical measures, this document serves as a self-validating system for producing high-purity material essential for pharmaceutical research and development.

References

  • Appchem. This compound | 904895-82-5. Available from: [Link]

  • Advanced ChemBlocks Inc. 5-(4-Methyl-piperazin-1-yl)-2-nitro-benzaldehyde. Available from: [Link]

  • Organic Syntheses. o-NITROBENZALDEHYDE. Available from: [Link]

  • Organic Syntheses. o-NITROBENZALDEHYDE. Available from: [Link]

  • National Center for Biotechnology Information. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Acta Crystallographica Section E. Available from: [Link]

  • PubMed. (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information For: Stereocontrolled Addition of Grignard Reagents. Available from: [Link]

  • Preprints.org. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available from: [Link]

  • PubChem. 5-Chloro-2-nitrobenzaldehyde. Available from: [Link]

  • PubMed. Efficient synthesis of 5-(hydroxymethyl)piperazin-2-ones using automatically prepared chiral bromocarboxylic acid and Garner's aldehyde. Available from: [Link]

  • International Journal of Advanced Research. Synthesis and characterization of 5-benzyl-5-(4-benzyl-4-methyl piperazin-4-ium-l-yl)-1,3,5-dithiazinan-5-ium as corrosion inhibitor, antibacterial and antifungal. Available from: [Link]

  • Google Patents. Synthesis of m-nitrobenzaldehyde derivative.
  • Reagent.com.cn. 5-(4-Methyl-piperazin-1-yl)-2-nitro-benzaldehyde. Available from: [Link]

Sources

functionalization of the aldehyde group in 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Functionalization of the Aldehyde Group in 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Authored by: A Senior Application Scientist

Introduction: The Synthetic Potential of a Multifunctional Building Block

This compound is a bespoke chemical intermediate of significant interest to medicinal chemists and drug development professionals.[1] Its structure is a compelling convergence of reactive functionalities, each imparting distinct electronic and steric properties. The molecule, with CAS Number 904895-82-5, features an aromatic core substituted with three key groups:

  • The Aldehyde Group (-CHO): An electrophilic center, primed for a variety of nucleophilic addition and condensation reactions. This is the primary focus of this guide.

  • The Ortho-Nitro Group (-NO₂): A powerful electron-withdrawing group that enhances the electrophilicity of the adjacent aldehyde, making it highly reactive. It also serves as a synthetic handle for reduction to an amine, opening pathways to complex heterocycles.[2]

  • The Para-(4-Methylpiperazin-1-yl) Group: An electron-donating and base-scavenging moiety that modulates the overall electronic profile of the ring and can influence solubility and pharmacokinetic properties in derivative compounds.[3]

This guide provides detailed application notes and validated protocols for the selective functionalization of the aldehyde group. We will explore the causality behind procedural choices, offering insights that bridge theoretical mechanisms with practical laboratory execution.

Section 1: Reductive Amination - Forging Key C-N Bonds

Application Note

Reductive amination is arguably the most robust and versatile method for converting an aldehyde into a substituted amine.[4] This one-pot reaction proceeds through two key stages: the formation of an intermediate iminium ion upon reaction of the aldehyde with a primary or secondary amine, followed by its immediate reduction to the corresponding amine.

The primary challenge in applying this reaction to this compound is chemoselectivity. The presence of the reducible nitro group necessitates the use of a mild reducing agent that will selectively act on the iminium ion without affecting the nitro functionality.[5] For this purpose, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is less reactive than agents like sodium borohydride (NaBH₄) and is particularly effective at reducing protonated imines in slightly acidic conditions, under which imine formation is also favored.[4]

This method is foundational in drug discovery for library synthesis, allowing for the rapid introduction of diverse amine-containing side chains to build structure-activity relationships (SAR).

Visual Workflow: General Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A Dissolve Aldehyde (1.0 equiv) & Amine (1.1 equiv) in DCE B Add Acetic Acid (1.1 equiv) A->B C Stir for 30 min (Imine Formation) B->C D Add NaBH(OAc)₃ (1.5 equiv) portion-wise C->D E Stir at RT for 12-24h (Monitor by TLC/LC-MS) D->E F Quench with sat. NaHCO₃ E->F G Extract with DCM F->G H Dry, Filter, Concentrate G->H I Purify by Column Chromatography H->I

Caption: General workflow for reductive amination.

Protocol 1: Synthesis of N-Benzyl-1-(4-(4-methylpiperazin-1-yl)-2-nitrophenyl)methanamine

Materials:

  • This compound (249 mg, 1.0 mmol)

  • Benzylamine (118 mg, 1.1 mmol, 120 µL)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (318 mg, 1.5 mmol)

  • Glacial Acetic Acid (66 mg, 1.1 mmol, 63 µL)

  • 1,2-Dichloroethane (DCE), anhydrous (10 mL)

  • Dichloromethane (DCM), for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

  • Dissolve the aldehyde in anhydrous DCE (10 mL).

  • Add benzylamine (1.1 equiv) followed by glacial acetic acid (1.1 equiv).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in small portions over 5 minutes. A slight effervescence may be observed.

  • Allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aldehyde.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in DCM) to yield the pure product.

Expected Data:

Parameter Expected Value
Yield 75-90%
Appearance Yellowish solid or oil
¹H NMR Signals corresponding to the newly formed benzylic CH₂ (~3.8 ppm) and the N-CH₂-Ar protons (~4.1 ppm) will be present. The aldehyde proton signal (~10.0 ppm) will be absent.

| MS (ESI+) | [M+H]⁺ expected at m/z = 341.19 |

Section 2: Wittig Reaction - Olefination for C=C Bond Formation

Application Note

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of an aldehyde to an alkene with high reliability.[6][7] The reaction involves a phosphonium ylide (the Wittig reagent), which attacks the aldehyde carbonyl to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[8]

The stereochemical outcome (E vs. Z alkene) is a critical consideration and depends on the nature of the ylide:

  • Stabilized Ylides: (e.g., when the ylide carbon is attached to an electron-withdrawing group like an ester). These ylides are less reactive, the reaction is reversible, and it typically leads to the thermodynamically favored (E)-alkene.[8]

  • Unstabilized Ylides: (e.g., when the ylide carbon is attached to an alkyl group). These are highly reactive, the reaction is irreversible and kinetically controlled, leading predominantly to the (Z)-alkene.[6]

For this compound, the high reactivity of the aldehyde group ensures efficient reaction with both stabilized and unstabilized ylides.

Visualizing Wittig Reaction Pathways

Wittig cluster_ylides Wittig Reagents cluster_products Alkene Products Aldehyde 5-(4-Methylpiperazin-1-yl) -2-nitrobenzaldehyde Stabilized Stabilized Ylide (e.g., Ph₃P=CHCO₂Et) Aldehyde->Stabilized Reversible Addition Unstabilized Unstabilized Ylide (e.g., Ph₃P=CHCH₃) Aldehyde->Unstabilized Irreversible Addition E_Alkene (E)-Alkene (Thermodynamic Product) Stabilized->E_Alkene Z_Alkene (Z)-Alkene (Kinetic Product) Unstabilized->Z_Alkene

Caption: Stereochemical outcomes of the Wittig reaction.

Protocol 2: Synthesis of (E)-Ethyl 3-(5-(4-methylpiperazin-1-yl)-2-nitrophenyl)acrylate

Materials:

  • This compound (249 mg, 1.0 mmol)

  • (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide) (383 mg, 1.1 mmol)

  • Toluene, anhydrous (15 mL)

  • Standard laboratory glassware for reflux

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 equiv) in anhydrous toluene (15 mL).

  • Add (carbethoxymethylene)triphenylphosphorane (1.1 equiv) to the solution.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes), observing the formation of a new, less polar spot and the disappearance of the aldehyde.

  • After completion, allow the mixture to cool to room temperature and concentrate under reduced pressure.

  • The crude residue will contain the product and triphenylphosphine oxide. Purify by silica gel column chromatography (e.g., using a gradient of 20-60% ethyl acetate in hexanes) to isolate the desired (E)-alkene.

Expected Data:

Parameter Expected Value
Yield 80-95%
Appearance Yellow solid
¹H NMR Appearance of vinyl protons with a large coupling constant (J ≈ 16 Hz), characteristic of an (E)-alkene. The aldehyde proton signal will be absent.

| MS (ESI+) | [M+H]⁺ expected at m/z = 320.15 |

Section 3: Domino Reaction - Advanced Synthesis of Quinolines

Application Note

A powerful application utilizing the reactivity of both the aldehyde and the nitro group is the domino nitro reduction-Friedländer heterocyclization.[9][10] This one-pot synthesis provides efficient access to substituted quinolines, a privileged scaffold in medicinal chemistry.[9] The classic Friedländer synthesis condenses a 2-aminobenzaldehyde with a compound containing an active methylene group (e.g., a β-ketoester like ethyl acetoacetate).[10]

By starting with the 2-nitrobenzaldehyde, we can generate the required 2-aminobenzaldehyde in situ. This is typically achieved using a reducing agent like iron powder in acetic acid, which selectively reduces the nitro group.[9][10] The newly formed amino group then immediately undergoes a Knoevenagel condensation with the active methylene compound, followed by intramolecular cyclization and dehydration to form the aromatic quinoline ring.[9] This domino approach is highly efficient and circumvents the need to handle potentially unstable 2-aminobenzaldehyde intermediates.

Protocol 3: One-Pot Synthesis of Ethyl 6-(4-methylpiperazin-1-yl)-2-methylquinoline-3-carboxylate

Materials:

  • This compound (249 mg, 1.0 mmol)

  • Ethyl acetoacetate (390 mg, 3.0 mmol, 380 µL)

  • Iron powder (<100 mesh) (223 mg, 4.0 mmol)

  • Glacial Acetic Acid (10 mL)

  • Standard laboratory glassware for heating

Procedure:

  • To a 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and dissolve it in glacial acetic acid (10 mL).

  • Add ethyl acetoacetate (3.0 equiv) to the solution and stir.

  • Heat the reaction mixture to 95-100 °C.

  • Once the temperature is stable, add the iron powder (4.0 equiv) in four small portions over 15 minutes. The mixture will darken.

  • Maintain the temperature and stir for 2-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Carefully neutralize the mixture by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the substituted quinoline.

Expected Data:

Parameter Expected Value
Yield 60-75%
Appearance Pale yellow or off-white solid
¹H NMR Characteristic aromatic signals for the quinoline core. A new methyl singlet (~2.7 ppm) from the C2 position of the quinoline will appear. The aldehyde and nitro group signals will be absent.

| MS (ESI+) | [M+H]⁺ expected at m/z = 328.18 |

References

  • Title: Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde. Source: Benchchem. 9

  • Title: Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Source: Molecules (MDPI), published on NIH PMC.

  • Title: An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry. Source: Benchchem. 2

  • Title: The Synthesis of Hydroquinolines from Nitroaldehydes and Ketones by Hydrogenation Sequences and Condensations. Source: ResearchGate, originally in Chemistry – A European Journal.

  • Title: 2-Nitrobenzaldehyde. Source: Wikipedia.

  • Title: A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. Source: The Journal of Organic Chemistry.

  • Title: A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes (General Procedure). Source: The Journal of Organic Chemistry.

  • Title: Concentration profiles during the oxidation of 2- and 3-nitrobenzaldehyde with standard. Source: ResearchGate.

  • Title: Process for the preparation of 2-nitrobenzaldehyde. Source: Google Patents.

  • Title: Exploring 2-Nitrobenzaldehyde: Properties, Uses, and Manufacturing Insights. Source: Autech.

  • Title: this compound. Source: Smolecule.

  • Title: 5-(4-Methyl-piperazin-1-yl)-2-nitro-benzaldehyde(904895-82-5) 1H NMR. Source: ChemicalBook.

  • Title: A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Source: ResearchGate.

  • Title: Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Source: TIB (Leibniz Information Centre for Science and Technology).

  • Title: Solved This is a wittig reaction of 2-nitrobenzaldehyde. Source: Chegg.com.

  • Title: Wittig Reaction. Source: Organic Chemistry Portal.

  • Title: Wittig reaction. Source: Wikipedia.

  • Title: Wittig Reaction - Examples and Mechanism. Source: Master Organic Chemistry.

  • Title: Reductive amination of nitrobenzene with different aldehydes. Source: ResearchGate.

  • Title: Wittig Reaction - Common Conditions. Source: The Organic Reaction Tool from the Baran Lab.

  • Title: Minimizing side reactions in the synthesis of 2-Nitrobenzaldehyde. Source: Benchchem. 11

  • Title: Reduction products of commercial nitrobenzaldehyde. Source: Google Patents.

  • Title: Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Source: Frontiers in Chemistry.

  • Title: Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Source: Frontiers in Chemistry, published on NIH PMC.

  • Title: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Source: Acta Crystallographica Section E, published on NIH PMC.

  • Title: this compound. Source: Apollo Scientific.

  • Title: Reductive amination. Source: Wikipedia.

  • Title: Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Source: Journal of the Iranian Chemical Society.

  • Title: this compound. Source: MySkinRecipes.

  • Title: this compound. Source: Sunway Pharm Ltd.

  • Title: Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Source: Preprints.org.

  • Title: High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Source: Molecules (MDPI), published on NIH PMC.

  • Title: Functionalization of peptides and proteins by aldehyde or keto groups. Source: PubMed.

Sources

Application Notes & Protocols: Safe Laboratory Handling of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde is a versatile synthetic intermediate with significant potential in medicinal chemistry and drug development.[1] Its molecular structure, incorporating an aromatic nitro group and a piperazine moiety, presents a unique combination of chemical reactivity and biological activity.[1] However, these same structural features necessitate a comprehensive understanding of its potential hazards. The aromatic nitro group is associated with systemic toxicity, while piperazine derivatives are known to be skin and respiratory sensitizers.[2] This document provides a detailed guide for the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and risk management. The protocols herein are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The toxicological properties of this compound have not been fully investigated.[3] Therefore, a conservative approach is required, treating the compound as potentially hazardous based on the known risks of its constituent functional groups: aromatic nitro compounds and piperazine derivatives.

1.1 Toxicological Profile Summary

  • Aromatic Nitro Compounds: This class of chemicals can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. Symptoms include headache, cyanosis (blue discoloration of the skin), dizziness, and in severe cases, cardiac dysrhythmias and spasms.

  • Piperazine Derivatives: Piperazine and its derivatives are known corrosives and can cause severe skin and eye burns.[2] They are also recognized as potent skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions, including rash, itching, and asthma-like symptoms.[2][4] Some piperazine compounds are also suspected of causing reproductive harm.[2]

  • Benzaldehydes: Aldehydes, in general, can be irritating to the skin, eyes, and respiratory system.[5]

1.2 Inferred GHS Hazard Classification

Based on the profiles of structurally similar compounds, a presumptive hazard classification for this compound is summarized below. Researchers must handle the compound as if it possesses all these potential hazards until specific toxicological data becomes available.

Hazard Class Pictogram Signal Word Hazard Statement (Inferred) Supporting Rationale / References
Acute Toxicity (Oral)

Warning H302: Harmful if swallowed.Based on data for 3-Nitrobenzaldehyde.
Skin Corrosion/Irritation

ngcontent-ng-c887220695="" class="ng-star-inserted">
Danger H314: Causes severe skin burns and eye damage.Based on piperazine data.
Serious Eye Damage

Danger H318: Causes serious eye damage.Based on piperazine and nitroaniline data.
Skin Sensitization

Warning H317: May cause an allergic skin reaction.Based on data for p-Nitrobenzaldehyde and piperazine.[6]
Respiratory Sensitization

Danger H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.Based on piperazine data.
Aquatic Hazard

Warning H411: Toxic to aquatic life with long lasting effects.Based on data for 3-Nitrobenzaldehyde.

1.3 Causality of Risk: The Need for a Formal Risk Assessment

The dual-hazard nature of this molecule (systemic effects from the nitro group, corrosive/sensitizing effects from the piperazine moiety) makes a pre-work risk assessment mandatory. The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion.[3] A formal risk assessment must be conducted and documented before any work begins. This process validates the experimental plan against established safety standards and ensures all control measures are in place.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential to minimize exposure.

2.1 Engineering Controls

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood.[3][7] This is the primary engineering control to prevent inhalation of airborne dust or vapors. The high reactivity of aromatic nitro compounds also makes a controlled environment crucial.[8]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[9]

2.2 Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact. The following table outlines the minimum required PPE.

PPE Type Specification Rationale for Use
Hand Protection Nitrile rubber gloves (minimum thickness of 0.11 mm).Provides chemical resistance against aromatic compounds. Gloves must be inspected before use and disposed of after handling the chemical.[4][10] Use proper glove removal technique to avoid skin contact.[4]
Eye Protection Chemical safety goggles with side shields or a face shield.Standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect against splashes and fine dust.[10] A face shield should be worn in addition to goggles when handling larger quantities or during procedures with a high splash risk.[3]
Body Protection Chemical-resistant lab coat (fully buttoned) with long sleeves.Protects skin on the arms and body from accidental spills. Contaminated clothing must be removed immediately and decontaminated before reuse.[3][4]
Respiratory Protection NIOSH-approved respirator (e.g., N95 for dusts or an air-purifying respirator with organic vapor cartridges).Required if there is a potential for exposure above established limits or if engineering controls fail. Use must comply with a formal respiratory protection program (29 CFR 1910.134).[9]

Detailed Experimental Protocols

Adherence to a step-by-step protocol is crucial for ensuring safety and experimental reproducibility.

3.1 Protocol: Receiving and Storage

  • Verification: Upon receipt, visually inspect the container for any damage or leaks.

  • Location: Store the container in a dry, cool, and well-ventilated place, away from incompatible materials.[3]

  • Segregation: Keep segregated from strong oxidizing agents, strong bases, and strong reducing agents.[3][6] Aromatic nitro compounds can react exothermically or form unstable products with these materials.[8] Store in a designated area for corrosive and sensitizing chemicals.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate GHS hazard pictograms.

3.2 Protocol: Weighing and Solution Preparation

Causality Note: This procedure presents the highest risk of generating airborne dust, making strict adherence to engineering controls paramount.

  • Preparation: Don all required PPE (gloves, goggles, lab coat) before starting. Ensure the chemical fume hood sash is at the appropriate working height.

  • Work Surface: Place a disposable, absorbent bench liner on the work surface inside the fume hood to contain any minor spills.

  • Weighing: Use an analytical balance located inside the fume hood or a dedicated weighing enclosure. If weighing outside the hood, use a tared, sealed container to transport the chemical to the balance and back to the hood.

  • Static Control: Be aware that fine powders can be subject to static electricity. Use anti-static weighing boats or an ionizing bar if necessary.

  • Dissolution: Add the weighed solid to the solvent vessel slowly and carefully to avoid splashing. Use a solvent appropriate for the intended reaction (e.g., DMSO, ethanol). Cap the vessel immediately.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid heating unless the protocol specifically requires it, as heating can increase vapor pressure and reactivity.[8]

  • Cleanup: Carefully wipe down the spatula and weighing boat with a solvent-dampened cloth before removing them from the fume hood. Dispose of the cloth and any contaminated liners as hazardous waste.

3.3 Protocol: Spill Management

  • Evacuate: If a significant spill occurs, evacuate all non-essential personnel from the immediate area.[4]

  • Alert: Inform the laboratory supervisor and safety officer immediately.

  • Control: For a small spill inside a fume hood:

    • Ensure all PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels.

    • Carefully sweep up the absorbed material into a labeled, sealable container for hazardous waste.[6]

  • Decontaminate: Clean the spill area with soap and water, followed by a solvent rinse if appropriate.[10]

  • Waste: Dispose of all cleanup materials as hazardous chemical waste. Do not let the product enter drains.[3][4]

3.4 Protocol: Waste Disposal

  • Collection: All waste containing this compound (solid, solutions, contaminated materials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and associated hazards (Corrosive, Sensitizer, Toxic).

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[4]

Emergency First Aid Procedures

Immediate and correct first aid is critical in the event of an exposure.[3]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4]

  • In Case of Skin Contact: Take off immediately all contaminated clothing.[4] Wash the affected area with soap and plenty of water for at least 15 minutes.[9] Seek immediate medical attention, especially if irritation or an allergic reaction develops.[3]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[9] If the person is not breathing, give artificial respiration (do not use the mouth-to-mouth method).[3] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting.[3] Clean the mouth with water and immediately make the victim drink water (two glasses at most).[4] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention and show the Safety Data Sheet to the doctor.[4]

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for implementing the safety protocols described in this document.

G cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Experiment cluster_emergency Contingency start Plan Experiment gather_sds Review SDS & Literature (Inferred Hazards) start->gather_sds risk_assessment Conduct Formal Risk Assessment ppe_controls Verify Engineering Controls & Select PPE risk_assessment->ppe_controls gather_sds->risk_assessment weigh Weigh Solid in Fume Hood ppe_controls->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs? weigh->spill react Perform Reaction dissolve->react dissolve->spill decontaminate Decontaminate Equipment & Workspace react->decontaminate react->spill waste Segregate & Label Hazardous Waste decontaminate->waste dispose Dispose via EHS waste->dispose spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes

Caption: Risk Assessment and Safe Handling Workflow.

References

  • Smolecule. This compound.
  • Fisher Scientific. SAFETY DATA SHEET.
  • ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic.
  • Synquest Labs. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline Safety Data Sheet.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • CDH Fine Chemical. material safety data sheet sds/msds.
  • Sigma-Aldrich. SAFETY DATA SHEET (2-Nitrobenzaldehyde).
  • Fisher Scientific. SAFETY DATA SHEET (4-Nitrobenzaldehyde).
  • Sigma-Aldrich. SAFETY DATA SHEET (3-Nitrobenzaldehyde).
  • Apollo Scientific. This compound.
  • Thermo Fisher Scientific. SAFETY DATA SHEET (Piperazine, anhydrous).
  • Fisher Scientific. SAFETY DATA SHEET (2-Nitrobenzaldehyde).
  • Sigma-Aldrich. SAFETY DATA SHEET (Piperazine).
  • YouTube. Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH.
  • MST.edu. Aromatic Nitro Compounds.
  • NITRO COMPOUNDS.
  • NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • Benchchem. Application Notes and Protocols for Testing the Antimicrobial Efficacy of Piperazine Derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic outcomes.

Reaction Overview

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 5-halo-2-nitrobenzaldehyde (typically 5-chloro- or 5-fluoro-2-nitrobenzaldehyde) with 1-methylpiperazine. The electron-withdrawing nitro group (–NO₂) is crucial as it activates the aromatic ring for nucleophilic attack, specifically at the ortho and para positions relative to itself.[1][2]

General Reaction Scheme:

Figure 1. Nucleophilic aromatic substitution reaction between 5-halo-2-nitrobenzaldehyde and 1-methylpiperazine.

This guide will address common issues encountered during this synthesis and provide systematic approaches to improve yield and purity.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.

Q1: Why is my yield of this compound consistently low?

Low yield is a frequent issue that can stem from several factors, from reagent quality to reaction conditions and work-up procedures.[3] A systematic approach is the best way to identify and resolve the underlying cause.


start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

sub1 [label="1. Verify Starting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; sub2 [label="2. Optimize Reaction Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; sub3 [label="3. Analyze Work-up & Purification", fillcolor="#F1F3F4", fontcolor="#202124"];

q1 [label="Purity of Halo-Nitrobenzaldehyde?\nIsomeric impurities present?", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"]; q2 [label="Reagents Anhydrous?\n(Solvent, 1-Methylpiperazine)", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"]; q3 [label="Sub-optimal Temperature/Time?", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"]; q4 [label="Incorrect Base or Stoichiometry?", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"]; q5 [label="Product Lost During Extraction?", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"]; q6 [label="Inefficient Chromatography/Recrystallization?", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"];

sol1 [label="Purify starting material via\nrecrystallization or chromatography.", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; sol2 [label="Use anhydrous solvents.\nDry reagents before use.", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; sol3 [label="Screen temperatures (e.g., 80-120°C).\nMonitor by TLC to determine optimal time.", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; sol4 [label="Use a non-nucleophilic base (e.g., K2CO3, DIPEA).\nEnsure at least 2 eq. of base are used.", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; sol5 [label="Adjust pH during work-up.\nUse appropriate extraction solvent.", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; sol6 [label="Optimize solvent system for purification.", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"];

start -> sub1 -> q1 -> sol1; sub1 -> q2 -> sol2; start -> sub2 -> q3 -> sol3; sub2 -> q4 -> sol4; start -> sub3 -> q5 -> sol5; sub3 -> q6 -> sol6; }

A logical workflow for troubleshooting low yields.

Possible Causes & Solutions:

  • Purity of Starting Materials: The synthesis of the precursor, 5-chloro-2-nitrobenzaldehyde, via nitration of 2-chlorobenzaldehyde can co-produce the 2-chloro-3-nitrobenzaldehyde isomer.[4][5] This isomeric impurity will not react under the SNAr conditions and will complicate purification, ultimately reducing the isolated yield of your desired product.

    • Recommendation: Verify the purity of your 5-halo-2-nitrobenzaldehyde by NMR or GC-MS before starting. If significant isomeric impurities are present, purify the starting material, for example, by recrystallization from a methanol/water mixture.[5]

  • Sub-optimal Reaction Conditions: Temperature, reaction time, solvent, and base are all critical parameters.[6]

    • Temperature: While heating is necessary, excessively high temperatures can lead to degradation and the formation of dark, oily by-products.[5] A systematic screen from 80°C to 120°C is recommended.

    • Solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally most effective as they can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) of the SNAr reaction.[7]

    • Base: A base is required to neutralize the hydrohalic acid (e.g., HCl) formed during the reaction. An insufficient amount of base can stall the reaction. Using a nucleophilic base could lead to unwanted side reactions with the aldehyde.

    • Recommendation: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). Ensure at least two equivalents of the base are used relative to the limiting reagent. THF has been shown to be a highly efficient solvent for similar SNAr reactions.[7]

  • Product Loss During Work-up: The product has a basic piperazine moiety, making its solubility dependent on pH.

    • Recommendation: During aqueous work-up, ensure the aqueous layer is basic before extraction to keep the product in its neutral, more organic-soluble form. Washing the organic layer with brine can help break up emulsions and improve separation.[6]

Q2: I'm observing significant side product formation. What are they and how can I minimize them?

Side product formation is a common cause of reduced yield and purity.[3]

Possible Causes & Solutions:

  • Reaction with Isomeric Impurities: As mentioned above, if your starting 5-chloro-2-nitrobenzaldehyde contains the 2-chloro-3-nitrobenzaldehyde isomer, this will remain in your crude product as an unreacted impurity.[4]

    • Solution: The most effective solution is to purify the starting material before the reaction.

  • Bis-arylation of Piperazine: While less common with 1-methylpiperazine due to sterics, it is theoretically possible for the secondary amine of the product to react with another molecule of 5-halo-2-nitrobenzaldehyde, especially if reaction temperatures are very high or reaction times are excessively long.

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of 1-methylpiperazine relative to the 5-halo-2-nitrobenzaldehyde. Avoid unnecessarily high temperatures and monitor the reaction by TLC to stop it upon completion.

  • Aldehyde-Amine Condensation: The aldehyde functional group can potentially react with the secondary amine of another 1-methylpiperazine molecule to form an iminium ion or other condensation products.[8]

    • Solution: This is generally disfavored under standard SNAr conditions. Maintaining a controlled temperature and using a non-nucleophilic base helps to suppress this side reaction.

Q3: My reaction stalls and does not go to completion. What could be the cause?

An incomplete reaction can be frustrating and points to issues with either the reagents or the reaction environment.[3]

Possible Causes & Solutions:

  • Insufficient Base: The reaction generates one equivalent of acid (e.g., HCl). If less than one equivalent of base is used, the reaction will stop once the base is consumed. Furthermore, the remaining acid can protonate the 1-methylpiperazine, rendering it non-nucleophilic.

    • Solution: Always use at least two equivalents of a non-nucleophilic base. This ensures one equivalent is available to neutralize the acid produced and another is available to facilitate the reaction and deprotonate any protonated piperazine.

  • Poor Reagent Quality: Moisture in the solvent or reagents can interfere with the reaction. The base (e.g., K₂CO₃) can be hygroscopic.

    • Solution: Use anhydrous solvents and ensure reagents are dry. If using a solid base like K₂CO₃, it can be dried in an oven before use.

  • Poor Solubility: If the reactants are not fully dissolved at the reaction temperature, the reaction rate will be significantly slower.

    • Solution: Ensure efficient stirring throughout the reaction.[6] If solubility is an issue, consider switching to a solvent with higher solvating power, such as DMSO or NMP, but be mindful that these require higher temperatures for removal during work-up.

Frequently Asked Questions (FAQs)

Q1: Which starting material is better: 5-fluoro-, 5-chloro-, or 5-bromo-2-nitrobenzaldehyde?

For SNAr reactions, the typical leaving group ability is F > Cl > Br > I.[9] This is known as the "element effect." The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is often the rate-determining step.[9] Therefore, 5-fluoro-2-nitrobenzaldehyde is mechanistically the best starting material and will likely react faster and under milder conditions. However, 5-chloro-2-nitrobenzaldehyde is often more commercially available and cost-effective, making it a common and practical choice.[10]

Q2: How does the SNAr reaction mechanism work in this context?

The reaction proceeds via a two-step addition-elimination mechanism. The presence of the nitro group para to the site of substitution is critical for stabilizing the intermediate.


// Structures Reactants [label=<

Reactants
>];

Intermediate [label=<

Meisenheimer Complex (Resonance Stabilized)
>];

Product [label=<

Product
>];

// Pathway Reactants -> Intermediate [label="Step 1: Nucleophilic Attack\n(Rate-determining)"]; Intermediate -> Product [label="Step 2: Elimination of Leaving Group\n(Fast)"]; }

The addition-elimination mechanism of the SNAr reaction.

  • Step 1 (Addition): The nucleophilic nitrogen of 1-methylpiperazine attacks the carbon atom bearing the halogen. This breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex. This step is typically the slow, rate-determining step.[2]

  • Step 2 (Elimination): The negative charge is stabilized by resonance, particularly by the electron-withdrawing nitro group. The aromaticity of the ring is then restored by the rapid elimination of the halide leaving group (e.g., Cl⁻).

Q3: What is the best method for purifying the final product?

The choice of purification method depends on the scale and the nature of the impurities.

  • Recrystallization: If the crude product is relatively pure (>90%) and solid, recrystallization is an efficient method for removing minor impurities. Solvents like ethanol, methanol, or isopropanol are good starting points.[8]

  • Column Chromatography: For removing closely related impurities (like isomers) or when the crude product is an oil, silica gel column chromatography is the most effective method.[6] A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount (e.g., 1%) of triethylamine added to the mobile phase to prevent the basic product from tailing on the acidic silica gel.

Q4: Can microwave irradiation improve the reaction?

Yes. Microwave-assisted synthesis can significantly accelerate SNAr reactions. Studies on similar reactions have shown that using microwave irradiation can reduce reaction times from hours to minutes and, in some cases, improve yields by minimizing the formation of degradation by-products.[7] If you have access to a microwave reactor, it is a highly recommended technique for optimizing this synthesis.

Optimized Experimental Protocol

This protocol is a generalized procedure based on common practices for SNAr reactions. Optimization may be required.

Materials:

  • 5-chloro-2-nitrobenzaldehyde (1.0 eq)

  • 1-methylpiperazine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF) (approx. 0.1 M concentration)

  • Ethyl Acetate, Hexanes, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-2-nitrobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Reagent Addition: Add the solvent (ACN or THF) to the flask, followed by 1-methylpiperazine (1.2 eq).

  • Reaction: Heat the mixture to reflux (for THF, ~66°C; for ACN, ~82°C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate as eluent). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid potassium carbonate and wash the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude residue in ethyl acetate and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of 0-50% ethyl acetate in hexanes containing 1% triethylamine. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Table 1: Guideline for Optimizing Reaction Conditions
ParameterCondition A (Standard)Condition B (Optimized)Rationale for Optimization
Leaving Group 5-Chloro -2-nitrobenzaldehyde5-Fluoro -2-nitrobenzaldehydeFluoride is a better leaving group in SNAr, potentially allowing for lower temperatures and shorter times.[9]
Solvent Acetonitrile (ACN)Tetrahydrofuran (THF)THF has been shown to be highly efficient for certain SNAr reactions, leading to higher yields.[7]
Base K₂CO₃K₂CO₃K₂CO₃ is a cost-effective, non-nucleophilic base suitable for this reaction.
Temperature 80 °C (Reflux)95 °C (Microwave)Microwave irradiation can drastically reduce reaction times and improve yields.[7]
Time 12 hours40 minutesMicrowave heating significantly accelerates the rate of reaction.[7]

References

  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Google Patents. (2018). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (1989). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • Reddit. (2023). Help with Low Yield Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2017). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • ResearchGate. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • National Institutes of Health. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

  • Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 4-nitrobenzaldehyde with secondary amines. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and characterization of 5-benzyl-5-(4-benzyl-4- methyl piperazin-4-ium-l-yl)-1,3,5-dithiazinan-5-ium as corrosion inhibitor, antibacterial and antifungal. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Purification of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during chromatographic purification. The unique structure of this molecule, featuring a basic 4-methylpiperazine moiety, an electrophilic aldehyde, and a polar nitro group, presents specific purification challenges that this guide will address in detail.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-chromatography steps for this compound?

A: Before attempting any column purification, it is essential to conduct a thorough analysis using Thin-Layer Chromatography (TLC). This initial step provides critical information about your crude sample, including the number of components, the polarity of your target compound, and potential impurities.[1] The key objective is to identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired product, which generally translates well to column chromatography conditions.[2]

Q2: My compound is streaking badly on the TLC plate. What is the cause and how can I fix it?

A: Streaking, or tailing, is a classic sign of strong, undesirable interactions between your compound and the stationary phase. This compound contains a basic piperazine group, which can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This leads to poor separation and band broadening.

To counteract this, add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your TLC developing solvent (eluent). A good starting point is 0.5-1% (v/v) of TEA in your eluent system (e.g., Hexane:Ethyl Acetate:TEA 70:30:0.5). This modifier competes for the acidic sites on the silica, minimizing the interaction with your basic compound and resulting in sharper, more defined spots.

Q3: What are the common impurities I should expect in my crude sample?

A: Impurities are highly dependent on the synthetic route used. However, common contaminants may include:

  • Starting Materials: Unreacted 2-nitrobenzaldehyde or 4-methylpiperazine.[4]

  • Positional Isomers: Isomers formed during the synthesis, such as other nitrobenzaldehyde derivatives.[1][5]

  • Side-Reaction Products: Byproducts from unintended reactions.

  • Oxidation Product: The aldehyde functional group can be susceptible to oxidation, forming the corresponding carboxylic acid, which is highly polar and will likely remain at the baseline on TLC.

Q4: Are there viable alternatives to silica gel chromatography for this compound?

A: Yes. If issues with silica gel persist, consider these alternatives:

  • Recrystallization: If your crude product is a solid and of reasonable purity, recrystallization can be a highly effective method to remove impurities with different solubility profiles.[1]

  • Neutral or Basic Alumina: Alumina is a good alternative stationary phase for basic compounds, as it lacks the strong acidity of silica gel.[6] You will need to re-optimize your solvent system using TLC with alumina plates.

  • Acid-Base Extraction: The basic nature of the piperazine group allows for selective extraction. You can dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate and pull your compound into the aqueous layer, wash the organic layer to remove neutral impurities, and then basify the aqueous layer (e.g., with NaOH) to regenerate your compound for extraction back into an organic solvent.

Troubleshooting Guide for Column Chromatography

This section addresses specific problems you may encounter during the column chromatography run itself.

Issue 1: The compound is not eluting from the column.

  • Probable Cause: The eluent is not polar enough to move the highly polar compound down the column. The basic piperazine moiety may also be binding irreversibly to the acidic silica gel.[1]

  • Solution:

    • Gradually Increase Eluent Polarity: Systematically increase the proportion of your polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). You can run a step gradient, increasing the polarity every few column volumes.

    • Introduce a Stronger Solvent: If increasing the polarity of your initial system is ineffective, consider adding a small percentage of a much more polar solvent like methanol or isopropanol (e.g., 1-5%) to your eluent.

    • Check for Compound Stability: It's possible the compound has decomposed. Spot a small amount of your crude material onto a TLC plate with a spot of silica gel and let it sit for an hour before developing to see if degradation occurs.[6]

Issue 2: The compound is eluting with severe peak tailing and across many fractions.

  • Probable Cause: This is a classic symptom of strong acid-base interactions between the basic piperazine group and acidic silanol groups on the silica gel.[3] This leads to a non-linear adsorption isotherm, where a fraction of the molecules bind very tightly and elute slowly, causing the characteristic "tail".

  • Solution:

    • Use a Basic Modifier: As with TLC, add 0.5-1% triethylamine (TEA) to your chromatography eluent. This is the most common and effective solution. The TEA will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.[7]

    • Use Deactivated Silica Gel: You can prepare deactivated silica by pre-treating it with water or a TEA solution. However, using a mobile phase modifier is generally more straightforward and reproducible.

    • Switch to a Different Stationary Phase: Consider packing your column with neutral alumina, which is less acidic and more suitable for basic compounds.[6]

Issue 3: I have very low recovery of my compound after the column.

  • Probable Cause: This can be due to irreversible adsorption onto the silica gel or decomposition during the long exposure time on the column.

  • Solution:

    • Run the Column Faster: A faster flow rate can sometimes minimize the time the compound spends on the stationary phase, reducing the opportunity for decomposition or irreversible binding. However, be aware that too high a flow rate can compromise separation efficiency.[8]

    • Use a Mobile Phase Modifier: Adding TEA not only prevents tailing but also significantly improves recovery by preventing the compound from permanently sticking to the silica.

    • Load the Sample Carefully: Ensure the sample is dissolved in a minimum amount of solvent and loaded as a narrow band. Using a more polar solvent than the eluent to dissolve the sample can cause band broadening and poor separation. If solubility is an issue, consider "dry loading" where the sample is pre-adsorbed onto a small amount of silica before being added to the column.[8]

Experimental Protocols & Data

Protocol 1: TLC Analysis & Solvent System Optimization
  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Prepare several developing chambers with different solvent systems (see Table 1). For this compound, always include a vial containing 0.5-1% TEA.

  • Develop the plates and visualize the spots under UV light.

  • The ideal system will show the product spot with an Rf value between 0.2 and 0.3, with good separation from impurities and minimal streaking.

Table 1: Suggested Starting Solvent Systems for TLC Analysis

Solvent System (v/v/v)PolarityComments
Hexane : Ethyl Acetate : TEA (80:20:0.5)LowGood starting point to see if non-polar impurities are present.
Hexane : Ethyl Acetate : TEA (60:40:0.5)MediumA common system for moderately polar compounds.
Dichloromethane : Methanol : NH4OH (95:5:0.5)HighUse if the compound is very polar and does not move in other systems.
Ethyl Acetate : TEA (100:0.5)Medium-HighA simpler two-component system that can be effective.
Protocol 2: Column Chromatography with Basic Modifier
  • Column Packing: Pack a glass column with silica gel using your chosen eluent (e.g., Hexane:Ethyl Acetate 80:20) as a slurry. Ensure the packing is uniform and free of air bubbles.[1]

  • Equilibration: Run 2-3 column volumes of the starting eluent, which must contain your basic modifier (e.g., 0.5% TEA), through the column to equilibrate the stationary phase.

  • Sample Loading: Dissolve your crude product in the minimum amount of the starting eluent. Carefully add the solution to the top of the silica bed.[8] Alternatively, use the dry loading method.

  • Elution: Begin eluting with your starting solvent system, collecting fractions.

  • Gradient (Optional): If needed, gradually increase the polarity of the eluent to elute more strongly bound compounds. For example, move from 20% Ethyl Acetate to 30%, then 40%, etc.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues during the chromatographic purification of this compound.

TroubleshootingWorkflow start Problem Observed During Chromatography problem1 No Elution Compound stuck at origin start->problem1 problem2 Severe Tailing / Broad Peaks Poor peak shape, many mixed fractions start->problem2 problem3 Low Recovery Product lost on column start->problem3 cause1 Probable Cause Eluent polarity too low problem1->cause1 Why? cause2 Probable Cause Strong interaction of basic amine with acidic silica problem2->cause2 Why? cause3 Probable Cause Irreversible adsorption or decomposition problem3->cause3 Why? solution1 Solution: Increase eluent polarity (e.g., more EtOAc or add MeOH) cause1->solution1 Fix solution2 Solution: Add 0.5-1% Triethylamine (TEA) to eluent cause2->solution2 Primary Fix solution3 Alternative: Use neutral alumina or deactivated silica cause2->solution3 Alternative solution4 Solution: Add TEA to eluent to improve elution and prevent binding cause3->solution4 Fix solution2->problem3 Also helps with recovery

A troubleshooting workflow for common chromatography issues.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Nitrobenzaldehyde.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 2-Nitrobenzaldehyde.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Smolecule. (n.d.). This compound.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 3-Nitrobenzaldoxime.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.

Sources

Technical Support Center: A Researcher's Guide to 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges associated with this specific nucleophilic aromatic substitution (SNAr) reaction. We will move beyond basic protocols to explore the causality behind side product formation and provide robust troubleshooting strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis to provide a foundational understanding.

Q1: What is the core reaction mechanism for synthesizing this compound?

The synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This mechanism involves the attack of a nucleophile (N-methylpiperazine) on an aromatic ring that is activated by a strong electron-withdrawing group (the nitro group, -NO₂). The nitro group, being positioned ortho to the leaving group (typically a halide like fluorine or chlorine), is crucial as it stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.[2][3] The reaction proceeds in two main steps: addition of the nucleophile to form the stabilized anion, followed by the elimination of the leaving group to restore aromaticity.[4]

Q2: My reaction yield is significantly lower than reported in the literature. What are the general culprits?

Low yields in SNAr reactions are common and can often be traced back to a few key factors.[5]

  • Reagent Purity: Impure starting materials, particularly the aryl halide, or wet solvents can drastically reduce yield.[5]

  • Insufficient Activation: The aromatic ring must be sufficiently electron-deficient for the nucleophilic attack to occur at a reasonable rate.[2][6]

  • Inappropriate Reaction Conditions: The choice of solvent, temperature, and base are critical. SNAr reactions are significantly faster in polar aprotic solvents (like DMSO or DMF) which enhance the nucleophile's reactivity.[7]

  • Product Degradation: The product itself can be sensitive to the reaction conditions, especially at elevated temperatures or over long reaction times.

Q3: My TLC analysis shows multiple unexpected spots. What general classes of side products should I consider?

Seeing a complex reaction mixture is a common challenge. The unexpected spots typically fall into one of the following categories:

  • Isomeric Products: Arising from impurities in the starting aryl halide.

  • Oxidation Products: The aldehyde functional group is susceptible to oxidation.[7][8]

  • Condensation or Decomposition Products: Resulting from the reactivity of the aldehyde or instability of the reagents/product under the chosen reaction conditions.

Troubleshooting Guide: From Observation to Solution

This section provides a detailed, problem-oriented approach to identifying and mitigating specific side products.

Issue 1: Presence of a Higher Molecular Weight Carboxylic Acid Impurity
  • Question: My LC-MS analysis shows a prominent peak with a mass 16 Da higher than my expected product (M+16), and the NMR/IR data suggests the loss of the aldehyde proton and the appearance of a broad acidic proton. What is this side product?

  • Probable Identity: 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid.

  • Scientific Rationale: The aldehyde group (-CHO) on the product is susceptible to oxidation to a carboxylic acid (-COOH). This is a very common side reaction for benzaldehydes, particularly when heated in the presence of a base and trace amounts of oxygen. The electron-withdrawing nitro group can further influence the aldehyde's reactivity.

  • Causality & Mitigation Strategy:

    • Cause: Exposure of the reaction mixture to atmospheric oxygen, especially at elevated temperatures. Oxidative impurities in solvents or reagents can also contribute.

    • Solution:

      • Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere. This is the most effective way to prevent oxidation.

      • Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

      • Optimize Temperature and Time: Avoid excessive temperatures or unnecessarily long reaction times. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.

Issue 2: Persistent Presence of Starting Aryl Halide
  • Question: Even after prolonged heating, a significant amount of my starting material (e.g., 5-fluoro-2-nitrobenzaldehyde) remains. Why isn't the reaction going to completion?

  • Probable Cause: Insufficient nucleophilicity of N-methylpiperazine or suboptimal reaction conditions.

  • Scientific Rationale: The rate of an SNAr reaction is directly proportional to the nucleophile's strength and concentration. Any factor that reduces the availability or reactivity of the free-base form of N-methylpiperazine will stall the reaction.

  • Causality & Mitigation Strategy:

    • Cause 1: Protonation of the Nucleophile: N-methylpiperazine is a base. If any acidic species are present (e.g., HCl impurity in a hydrochloride salt of another reagent, or acidic impurities in the solvent), the piperazine will be protonated, forming a non-nucleophilic ammonium salt.

    • Solution 1: Add a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to the reaction. This "scavenger" base will neutralize any stray acid, ensuring the N-methylpiperazine remains in its active, free-base form.

    • Cause 2: Inappropriate Solvent Choice: Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the aromatic ring.[7]

    • Solution 2: Use a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents are excellent at solvating cations but poorly solvate anions/nucleophiles, leaving the nucleophile "naked" and highly reactive.[2]

    • Cause 3: Insufficient Thermal Energy: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Solution 3: Cautiously increase the reaction temperature in increments (e.g., 10-20 °C), while carefully monitoring for product formation versus decomposition on a TLC plate.

Issue 3: Identification of Regioisomeric Products
  • Question: My product's 1H NMR spectrum is clean in terms of baseline and impurities, but I see two distinct sets of aromatic signals with slightly different chemical shifts and coupling constants. What could be the issue?

  • Probable Identity: A mixture of regioisomers, such as 4-(4-Methylpiperazin-1-yl)-3-nitrobenzaldehyde, alongside your desired product.

  • Scientific Rationale: The SNAr reaction is highly regioselective. The formation of an isomeric product almost always points to an isomeric impurity in the starting electrophile. For example, commercial 5-fluoro-2-nitrobenzaldehyde may contain a small percentage of 4-fluoro-3-nitrobenzaldehyde. Both isomers will react with N-methylpiperazine to produce their respective substituted products, which are often difficult to separate via standard column chromatography due to their similar polarities.

  • Causality & Mitigation Strategy:

    • Cause: Use of a commercially supplied aryl halide that is not regiochemically pure.

    • Solution:

      • Verify Starting Material Purity: Before beginning the synthesis, analyze your starting aryl halide (e.g., 5-fluoro-2-nitrobenzaldehyde) by 1H NMR and/or GC-MS to confirm its isomeric purity.

      • Purify if Necessary: If significant isomeric impurities are detected, purify the starting material via recrystallization or column chromatography before proceeding with the SNAr reaction.

Data Summary and Protocols

Table 1: Common Side Products and Troubleshooting Summary
Side Product IdentityAnalytical ObservationLikely Cause(s)Recommended Mitigation Strategy
5-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid Mass spec: M+16. NMR: Loss of aldehyde proton (~10 ppm), appearance of broad -COOH proton.Oxidation by atmospheric O₂.Run reaction under inert gas (N₂/Ar); use degassed solvents.
Unreacted Aryl Halide TLC/LC-MS shows significant starting material remaining.Protonation of nucleophile; poor solvent choice; insufficient temperature.Add K₂CO₃ or DIPEA; switch to DMSO or DMF; cautiously increase heat.
Regioisomeric Products NMR shows multiple sets of similar aromatic signals.Isomeric impurity in the starting aryl halide.Analyze and purify starting aryl halide before use.
Complex Decomposition Mixture Dark reaction color; TLC shows a streak or many inseparable spots.Excessively high temperature; use of an overly strong base.Optimize for the lowest effective temperature; use a mild base like K₂CO₃.
Recommended Experimental Protocol

This protocol is designed to minimize the formation of common side products.

  • Reagent Preparation:

    • Verify the purity of 5-fluoro-2-nitrobenzaldehyde via 1H NMR.

    • Use anhydrous, degassed dimethyl sulfoxide (DMSO) as the solvent.

    • Ensure N-methylpiperazine is from a freshly opened bottle or has been properly stored.

    • Finely grind anhydrous potassium carbonate (K₂CO₃) and dry it in an oven (120 °C) for several hours before use.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser with a nitrogen inlet, add 5-fluoro-2-nitrobenzaldehyde (1.0 eq).

    • Add potassium carbonate (2.0 eq) and DMSO (to achieve a concentration of ~0.5 M).

    • Begin stirring the suspension under a positive pressure of nitrogen.

    • In a separate flask, dissolve N-methylpiperazine (1.1 eq) in a small amount of anhydrous DMSO.

  • Execution:

    • Add the N-methylpiperazine solution dropwise to the stirred suspension at room temperature over 10-15 minutes.

    • After the addition is complete, heat the reaction mixture to 80-90 °C.

    • Monitor the reaction progress every 1-2 hours using TLC or LC-MS.

    • Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing ice-water, which should precipitate the crude product.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water to remove DMSO and salts, followed by a cold, non-polar solvent (like hexane or diethyl ether) to remove non-polar impurities.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving issues encountered during the synthesis.

G start Low Yield or Impure Product Observed check_sm Significant Unreacted Starting Material? start->check_sm check_peaks Unexpected Peaks in LC-MS / NMR? start->check_peaks cause_sm Probable Cause: - Nucleophile Protonated - Poor Solvent - Low Temperature check_sm->cause_sm Yes solve_sm Solution: - Add K2CO3 / DIPEA - Use DMSO / DMF - Increase Temperature cause_sm->solve_sm check_isomers NMR shows Isomeric Aromatic Signals? check_peaks->check_isomers Yes cause_isomers Probable Cause: Impure Starting Aryl Halide check_isomers->cause_isomers Yes check_oxidation Mass Spec shows M+16? check_isomers->check_oxidation No solve_isomers Solution: Verify and Purify Starting Material cause_isomers->solve_isomers cause_oxidation Probable Cause: Oxidation of Aldehyde check_oxidation->cause_oxidation Yes check_decomp Dark Color / TLC Streak? check_oxidation->check_decomp No solve_oxidation Solution: - Use Inert Atmosphere (N2/Ar) - Degas Solvents cause_oxidation->solve_oxidation cause_decomp Probable Cause: - Temperature Too High - Strong Base Used check_decomp->cause_decomp Yes solve_decomp Solution: - Lower Reaction Temp - Use Mild Base (K2CO3) cause_decomp->solve_decomp

A troubleshooting flowchart for synthesis issues.

References

  • SNAr troubleshooting. Reddit r/AskChemistry. Available at: [Link]

  • o-NITROBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • 21.04 Nuc. Aromatic Substitution. OrganicChemGuide. Available at: [Link]

  • Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. Zenodo. Available at: [Link]

  • o-NITROBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]

  • 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. National Institutes of Health (NIH). Available at: [Link]

  • What are some common causes of low reaction yields?. Reddit r/Chempros. Available at: [Link]

  • Aromatic Nucleophilic Substitution. Dalal Institute. Available at: [Link]

  • This compound. Appchem. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

Sources

optimization of reaction conditions for 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the common challenges and nuances of this specific reaction, providing troubleshooting advice and in-depth mechanistic explanations to empower you to optimize your experimental outcomes.

The primary route to this compound is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis.[1] This guide is structured to address the most frequently encountered issues in this specific SNAr transformation.

Core Synthesis Protocol: A Validated Starting Point

The synthesis of this compound is typically achieved by reacting a 5-halo-2-nitrobenzaldehyde (e.g., 5-fluoro- or 5-chloro-2-nitrobenzaldehyde) with 1-methylpiperazine in the presence of a base. The fluoro-substituted starting material is often preferred due to the higher electronegativity of fluorine, which enhances the electrophilicity of the carbon center and makes it an excellent leaving group in SNAr reactions.

Experimental Protocol:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-fluoro-2-nitrobenzaldehyde (1.0 eq) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution.

  • Nucleophile Addition: Add 1-methylpiperazine (1.1-1.3 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction & Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) to yield the final product.

Visualized Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification p1 Dissolve 5-fluoro-2-nitrobenzaldehyde in anhydrous solvent p2 Add Base (e.g., K₂CO₃) p1->p2 p3 Add 1-methylpiperazine p2->p3 r1 Heat to 80-100 °C p3->r1 r2 Monitor by TLC/HPLC r1->r2 w1 Cool and Quench in Ice-Water r2->w1 w2 Extract with Organic Solvent w1->w2 w3 Wash, Dry, and Concentrate w2->w3 f1 Column Chromatography or Recrystallization w3->f1 f2 Characterize Final Product f1->f2

Caption: General workflow for the SNAr synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is proceeding very slowly or has stalled. How can I increase the reaction rate?

A1: A sluggish reaction is one of the most common issues. Several factors can be addressed:

  • Temperature: SNAr reactions are highly dependent on temperature. The formation of the intermediate Meisenheimer complex is the rate-limiting step, and increasing the temperature provides the necessary activation energy.[1] If your reaction is slow at 80 °C, consider incrementally increasing the temperature to 100 °C or even 120 °C, while monitoring for potential decomposition.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and NMP are superior for this chemistry. They effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) but poorly solvate the nucleophile (1-methylpiperazine), leaving it "bare" and more reactive. Using less polar solvents like THF or Acetonitrile can significantly slow the reaction.[2]

  • Leaving Group: The nature of the leaving group is critical. Fluorine is generally the best leaving group for SNAr (in contrast to SN1/SN2 reactions) because its high electronegativity makes the attached carbon more electrophilic and susceptible to attack. If you are using 5-chloro-2-nitrobenzaldehyde, the reaction will inherently be slower than with the 5-fluoro analogue.

  • Water Content: The presence of water can hinder the reaction by solvating the nucleophile and reacting with the base. Ensure all glassware is oven-dried and use anhydrous solvents for optimal results.

Q2: I'm observing multiple spots on my TLC, indicating side products. What are they and how can I prevent them?

A2: Side product formation often complicates purification and reduces yield. The most likely culprits are:

  • Bis-substitution: If an impurity like piperazine is present in your 1-methylpiperazine starting material, it can react at both nitrogen atoms, leading to a dimeric impurity. Ensure the purity of your nucleophile before starting.

  • Reaction at the Aldehyde: While less common under these conditions, strong bases or high temperatures could potentially promote side reactions involving the aldehyde group, such as condensation reactions.[3] Using a stoichiometric amount of a milder base (like DIPEA) or ensuring the reaction temperature does not excessively overshoot the target can mitigate this.

  • Over-reaction with Impurities: If your starting 5-halo-2-nitrobenzaldehyde is impure (e.g., containing positional isomers), you will inevitably form isomeric products that can be difficult to separate. Purification of the starting material is key.

Q3: How does the nitro group's position influence this reaction?

A3: The position of the nitro group is non-negotiable for this reaction's success. The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[4] A strongly electron-withdrawing group, like the nitro group, is required to stabilize this intermediate through resonance. This stabilization is only effective when the group is positioned ortho or para to the leaving group. In this molecule, the nitro group at C2 is ortho to the C1-aldehyde and para to the C5 leaving group, providing optimal electronic activation for the nucleophilic attack at the C5 position.[1][5] A nitro group at the meta position would offer no resonance stabilization, and the reaction would not proceed efficiently.[5]

Mechanistic Insight: The Meisenheimer Complex

G cluster_mech SₙAr Mechanism Reactants Reactants (5-fluoro-2-nitrobenzaldehyde + 1-methylpiperazine) TS1 Transition State 1 (Rate-Limiting Step) Reactants->TS1 Nucleophilic Attack Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Loss of Leaving Group Products Products (Final Compound + F⁻) TS2->Products

Caption: The key stages of the SNAr reaction mechanism.

Troubleshooting Quick Reference

Symptom Potential Cause(s) Recommended Action(s)
Low or No Conversion 1. Insufficient temperature.2. Inappropriate solvent.3. Inactive or insufficient base.4. Presence of water.1. Increase temperature to 100-120 °C.2. Switch to anhydrous DMF or DMSO.3. Use fresh, finely ground K₂CO₃ (2-3 eq).4. Ensure anhydrous conditions.
Multiple Product Spots on TLC 1. Impure starting materials.2. Dimeric byproducts from piperazine impurity.3. Side reactions at the aldehyde group.1. Verify purity of reactants by NMR or GC-MS.2. Use high-purity 1-methylpiperazine.3. Avoid excessive temperatures or overly strong bases.
Difficult Purification 1. Co-eluting isomeric impurities.2. Product is highly polar and streaks on silica.3. Oily crude product that won't crystallize.1. Use a high-resolution chromatography system or try recrystallization.2. Add a small amount of triethylamine (~1%) to the chromatography eluent.3. Attempt to form a salt (e.g., HCl salt) to induce crystallization.

Optimization Data Summary

The following table provides a conceptual framework for optimizing the reaction conditions based on common variables.

Entry Solvent Base (eq) Temperature (°C) Time (h) Yield (%) Notes
1THFK₂CO₃ (2.0)6524<10Incomplete reaction; THF is not polar enough.
2AcetonitrileK₂CO₃ (2.0)8018~45Moderate conversion; higher temperature needed.
3DMFK₂CO₃ (2.0)8012~85Good conditions, reaction proceeds well.
4DMF K₂CO₃ (2.5) 100 6 >95 Optimal conditions for high yield and short time.
5DMSOK₂CO₃ (2.5)1006>95Excellent alternative to DMF.
6DMFEt₃N (3.0)10024~60Organic bases are often less effective than inorganic ones for SNAr.

References

  • Optimization of the nucleophilic aromatic substitution reaction - ResearchGate . ResearchGate. Available at: [Link]

  • Nucleophilic Substitutions on Aromatic Systems - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH . National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Issues with 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde (CAS No. 904895-82-5). This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions for common solubility challenges encountered during experimental work. We will delve into the chemical reasoning behind these strategies to empower you to make informed decisions in your research.

The structure of this compound presents a classic solubility challenge. It combines a bulky, relatively non-polar nitrobenzaldehyde group with a basic, and therefore ionizable, 4-methylpiperazine moiety.[1][2] This duality means its solubility is highly dependent on the properties of the solvent system, particularly pH. This guide provides a systematic approach to achieving successful solubilization for your assays.

Troubleshooting Guide: Step-by-Step Solutions

This section addresses specific problems in a question-and-answer format, providing a logical workflow from the simplest to the most robust solutions.

Q1: My compound, this compound, is insoluble in my standard aqueous buffer (e.g., PBS, pH 7.4). What should I do first?

A1: pH Adjustment is the primary and most effective initial step.

Causality: The insolubility at neutral pH is expected. The core of the issue lies with the 4-methylpiperazine group. Piperazine and its derivatives are weak bases.[3][4] At a neutral pH of 7.4, the piperazine nitrogens are largely in their neutral, free-base form, which is less water-soluble. By lowering the pH, you protonate these nitrogen atoms, creating a cationic salt in situ. This charged species is significantly more polar and, therefore, more soluble in aqueous media.[5][6]

Recommended Action: Prepare a stock solution in a slightly acidic buffer. A pH of 5.0-6.0 is often sufficient to achieve solubility without being overly harsh on the compound or subsequent biological assays.

Protocol 1: Preparation of an Acidic Aqueous Stock Solution
  • Buffer Preparation: Prepare a suitable buffer, such as a 50 mM citrate buffer or phosphate buffer, and adjust the pH to 5.5.

  • Initial Test: To a small, known volume of the pH 5.5 buffer, add a small amount of your compound. Vortex thoroughly.

  • Weigh and Dissolve: If the initial test is successful, accurately weigh the desired amount of this compound and add it to the appropriate volume of acidic buffer to achieve your target concentration.

  • Assist Dissolution: Use a vortex mixer to agitate the solution. Gentle warming (e.g., to 37°C) or brief sonication can be used to accelerate dissolution if needed.

  • Final Check: Visually inspect the solution against a light source to ensure there are no suspended particles. If necessary, filter the solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates.

Q2: Adjusting the pH is not an option for my pH-sensitive assay, or I still observe poor solubility. What is the next best approach?

A2: Utilize a water-miscible organic co-solvent to create a high-concentration stock solution.

Causality: While pH adjustment addresses the hydrophilic piperazine portion, the lipophilic nitrobenzaldehyde part of the molecule limits its overall aqueous solubility.[7][8] Organic solvents are effective at dissolving this non-polar region. The standard approach in drug discovery and biological research is to create a concentrated stock in a solvent like dimethyl sulfoxide (DMSO) and then dilute this stock into the final aqueous assay buffer.[9][10]

Recommended Action: Prepare a 10-20 mM stock solution in 100% DMSO.

Protocol 2: Preparation and Use of a DMSO Stock Solution
  • Solvent Selection: Use high-purity, anhydrous DMSO to prevent compound degradation. Hygroscopic DMSO can negatively impact solubility.[11]

  • Dissolution: Add the appropriate volume of DMSO to your pre-weighed compound to achieve the desired high concentration (e.g., 10 mM). Vortex thoroughly. The compound should readily dissolve in pure DMSO.

  • Serial Dilution: Perform serial dilutions of your high-concentration stock in pure DMSO to create a range of intermediate concentrations if needed for your dose-response experiments.

  • Aqueous Dilution (Critical Step): To prepare your final working concentration, add a small aliquot of the DMSO stock to your pre-warmed aqueous assay buffer. Never add the aqueous buffer to the DMSO stock. This ensures the compound is rapidly dispersed in the final medium, minimizing the chance of precipitation.

  • Final Co-solvent Concentration: Be mindful of the final percentage of DMSO in your assay. Most cell-based assays can tolerate up to 0.5% DMSO, but it is crucial to keep this concentration consistent across all wells, including vehicle controls.[10]

Troubleshooting Workflow for Solubility Issues

The following diagram outlines the decision-making process for addressing solubility.

G start Start: Compound Precipitates in Aqueous Buffer ph_adjust Can the assay tolerate a lower pH (e.g., 5.5-6.5)? start->ph_adjust use_acidic_buffer Use Protocol 1: Prepare stock in acidic buffer. ph_adjust->use_acidic_buffer Yes cosolvent Use Protocol 2: Prepare high-concentration stock in 100% DMSO. ph_adjust->cosolvent No check_precip Does compound precipitate upon dilution into aqueous buffer? use_acidic_buffer->check_precip cosolvent->check_precip success Success: Proceed with experiment. check_precip->success No kinetic_sol Issue: Concentration exceeds kinetic solubility limit. Determine max soluble concentration. check_precip->kinetic_sol Yes

Caption: A decision tree for troubleshooting solubility.

Q3: My compound precipitates from the assay buffer immediately after I dilute it from the DMSO stock. What does this mean and how can I fix it?

A3: This indicates your final working concentration exceeds the compound's kinetic solubility in the assay medium. You must determine the maximum soluble concentration.

Causality: While a compound might be highly soluble in 100% DMSO, its solubility can drop dramatically when diluted into a predominantly aqueous environment. Kinetic solubility refers to the concentration at which a compound starts to precipitate out of a solution under specific experimental conditions (e.g., buffer composition, incubation time) when added from a concentrated organic stock.[10] Exceeding this limit leads to the formation of precipitates, which causes inaccurate and unreliable assay results.[10]

Recommended Action: Perform a simple kinetic solubility test to find the highest concentration that remains in solution in your final assay buffer.

Workflow for Determining Kinetic Solubility

G cluster_0 Step 1: Preparation cluster_1 Step 2: Incubation & Observation cluster_2 Step 3: Determination prep1 Prepare 10 mM stock in 100% DMSO prep2 Prepare serial dilutions in buffer (e.g., 100, 50, 25, 10, 5, 1 µM) Keep final DMSO % constant prep1->prep2 incubate Incubate samples under assay conditions (e.g., 1h, 37°C) prep2->incubate observe Visually inspect each concentration for cloudiness or precipitate incubate->observe result Identify the highest concentration that remains clear. This is your max working concentration. observe->result

Caption: Workflow for a visual kinetic solubility assay.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: Based on its structure, the compound is expected to be poorly soluble in neutral water but soluble in various organic solvents. Its solubility in aqueous solutions is highly pH-dependent due to the basic piperazine group.[4][5][6]

Solvent Type Expected Solubility Rationale
Water (Neutral pH)PoorThe lipophilic nitrobenzaldehyde structure dominates.[7][8]
Aqueous Acid (pH < 6)GoodThe piperazine moiety is protonated, forming a soluble salt.[6]
DMSO, DMFHighThese polar aprotic solvents effectively solvate the entire molecule.[9]
Ethanol, MethanolModerate to GoodAlcohols can solvate both polar and non-polar parts of the molecule.[7]
Diethyl EtherPoorPiperazine itself has low solubility in ether.[4]

Table 1: Qualitative Solubility Profile Summary.

Q2: What is the best way to store stock solutions of this compound?

A2: For long-term stability, stock solutions prepared in anhydrous DMSO should be aliquoted into small, single-use volumes and stored in tightly sealed vials at -20°C or, preferably, -80°C.[11] This practice minimizes degradation from repeated freeze-thaw cycles and moisture absorption.[10] Before use, thaw the aliquot completely and vortex to ensure any compound that may have precipitated during freezing is redissolved.[10]

Q3: Can I use techniques like heating or sonication to dissolve the compound?

A3: Yes, both are acceptable methods to expedite dissolution. Gentle warming (e.g., in a 37-50°C water bath) increases the rate of dissolution for most solids.[5][7] Sonication uses ultrasonic waves to break apart solid aggregates, increasing the surface area available for solvation. These methods are particularly useful for overcoming kinetic barriers to dissolution. However, prolonged exposure to high heat should be avoided to prevent potential compound degradation.

Q4: I need a highly water-soluble form for in vivo studies. What are my options?

A4: For applications requiring high, stable aqueous solubility without co-solvents, performing a chemical salt formation is the most robust strategy.[6] This involves reacting the free-base form of your compound with an acid (e.g., hydrochloric acid, citric acid) to produce a stable, solid salt (e.g., this compound hydrochloride). These salts are typically crystalline solids with significantly improved aqueous solubility and stability compared to the parent compound.[4][6] This is a synthetic chemistry procedure and should be performed by a qualified chemist.

References
  • Appchem. This compound | 904895-82-5. Available from: [Link]

  • Solubility of Things. Piperazine dihydrochloride. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. (2021-07-26). Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • Google Patents. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or...
  • Solubility of Things. 3-Nitrobenzaldehyde. Available from: [Link]

  • WJBPHS. Solubility enhancement techniques: A comprehensive review. (2023-03-13). Available from: [Link]

  • Curran, K., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(13-14), 628-634. Available from: [Link]

  • Solubility of Things. 4-Nitrobenzaldehyde. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • PubMed. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016-02-01). Available from: [Link]

  • ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (2025-12-09). Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemical Properties and Applications of 2-Nitrobenzaldehyde. Available from: [Link]

Sources

preventing decomposition of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Our goal is to provide you with the in-depth technical insights and field-proven protocols necessary to ensure the stability of this compound, thereby maximizing your reaction yields and ensuring the purity of your target molecules.

Introduction: Understanding the Core Instability

This compound is a valuable synthetic intermediate, prized for its dual functionality that allows for a wide range of chemical transformations. However, the very features that make it useful—the electrophilic aldehyde and the electron-withdrawing nitro group on an electron-rich piperazinyl-benzene core—also render it susceptible to specific decomposition pathways. The primary modes of degradation are oxidation of the aldehyde group and photosensitivity. This guide provides a structured approach to mitigating these issues.

Troubleshooting Guide: A Proactive Approach to Decomposition

This section addresses common problems encountered during reactions involving this compound. The question-and-answer format is designed to help you quickly diagnose and solve experimental challenges.

Question 1: My reaction mixture is turning a dark brown or black, and TLC analysis shows multiple new, unidentified spots. What is the likely cause?

Answer: The development of a dark color is a common indicator of decomposition, often involving the nitroaromatic functionality. While the specific chromophore may be complex, this is frequently associated with side reactions under harsh conditions. More critically, the aldehyde group is highly susceptible to oxidation, especially in the presence of air (autoxidation), which can be accelerated by heat or light.[1][2]

  • Primary Suspect - Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (5-(4-methylpiperazin-1-yl)-2-nitrobenzoic acid). This is one of the most common decomposition pathways for benzaldehydes.[3][4]

  • Secondary Suspects:

    • Photosensitivity: 2-Nitrobenzaldehyde derivatives are known to be sensitive to UV light.[5][6] Exposure to ambient lab lighting, especially for prolonged periods, can induce photochemical side reactions.

    • pH Instability: The piperazine moiety is basic.[7] In strongly acidic conditions, it can be protonated, altering the electron density of the ring and potentially affecting stability. In strongly basic conditions (e.g., using NaOH), aldehydes can undergo disproportionation via the Cannizzaro reaction, though milder bases are often used to avoid this.[1]

Question 2: My final product is contaminated with a significant amount of 5-(4-methylpiperazin-1-yl)-2-nitrobenzoic acid. How can I prevent this over-oxidation?

Answer: The formation of the carboxylic acid is a clear sign of aldehyde oxidation. This can be minimized by rigorously controlling the reaction environment to exclude oxygen and other oxidizing species.

Core Strategies to Prevent Oxidation:
  • Inert Atmosphere: The most crucial step is to remove oxygen from your reaction. Benzaldehydes are prone to air oxidation, which converts them into benzoic acid.[1] Always perform reactions under an inert atmosphere, such as dry nitrogen or argon.[1][8]

  • Solvent Degassing: Solvents can contain significant amounts of dissolved oxygen. Before starting your reaction, degas your solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Temperature Control: Higher temperatures accelerate the rate of oxidation.[9] If the reaction allows, maintain a lower temperature (e.g., 0 °C or below) to disfavor the oxidation pathway.

  • Avoid Strong Oxidants: Be mindful of all reagents in your reaction. Avoid strong oxidizing agents unless they are part of the intended transformation and conditions are highly controlled.[10]

  • Use of Antioxidants (for storage): For long-term storage of the aldehyde, adding a radical inhibitor like hydroquinone or catechol in small amounts can prevent air oxidation.[4][8]

Question 3: My yields are consistently low, but I don't see significant byproduct formation on my TLC. What hidden decomposition pathways could be at play?

Answer: Low mass balance without obvious impurities can be perplexing. This often points to the formation of highly polar baseline material or volatile byproducts.

  • Photodecomposition: As 2-nitrobenzaldehyde is a well-known photolabile compound used in photochemistry, it is highly probable that this compound is also light-sensitive.[5][6] The energy from UV-A and UV-B light can lead to complex rearrangements or fragmentation.

    • Solution: Protect your reaction from light at all times. Use flasks wrapped in aluminum foil or conduct experiments in a dark fume hood.

  • Reaction with Trace Water (Bisulfite Adduct Chemistry): While not decomposition, if you are using reagents like sodium bisulfite for purification, incomplete reversal of the adduct under insufficiently basic conditions can lead to loss of material.[1] Ensure the pH is adequately basic (pH > 8) during the workup to regenerate the aldehyde.[1]

Key Stability Parameters: At-a-Glance

For quick reference, the following table summarizes the critical parameters for maintaining the stability of this compound.

ParameterRecommendationRationale & Causality
Atmosphere Inert (Nitrogen or Argon)Prevents autoxidation of the aldehyde group to carboxylic acid.[1][2]
Light Exposure Protect from light (use foil)The 2-nitrobenzaldehyde moiety is photolabile and can decompose upon UV exposure.[5][6]
Temperature Keep as low as reaction permitsReduces the rate of oxidation and other side reactions.[9]
pH Avoid strongly acidic or basic conditionsStrong bases can induce Cannizzaro-type side reactions; strong acids can react with the piperazine group.[1][7]
Incompatible Reagents Strong oxidizing agents (e.g., KMnO₄)Will readily and unselectively oxidize the aldehyde to a carboxylic acid.[3][9][10]
Storage Cool, dark, under inert gasMinimizes all major decomposition pathways over time. The addition of an antioxidant like hydroquinone can be considered.[4][8]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing the decomposition of this compound during a reaction.

Decomposition_Troubleshooting cluster_0 Observation cluster_1 Diagnosis cluster_2 Solution start Low Yield or Impurity Formation check_oxidation Is Carboxylic Acid Present? (Check NMR/LCMS) start->check_oxidation Primary Check check_light Was Reaction Exposed to Light? start->check_light Secondary Check check_reagents Were Strong Acids, Bases, or Oxidants Used? start->check_reagents Tertiary Check solution_inert Implement Inert Atmosphere (N2/Ar) & Degas Solvents check_oxidation->solution_inert Yes solution_light Protect from Light (Wrap flask in foil) check_light->solution_light Yes solution_reagents Use Milder Reagents & Control Temperature check_reagents->solution_reagents Yes end Successful Reaction solution_inert->end Optimized Protocol solution_light->end Optimized Protocol solution_reagents->end Optimized Protocol

Caption: A decision-making workflow for troubleshooting decomposition.

Protocol: Reductive Amination with Minimized Decomposition

This protocol for a standard reductive amination reaction has been optimized to preserve the integrity of this compound.

Objective: To react this compound with a primary amine, followed by in-situ reduction to the secondary amine.

Methodology:

  • Flask Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition:

    • Add this compound (1.0 eq) to the flask.

    • Seal the flask with a septum and purge with nitrogen for 5 minutes.

    • Add anhydrous, degassed dichloromethane (DCM) via syringe to dissolve the aldehyde.

    • Wrap the entire flask with aluminum foil to protect it from light.

  • Imine Formation:

    • Add the primary amine (1.1 eq) dropwise via syringe at room temperature.

    • Add a mild dehydrating agent, such as powdered 4Å molecular sieves or anhydrous magnesium sulfate.

    • Stir the reaction at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LCMS.

  • Reduction Step:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), in portions over 15 minutes. This avoids a significant exotherm.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound? A: It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.

Q: Can I use a strong base like sodium hydroxide in reactions with this compound? A: It is not recommended. Aldehydes lacking an alpha-hydrogen, like this one, can undergo the Cannizzaro reaction in the presence of a strong base, which would lead to a mixture of the corresponding alcohol and carboxylic acid.[1] If a base is needed, a milder organic base (e.g., triethylamine, DIPEA) or an inorganic base like potassium carbonate is a safer choice.

Q: My desired reaction involves the reduction of the nitro group. Will common reducing agents affect the aldehyde? A: Yes, this is a significant challenge. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the nitro group and the aldehyde. Catalytic hydrogenation (e.g., H₂/Pd-C) can also reduce both functionalities. For selective reduction of the nitro group while preserving the aldehyde, specific methods such as reduction with iron powder in acetic acid or using sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) are often employed. Each method requires careful optimization.

References

  • BenchChem. (2025). Minimizing side reactions in the synthesis of 2-Nitrobenzaldehyde.
  • BenchChem. (2025). Preventing oxidation of benzaldehyde during bisulfite adduct reversal.
  • ResearchGate. (2016). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?. Available at: [Link]

  • Sciencemadness.org. (2010). Oxidation of Benzaldehyde, Prevention Of. Available at: [Link]

  • BenchChem. (2025). Preventing over-oxidation during 3-(Trifluoromethyl)benzaldehyde synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Nitrobenzaldehyde in Advanced Chemical Synthesis. Available at: [Link]

  • ResearchGate. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Available at: [Link]

  • PubMed. (2000). 2-Nitrobenzaldehyde: a convenient UV-A and UV-B chemical actinometer for drug photostability testing. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile synthetic intermediate. The following question-and-answer format addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound and how do they influence its chemical behavior?

A1: this compound possesses three primary reactive sites that dictate its synthetic utility: the aldehyde, the nitro group, and the piperazine moiety.

  • Aldehyde Group: The electrophilic carbon of the aldehyde is susceptible to nucleophilic attack, making it ideal for reactions like reductive amination, Wittig reactions, and condensations to form Schiff bases or imines.[1]

  • Nitro Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring to some extent. Its primary role in synthesis is often as a precursor to an amino group via reduction. This transformation is a gateway to forming heterocyclic structures like quinazolines.

  • 4-Methylpiperazine Group: This tertiary amine is basic and can influence reaction conditions. It can be protonated under acidic conditions, affecting the solubility and reactivity of the molecule. Its presence also offers a potential site for quaternization or other modifications, though this is less common in typical synthetic applications.

The interplay of these groups is crucial. For instance, the electron-donating nature of the piperazine ring can influence the electron density of the aromatic system, which can, in turn, affect the reactivity of the aldehyde and the conditions required for the reduction of the nitro group.

Troubleshooting Guide: Common Synthetic Transformations

This section delves into specific troubleshooting scenarios for the most common reactions involving this compound.

Reaction 1: Reductive Amination

Reductive amination is a cornerstone reaction for this aldehyde, allowing for the introduction of diverse functionalities. However, challenges can arise.

Q2: I am attempting a reductive amination with a primary amine, but I am observing low yields of my desired secondary amine. What are the likely causes and how can I optimize the reaction?

A2: Low yields in reductive amination can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause 1: Inefficient Imine Formation The first step of reductive amination is the formation of an imine or iminium ion, which is then reduced.[2] This step is often the rate-determining step.

  • Troubleshooting:

    • pH Control: Imine formation is often acid-catalyzed. However, strong acidic conditions can protonate the primary amine, rendering it non-nucleophilic. A slightly acidic environment (pH 4-6) is typically optimal. You can achieve this by adding a catalytic amount of a weak acid like acetic acid.

    • Water Removal: The formation of an imine from an aldehyde and an amine is a condensation reaction that produces water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.

Potential Cause 2: Ineffective Reducing Agent The choice of reducing agent is critical for selectively reducing the imine in the presence of the starting aldehyde.

  • Troubleshooting:

    • Mild Reducing Agents: Sodium triacetoxyborohydride (STAB) is a preferred reagent for reductive amination as it is mild and selectively reduces the iminium ion over the aldehyde.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.

    • Stepwise Procedure: If dialkylation is a problem, consider a stepwise approach. First, form the imine in a suitable solvent like methanol, and then add a reducing agent like sodium borohydride (NaBH₄).[3]

Potential Cause 3: Competing Reactions The presence of the nitro group and the piperazine moiety can lead to side reactions.

  • Troubleshooting:

    • Chemoselectivity: Ensure your reducing agent does not reduce the nitro group under the reaction conditions. STAB is generally chemoselective for the imine over the nitro group.

    • Piperazine Basicity: The basicity of the piperazine nitrogen can interfere with acid catalysis. You may need to adjust the amount of acid catalyst accordingly.

Here is a logical workflow for troubleshooting a low-yielding reductive amination:

Caption: Troubleshooting workflow for reductive amination.

Q3: My reductive amination product is difficult to purify. What strategies can I employ?

A3: The basic nature of the piperazine moiety can be exploited for purification.

  • Acid-Base Extraction: After the reaction, perform an aqueous workup. Acidify the aqueous layer to protonate your product, making it water-soluble. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities. Then, basify the aqueous layer and extract your product with an organic solvent.

  • Column Chromatography: If acid-base extraction is insufficient, silica gel chromatography can be used. Due to the basicity of the product, tailing on silica gel can be an issue. To mitigate this, you can:

    • Add a small amount of a basic modifier like triethylamine (e.g., 1%) to your eluent system.

    • Use alumina as the stationary phase instead of silica gel.

  • Crystallization: If your product is a solid, recrystallization can be a powerful purification technique. Experiment with different solvent systems to find one that provides good crystals.

Reaction 2: Nitro Group Reduction and Subsequent Cyclization

A common synthetic route involves the reduction of the nitro group to an amine, followed by cyclization to form heterocyclic structures like quinazolines.

Q4: I am trying to reduce the nitro group to an amine, but the reaction is either incomplete or I am getting side products. What are the best conditions for this transformation?

A4: The reduction of the nitro group in the presence of an aldehyde and a piperazine requires careful selection of reagents to ensure chemoselectivity.

Recommended Reducing Agents:

ReagentConditionsAdvantagesPotential Issues
Iron powder in acidic medium Fe, NH₄Cl, EtOH/H₂O, refluxCost-effective, chemoselective for the nitro group.Can be messy to work up.
Tin(II) chloride SnCl₂·2H₂O, EtOH, refluxMild and effective.Tin salts can be difficult to remove during workup.
Catalytic Hydrogenation H₂, Pd/C, EtOH or EtOAcClean reaction, high yields.May also reduce the aldehyde if not carefully controlled.

Troubleshooting:

  • Incomplete Reaction: Increase the equivalents of the reducing agent or extend the reaction time. Ensure efficient stirring, especially for heterogeneous reactions with iron powder.

  • Side Products: If using catalytic hydrogenation, you might observe reduction of the aldehyde to an alcohol. To avoid this, you can protect the aldehyde as an acetal before the reduction and deprotect it afterward.

  • Workup Challenges: When using metal-based reducing agents like iron or tin, the resulting metal salts can complicate purification. Thoroughly washing the crude product and considering an acid-base extraction can help.

Q5: The intermediate 2-amino-5-(4-methylpiperazin-1-yl)benzaldehyde seems to be unstable and I am observing decomposition or self-condensation. How can I handle this intermediate?

A5: 2-Aminobenzaldehydes are known to be prone to self-condensation, forming dimers or polymers.

  • Immediate Use: The most effective strategy is to use the 2-aminobenzaldehyde immediately in the next step without prolonged storage.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Telescoped Reaction: If possible, perform the nitro reduction and the subsequent cyclization in a one-pot or "telescoped" procedure without isolating the aminobenzaldehyde intermediate. This minimizes its exposure to conditions that promote decomposition.

Q6: I am attempting to synthesize a quinazoline from the 2-aminobenzaldehyde intermediate and an amine, but the cyclization is not proceeding as expected. What could be the problem?

A6: The synthesis of quinazolines from 2-aminobenzaldehydes and amines is a well-established reaction, but optimization is often necessary.

  • Reaction Conditions: The cyclization can be promoted by various catalysts and conditions. Common methods include:

    • Heating with a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a Brønsted acid.

    • Using an oxidant like molecular iodine or ceric ammonium nitrate (CAN) to facilitate the cyclization.[4]

  • Choice of Amine: The reactivity of the amine partner will influence the reaction conditions required. More nucleophilic amines may react under milder conditions.

  • Solvent Effects: The choice of solvent can impact the reaction rate and yield. Solvents like ethanol, acetonitrile, or DMF are commonly used.

Here is a diagram illustrating the key transformation and potential challenges:

Sources

Technical Support Center: Alternative Synthetic Routes to 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde. Herein, we provide a detailed exploration of two robust and alternative synthetic routes to this key intermediate, addressing common experimental challenges through troubleshooting guides and frequently asked questions. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to optimize your synthetic strategies.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various pharmacologically active compounds. The standard synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction. However, depending on the availability of starting materials, desired scale, and specific laboratory capabilities, alternative synthetic strategies may be more advantageous. This guide details two primary alternative routes:

  • Nucleophilic Aromatic Substitution (SNAr) from Halogenated Precursors: A classic and widely used method, this route offers reliability and scalability.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A more modern approach that provides an alternative for carbon-nitrogen bond formation, with the potential for broader substrate scope and milder reaction conditions.

Below, we delve into the specifics of each route, offering detailed protocols, troubleshooting advice, and a comparative analysis to aid in your selection of the most suitable method for your research needs.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, particularly for electron-deficient rings. The strong electron-withdrawing nature of the nitro group in 2-nitrobenzaldehyde activates the aromatic ring towards attack by nucleophiles, such as 1-methylpiperazine. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, followed by the departure of a leaving group.[1]

Visualizing the SNAr Pathway

SNAr_Pathway start 5-Halo-2-nitrobenzaldehyde (X = F, Cl) intermediate Meisenheimer Complex start->intermediate Nucleophilic Attack piperazine 1-Methylpiperazine piperazine->intermediate product 5-(4-Methylpiperazin-1-yl) -2-nitrobenzaldehyde intermediate->product Leaving Group Expulsion (-X)

Caption: SNAr synthesis of the target compound.

Experimental Protocols

Protocol 1A: From 5-Fluoro-2-nitrobenzaldehyde

This protocol is often preferred due to the higher reactivity of the fluoro group as a leaving group in SNAr reactions.

Reagent/ParameterMolar Eq.Amount
5-Fluoro-2-nitrobenzaldehyde1.0(e.g., 5.0 g)
1-Methylpiperazine1.2(e.g., 4.2 mL)
Potassium Carbonate (K₂CO₃)2.0(e.g., 8.2 g)
Dimethyl Sulfoxide (DMSO)-(e.g., 50 mL)
Temperature -80-100 °C
Reaction Time -4-8 hours

Step-by-Step Procedure:

  • To a stirred solution of 5-fluoro-2-nitrobenzaldehyde in DMSO, add potassium carbonate.

  • Add 1-methylpiperazine dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with water to remove any residual DMSO and inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

Protocol 1B: From 5-Chloro-2-nitrobenzaldehyde

While the chloro-substituent is less reactive than the fluoro-substituent, this route is a viable alternative if the chlorinated starting material is more readily available.

Reagent/ParameterMolar Eq.Amount
5-Chloro-2-nitrobenzaldehyde1.0(e.g., 5.0 g)
1-Methylpiperazine1.5(e.g., 4.9 mL)
Triethylamine (TEA)2.5(e.g., 9.4 mL)
Acetonitrile (ACN)-(e.g., 60 mL)
Temperature -Reflux (approx. 82 °C)
Reaction Time -12-24 hours

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 5-chloro-2-nitrobenzaldehyde in acetonitrile.

  • Add triethylamine, followed by the dropwise addition of 1-methylpiperazine.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove triethylamine hydrochloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography on silica gel or recrystallization.

Troubleshooting and FAQs for SNAr Route

Q1: My reaction is incomplete, even after prolonged reaction time. What can I do?

A1:

  • Check Reagent Purity: Ensure that your starting materials and solvent are pure and anhydrous, as moisture can interfere with the reaction.

  • Increase Temperature: For less reactive substrates like 5-chloro-2-nitrobenzaldehyde, a higher temperature may be required. Consider using a higher boiling point solvent like DMF or NMP, but be mindful of potential side reactions.

  • Use a Stronger Base: If you are using a mild base like potassium carbonate, switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could accelerate the reaction.

  • Microwave Irradiation: The use of microwave heating can often significantly reduce reaction times and improve yields.

Q2: I am observing the formation of multiple byproducts. What are the likely side reactions?

A2:

  • Bis-substitution: If there are other leaving groups on the aromatic ring, you might observe substitution at multiple sites.

  • Reaction with the Aldehyde: Under strongly basic conditions or at high temperatures, the aldehyde functional group can undergo side reactions such as Cannizzaro reaction or aldol condensation, especially if there are enolizable protons present in other reagents.

  • Degradation of Starting Material: Nitroarenes can be sensitive to strongly basic conditions and high temperatures, leading to decomposition.

Q3: How can I effectively purify the final product?

A3:

  • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems to find one that provides good recovery and high purity.

  • Column Chromatography: For difficult-to-separate mixtures, silica gel column chromatography using a gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a reliable method.

  • Acid-Base Extraction: As the product contains a basic piperazine moiety, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer with a base like sodium hydroxide to precipitate the purified product, which can then be extracted back into an organic solvent.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[2] This method is particularly useful for coupling amines with aryl halides and offers a powerful alternative to traditional SNAr reactions, often proceeding under milder conditions and with a broader substrate scope. A key advantage is its potential applicability to less reactive aryl chlorides and bromides.

Visualizing the Buchwald-Hartwig Pathway

BHW_Pathway cluster_cat_cycle Catalytic Cycle start 5-Bromo-2-nitrobenzaldehyde pd0 Pd(0)L_n start->pd0 piperazine 1-Methylpiperazine pdII_1 Ar-Pd(II)L_n-X piperazine->pdII_1 catalyst Pd(0) Catalyst + Ligand product 5-(4-Methylpiperazin-1-yl) -2-nitrobenzaldehyde pd0->pdII_1 Oxidative Addition pdII_2 Ar-Pd(II)L_n-NR₂ pdII_1->pdII_2 Amine Coordination & Deprotonation pdII_2->pd0 Reductive Elimination

Caption: Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol

This protocol is based on a general procedure for the Buchwald-Hartwig amination of aryl bromides. Optimization of the ligand, base, and solvent may be necessary.

Reagent/ParameterMolar Eq.Amount
5-Bromo-2-nitrobenzaldehyde1.0(e.g., 5.0 g)
1-Methylpiperazine1.2(e.g., 3.4 mL)
Pd₂(dba)₃0.02(e.g., 0.4 g)
XPhos0.04(e.g., 0.4 g)
Sodium tert-butoxide (NaOtBu)1.4(e.g., 3.0 g)
Toluene-(e.g., 50 mL)
Temperature -100-110 °C
Reaction Time -12-24 hours

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add toluene, followed by 5-bromo-2-nitrobenzaldehyde and 1-methylpiperazine.

  • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and FAQs for Buchwald-Hartwig Route

Q1: The reaction is not proceeding, or the yield is very low. What are the common pitfalls?

A1:

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Ensure that the reaction is set up under strictly inert conditions and that all solvents are properly degassed.

  • Inactive Catalyst: The palladium precatalyst may be old or inactive. It is advisable to use a fresh batch of catalyst and ligand.

  • Inappropriate Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. If XPhos is not effective, consider screening other bulky electron-rich phosphine ligands such as RuPhos or SPhos.

  • Base Strength: The base plays a critical role in the catalytic cycle. Sodium tert-butoxide is a strong base; however, for some substrates, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) may be more effective.

Q2: I am observing hydrodehalogenation of my starting material as a major side product. How can I minimize this?

A2: Hydrodehalogenation (replacement of the halogen with hydrogen) is a common side reaction in palladium-catalyzed cross-coupling reactions.

  • Minimize Water: Ensure that all reagents and solvents are scrupulously dry, as water can be a source of protons for this side reaction.

  • Ligand Choice: The ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands may help to suppress hydrodehalogenation.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes minimize this side reaction.

Q3: Can I use 5-chloro-2-nitrobenzaldehyde as a substrate for the Buchwald-Hartwig amination?

A3: Yes, but aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig amination. To achieve good yields with an aryl chloride, you will likely need to use a more electron-rich and sterically hindered ligand (e.g., a biarylphosphine ligand like BrettPhos) and potentially higher catalyst loadings and temperatures.

Comparative Summary of Synthetic Routes

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Materials 5-Halo-2-nitrobenzaldehydes (F, Cl)5-Halo-2-nitrobenzaldehydes (Br, Cl)
Reagents Base (e.g., K₂CO₃, TEA)Pd catalyst, phosphine ligand, strong base (e.g., NaOtBu)
Reaction Conditions Generally higher temperaturesCan often be performed at lower temperatures
Advantages Cost-effective, well-established, no transition metal catalyst requiredBroader substrate scope, often milder conditions, effective for less reactive halides
Disadvantages Limited to activated aryl halides, can require harsh conditionsCost of catalyst and ligand, sensitivity to air and moisture

Conclusion

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination represent viable and effective alternative routes for the synthesis of this compound. The choice between these methods will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. By understanding the underlying principles of each reaction and being prepared to troubleshoot common issues, researchers can successfully synthesize this important chemical intermediate for their drug discovery and development programs.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Topics in Current Chemistry (Vol. 219). Springer.
  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde (CAS 904895-82-5).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and purification protocols for this valuable research chemical. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

Understanding the Compound and Potential Impurities

This compound is a nitrobenzaldehyde derivative containing a 4-methylpiperazine moiety.[4] Its chemical structure lends it to a variety of applications, particularly in medicinal chemistry as a synthetic intermediate.[4] However, its synthesis and storage can lead to the formation of several impurities that can compromise experimental outcomes.

Common Impurities and Their Origins

The primary route of synthesis for this compound typically involves the reaction of a fluoronitrobenzene derivative, such as 1-fluoro-2-nitrobenzene, with N-methylpiperazine.[5][6] Understanding the potential side reactions and degradation pathways is crucial for effective purification.

Impurity TypePotential OriginImpact on Experiments
Starting Materials Unreacted 1-fluoro-2-nitrobenzene or N-methylpiperazine.Can lead to side reactions in subsequent steps and inaccurate yield calculations.
Positional Isomers Formation of other isomers during the nitration of the aromatic ring in precursor synthesis.[7][8]May have different reactivity and pharmacological activity, leading to inconsistent results.
Over-alkylation Products Reaction of the desired product with the alkylating agent, leading to quaternization of the piperazine nitrogen.[9]Can alter the solubility and basicity of the compound.
Oxidation Products The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially upon exposure to air.[10]Changes the chemical properties and reactivity of the compound.
Degradation Products The nitro group can be reduced, or the molecule can undergo other forms of degradation under harsh conditions (e.g., high heat, extreme pH).[11]Can introduce unexpected variables into experiments.

Troubleshooting Common Purification Challenges

This section addresses specific issues that researchers may encounter during the purification of this compound.

Q1: My final product shows multiple spots on the TLC plate. How can I identify the impurities?

A1: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities.[12] To identify them, you can co-spot your crude product with the starting materials (e.g., 1-fluoro-2-nitrobenzene and N-methylpiperazine) on the same TLC plate. If any of the impurity spots have the same retention factor (Rf) as the starting materials, you have unreacted starting materials in your product.[12][13] For other unknown impurities, techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can be invaluable for identification.[14][15]

Q2: I'm having difficulty removing the unreacted N-methylpiperazine. What is the best approach?

A2: N-methylpiperazine is a basic compound.[16][17] An effective method to remove it is through an acid-base extraction.[18][19] By dissolving your crude product in an organic solvent and washing it with a dilute aqueous acid solution (e.g., 1M HCl), the basic N-methylpiperazine will be protonated and move into the aqueous layer as a salt.[16][17] The desired product, being less basic, will remain in the organic layer.

Q3: My purified product is a brownish color instead of the expected yellow. What could be the cause?

A3: A brownish color can indicate the presence of oxidized impurities or residual colored starting materials. The aldehyde group in your compound is prone to oxidation to a carboxylic acid, which can sometimes be colored.[10] Additionally, some nitroaromatic compounds can be intensely colored.[20] Purification by column chromatography or recrystallization should help in removing these colored impurities.

Q4: I am struggling to get my compound to crystallize. What can I do?

A4: Successful crystallization depends on finding a suitable solvent or solvent system in which your compound has high solubility at high temperatures and low solubility at low temperatures.[21] You may need to screen a variety of solvents. For nitrobenzaldehyde derivatives, solvent systems like toluene-petroleum ether or ether-petroleum ether have been used.[20][22][23] The presence of the piperazine moiety might influence the crystallization process.[21] If direct crystallization is challenging, consider converting the amine to a salt (e.g., hydrochloride salt) by treating it with HCl in a suitable solvent like ethyl acetate, which can sometimes facilitate crystallization.[9]

Detailed Purification Protocols

Below are step-by-step protocols for the most effective purification techniques for this compound.

Protocol 1: Acid-Base Extraction for Removal of Basic Impurities

This technique is highly effective for removing unreacted N-methylpiperazine and other basic impurities.[16][17][18][19]

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • Rotary Evaporator

Procedure:

  • Dissolve the crude product in a suitable organic solvent like DCM or EtOAc in a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The top layer will be the organic layer (if using EtOAc) and the bottom will be the aqueous layer (if using DCM).

  • Drain the aqueous layer.

  • Repeat the acid wash (steps 2-5) one more time to ensure complete removal of basic impurities.

  • Wash the organic layer with saturated NaHCO₃ solution to neutralize any residual acid.

  • Wash the organic layer with brine to remove any remaining water.

  • Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Column Chromatography for High Purity Isolation

Column chromatography is a powerful technique for separating the desired product from a mixture of compounds based on their differential adsorption to a stationary phase.[24][25]

Materials:

  • Crude this compound

  • Silica Gel (for column chromatography)

  • Hexane

  • Ethyl Acetate (EtOAc)

  • Glass column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with hexane.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).

  • Load the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.[25]

  • Elution: Begin eluting the column with a solvent system of increasing polarity. Start with a low polarity mobile phase (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., 7:3, 1:1 Hexane:EtOAc).[10][24] The polarity of the solvent system may need to be optimized based on TLC analysis.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • TLC Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.[24]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Recrystallization for Final Polishing

Recrystallization is an excellent final step to obtain a highly pure, crystalline product.

Materials:

  • Purified this compound

  • A suitable solvent or solvent pair (e.g., Toluene-Petroleum Ether, Ethanol)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the compound in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.

  • If using a solvent pair, dissolve the compound in the solvent in which it is more soluble, and then add the anti-solvent (the one in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Analytical Methods for Purity Assessment

To ensure the purity of your final product, it is essential to use appropriate analytical techniques.

Analytical TechniquePurposeKey Parameters to Observe
Thin Layer Chromatography (TLC) Rapidly assess purity and monitor reaction progress.[12][26][27][28]A single spot indicates a high degree of purity. The Rf value can be used for preliminary identification.[12][13]
High-Performance Liquid Chromatography (HPLC) Quantify the purity of the compound and detect trace impurities.[14][15][29][30]The purity is determined by the area percentage of the main peak. Retention time is characteristic of the compound under specific conditions.[31]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the chemical structure of the compound and identify impurities.The chemical shifts, integration, and coupling constants of the peaks should be consistent with the expected structure.
Mass Spectrometry (MS) Determine the molecular weight of the compound and identify impurities.The molecular ion peak should correspond to the molecular weight of the desired product.

Visual Workflows and Diagrams

General Purification Workflow

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Remove basic impurities Column Column Chromatography Extraction->Column Separate from other impurities Recrystallization Recrystallization Column->Recrystallization Final polishing Pure Pure Product Recrystallization->Pure Analysis Purity Analysis (TLC, HPLC, NMR) Pure->Analysis Confirm purity & structure

Caption: General purification workflow for this compound.

Troubleshooting Logic for Impurities

TroubleshootingLogic Start Impure Product (Multiple TLC spots) Q1 Is there a spot with the same Rf as starting material? Yes No Start->Q1 A1 Perform Acid-Base Extraction to remove unreacted amine. Q1:yes->A1 Q2 Are there still multiple spots after extraction? Yes No Q1:no->Q2 A1->Q2 A2 Use Column Chromatography for further separation. Q2:yes->A2 End Pure Product Q2:no->End A2->End

Caption: Troubleshooting logic for identifying and removing impurities.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • BIOSYNCE. (2025, May 15). How does piperazine affect the crystallization process?. Retrieved from [Link]

  • Unknown Source. (n.d.). TLC OF NITROAROMATIC COMPOUNDS.
  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • MDPI. (n.d.). Explosives Analysis Using Thin-Layer Chromatography–Quantum Cascade Laser Spectroscopy. Retrieved from [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US5567854A - Process for separating mixtures of nitrobenzaldehyde isomers.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Scribd. (n.d.). Nitroanilne TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of m-nitrobenzaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation?. Retrieved from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • cmu.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]

  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]

  • LCGC North America. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-2-nitrobenzene. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Chloro-1-fluoro-2-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-3-methyl-2-nitrobenzene. Retrieved from [Link]

  • CORE. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PubMed. (2020, August 15). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline Derivatives as a New Class of SIRT6 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance to navigate the complexities of this important synthetic transformation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient production of this key chemical intermediate.

I. Core Concepts and Reaction Mechanism

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction.[1] This mechanism involves the attack of a nucleophile, in this case, 1-methylpiperazine, on an aromatic ring that is activated by an electron-withdrawing group. The reaction proceeds via an addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex.[1]

The success of this reaction is highly dependent on the presence of a strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[2][3][4][5] In the synthesis of this compound, the nitro group (-NO₂) at the 2-position provides the necessary activation for the nucleophilic attack of 1-methylpiperazine at the 5-position, displacing a suitable leaving group, typically a halide.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound.

Q1: What is the most common starting material for this synthesis?

The most frequently reported and effective starting material is 5-fluoro-2-nitrobenzaldehyde.[1] Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon it is attached to, facilitating nucleophilic attack.[4][5]

Q2: What are the typical reaction conditions?

A representative protocol involves reacting 5-fluoro-2-nitrobenzaldehyde with 1-methylpiperazine in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically heated to around 50°C and monitored until completion.[1]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and rapid method for monitoring the reaction's progress by observing the disappearance of the starting material and the appearance of the product spot.[6][7] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[7]

Q4: What are the key safety considerations when scaling up this reaction?

When scaling up SNAr reactions, particularly those involving fluoride leaving groups, it is important to consider the potential for glass etching by liberated fluoride ions, which can lead to equipment failure.[8] Additionally, exothermic reactions can pose a significant hazard on a larger scale, necessitating careful temperature control.[9]

III. Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Insufficient activation of the aromatic ring: The electron-withdrawing group may not be strong enough or correctly positioned.[2] 2. Poor leaving group: The chosen leaving group may not be sufficiently labile. 3. Inactive nucleophile: The nucleophile may have degraded or is not basic enough. 4. Suboptimal reaction conditions: Temperature, solvent, or base may not be ideal.1. Ensure the starting material has a strong electron-withdrawing group (like -NO₂) ortho or para to the leaving group.[2] 2. Use a starting material with a better leaving group (F > Cl > Br > I for SNAr).[5] 3. Use fresh, high-purity 1-methylpiperazine. 4. Optimize reaction temperature and consider using a more polar aprotic solvent (e.g., DMSO, DMF).[2] Ensure the base is strong enough to deprotonate the nucleophile if necessary.
Formation of Multiple Byproducts 1. Side reactions of the aldehyde group: The aldehyde functionality can undergo side reactions under basic conditions.[10] 2. Reaction with impurities: Impurities in starting materials or solvents can lead to byproduct formation. 3. Over-reaction or degradation: Prolonged reaction times or high temperatures can lead to product degradation.1. Consider protecting the aldehyde group before the SNAr reaction, although this adds extra steps. A more direct approach is to carefully control the reaction conditions (temperature, reaction time) to minimize side reactions. 2. Use high-purity starting materials and anhydrous solvents. 3. Monitor the reaction closely by TLC or HPLC and stop the reaction once the starting material is consumed.
Difficult Product Isolation and Purification 1. Product is highly soluble in the reaction solvent. 2. Presence of inorganic salts: The base used in the reaction can be difficult to remove. 3. Formation of a persistent colored impurity (Meisenheimer complex). [10]1. After the reaction, pour the mixture into water to precipitate the product, which can then be collected by filtration.[1] 2. Perform an aqueous work-up to remove water-soluble inorganic salts.[2] 3. The Meisenheimer complex is an intermediate; ensuring the reaction goes to completion should minimize its presence. If it persists, purification by column chromatography may be necessary.
Scale-Up Issues 1. Exothermic reaction leading to poor temperature control. [9] 2. Mixing inefficiencies in large reactors. 3. Challenges with product isolation and drying at a larger scale. 1. Implement controlled addition of reagents and efficient cooling systems. For highly exothermic reactions, consider using a flow chemistry setup.[9] 2. Use appropriate agitation and baffling in the reactor to ensure homogeneous mixing. 3. Select appropriate filtration and drying equipment for the scale of the reaction.

IV. Experimental Protocols

A. Laboratory-Scale Synthesis of this compound[1]

This protocol is a representative procedure for small-scale synthesis.

Materials:

  • 5-Fluoro-2-nitrobenzaldehyde

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Filtration apparatus

Procedure:

  • To a dry round-bottom flask, add 5-fluoro-2-nitrobenzaldehyde (1.0 eq) and 1-methylpiperazine (1.0-1.2 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • Add potassium carbonate (1.5 eq) to the mixture.

  • Heat the reaction mixture to 50°C with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum to afford the desired product.

B. Reaction Monitoring by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and petroleum ether)

  • UV lamp (254 nm)

Procedure:

  • Prepare a developing chamber with the chosen mobile phase.

  • Dissolve small aliquots of the reaction mixture in a suitable solvent.

  • Spot the reaction mixture, along with the starting material as a reference, on the TLC plate.

  • Develop the TLC plate in the chamber.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

V. Visualizing the Process

Reaction Pathway

SNAr_Reaction SM 5-Fluoro-2-nitrobenzaldehyde + 1-Methylpiperazine Intermediate Meisenheimer Complex (Intermediate) SM->Intermediate Nucleophilic Attack Base K₂CO₃ Solvent DMF, 50°C Product 5-(4-Methylpiperazin-1-yl) -2-nitrobenzaldehyde Intermediate->Product Loss of F⁻ Workup Aqueous Workup & Filtration Product->Workup FinalProduct Purified Product Workup->FinalProduct

Caption: SNAr synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Flowchart Start Low Product Yield? CheckSM Check Starting Material Purity & Leaving Group Start->CheckSM Yes Byproducts Multiple Byproducts? Start->Byproducts No CheckNuc Verify Nucleophile Quality CheckSM->CheckNuc OptimizeCond Optimize Reaction Conditions (Temp, Solvent, Base) CheckNuc->OptimizeCond OptimizeCond->Byproducts ProtectAldehyde Consider Aldehyde Protection Byproducts->ProtectAldehyde Yes PurificationIssue Purification Difficulty? Byproducts->PurificationIssue No ControlCond Tighter Control of Reaction Time/Temp ProtectAldehyde->ControlCond ControlCond->PurificationIssue AqueousWorkup Perform Aqueous Workup PurificationIssue->AqueousWorkup Yes Success Successful Synthesis PurificationIssue->Success No ColumnChrom Use Column Chromatography AqueousWorkup->ColumnChrom ColumnChrom->Success

Caption: A decision tree for troubleshooting common synthesis issues.

VI. References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from

  • Smolecule. (n.d.). This compound. Retrieved from

  • ResearchGate. (n.d.). Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF. Retrieved from

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from

  • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from

  • Reddit. (2023). SNAr troubleshooting. Retrieved from

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate. Retrieved from

Sources

Technical Support Center: Characterization of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and characterization of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to support your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties and handling of this compound.

Q1: What is the typical synthetic route for this compound?

A1: The most common and direct synthesis method is a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 5-halo-2-nitrobenzaldehyde (commonly 5-fluoro- or 5-chloro-2-nitrobenzaldehyde) with N-methylpiperazine. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the halide by the secondary amine of N-methylpiperazine.[1] A base, such as potassium carbonate, is typically used to neutralize the hydrogen halide formed during the reaction.

Q2: What are the expected spectral characteristics for this compound?

A2: While experimental spectra should always be acquired for confirmation, you can expect the following characteristic signals:

  • 1H NMR: Signals for the methyl group on the piperazine ring (singlet), the piperazine ring protons (two multiplets), the aromatic protons, and the aldehyde proton (singlet, typically downfield).

  • 13C NMR: Resonances for the methyl carbon, the piperazine carbons, the aromatic carbons, and the carbonyl carbon of the aldehyde.

  • IR Spectroscopy: Characteristic peaks for the aldehyde C-H stretch, the C=O stretch of the aldehyde, and the symmetric and asymmetric stretches of the nitro group.

  • Mass Spectrometry: The molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound (249.27 g/mol ).[1]

Q3: What are the recommended storage and handling conditions for this compound?

A3: Based on the safety data for structurally related compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2] Piperazine derivatives can be sensitive to air and light.[2][3] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Q4: What are the common impurities I might encounter?

A4: Potential impurities can arise from the starting materials or side reactions. These may include:

  • Unreacted 5-halo-2-nitrobenzaldehyde.

  • Positional isomers if the starting material was not pure.

  • Byproducts from side reactions, such as the formation of a bis-substituted product if a di-halogenated starting material was used.

  • Residual solvent from the reaction or purification steps.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Synthesis Troubleshooting

Problem: Low or no product yield in the SNAr reaction.

Possible Cause Troubleshooting Step Causality
Inactive Halide If using 5-chloro-2-nitrobenzaldehyde, the reaction may be sluggish. Consider switching to 5-fluoro-2-nitrobenzaldehyde.The carbon-fluorine bond is more polarized, making the aromatic carbon more electrophilic and susceptible to nucleophilic attack.
Insufficient Base Ensure at least one equivalent of a suitable base (e.g., K2CO3, Et3N) is used.The base is required to scavenge the HX produced, driving the reaction to completion. An excess is often beneficial.
Low Reaction Temperature Increase the reaction temperature. SNAr reactions often require heating.Higher temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Poor Solvent Choice Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.These solvents can solvate the cation of the base and do not interfere with the nucleophilicity of the amine.

Problem: Formation of multiple products observed by TLC or LC-MS.

Possible Cause Troubleshooting Step Causality
Side Reactions Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to avoid over-reaction.High temperatures can lead to undesired side reactions, such as reaction at other positions or decomposition.
Impure Starting Materials Verify the purity of your 5-halo-2-nitrobenzaldehyde and N-methylpiperazine by NMR or other appropriate analytical techniques before starting the reaction.Impurities in the starting materials will likely be carried through the reaction and complicate purification.
Purification Troubleshooting

Problem: Difficulty in purifying the product by column chromatography.

Possible Cause Troubleshooting Step Causality
Inappropriate Solvent System Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).The piperazine moiety adds polarity to the molecule. A gradient elution is often necessary to separate the product from less polar starting materials and more polar byproducts.
Product Streaking on TLC/Column Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silica gel, leading to tailing. A basic modifier can mitigate this effect.

Problem: Oiling out during recrystallization.

Possible Cause Troubleshooting Step Causality
Solvent Choice Use a two-solvent system. Dissolve the compound in a good solvent (e.g., ethanol, acetone) at an elevated temperature and then add a poor solvent (e.g., water, hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.Oiling out occurs when the compound's solubility decreases too rapidly upon cooling. A two-solvent system allows for a more gradual change in solubility.
Cooling Too Rapidly Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.Slow cooling promotes the formation of a crystalline lattice rather than an amorphous oil.
Characterization Troubleshooting

Problem: Broad or unresolved peaks in the 1H NMR spectrum.

Possible Cause Troubleshooting Step Causality
Paramagnetic Impurities If the sample has a faint color, it may contain trace paramagnetic impurities. Try filtering a solution of the sample through a small plug of silica gel before NMR analysis.Paramagnetic species can cause significant line broadening in NMR spectra.
Proton Exchange If the piperazine protons are broad, it could be due to slow conformational exchange or protonation/deprotonation. Try acquiring the spectrum at a different temperature (higher or lower).Changing the temperature can alter the rate of exchange processes, sometimes leading to sharper signals.

Section 3: Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on common practices for SNAr reactions.

Materials:

  • 5-Fluoro-2-nitrobenzaldehyde

  • N-Methylpiperazine

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 5-fluoro-2-nitrobenzaldehyde (1.0 eq) in DMF, add N-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

HPLC Method for Purity Analysis

This is a general reverse-phase HPLC method that can be optimized for your specific system.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Section 4: Visualizations

Synthesis Workflow

Synthesis_Workflow Start Starting Materials (5-Fluoro-2-nitrobenzaldehyde, N-Methylpiperazine, K2CO3, DMF) Reaction S N Ar Reaction (80-90 °C, 4-6h) Start->Reaction Combine & Heat Workup Aqueous Workup (Extraction with EtOAc) Reaction->Workup Cool & Quench Purification Column Chromatography (Silica, Hexane/EtOAc) Workup->Purification Isolate Crude Product Pure Product Purification->Product Isolate Pure

Caption: General workflow for the synthesis and purification of the target compound.

Troubleshooting Logic

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_purification Purification Issues cluster_characterization Characterization Issues LowYield Low Yield? CheckReagents Check Reagent Activity & Stoichiometry LowYield->CheckReagents Yes CheckConditions Optimize Reaction Conditions (Temp, Solvent) LowYield->CheckConditions Yes ColumnProblems Column Chromatography Issues? SolventSystem Optimize Eluent System (Gradient, Additives) ColumnProblems->SolventSystem Yes RecrystallizationProblems Recrystallization Fails? TwoSolvent Try Two-Solvent System RecrystallizationProblems->TwoSolvent Yes BadNMR Poor NMR Spectrum? SamplePrep Re-purify or Filter Sample BadNMR->SamplePrep Yes

Sources

stability testing of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, this Technical Support Center provides in-depth troubleshooting and frequently asked questions regarding the stability testing of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde. As a key intermediate in pharmaceutical development, understanding its stability profile is critical for ensuring the quality, safety, and efficacy of final drug products. This document offers field-proven insights and detailed protocols to navigate the complexities of its degradation pathways under various stress conditions.

Understanding the Molecule: Structural Insights into Stability

This compound possesses a unique combination of functional groups that dictate its chemical reactivity and stability. The molecule consists of a benzaldehyde core substituted with a strongly electron-withdrawing nitro group and an electron-donating methylpiperazine ring.

  • 2-Nitrobenzaldehyde Moiety: The aldehyde group is susceptible to oxidation, potentially forming the corresponding 2-nitrobenzoic acid derivative. The nitro group itself is relatively stable but can be reduced under certain conditions and makes the aromatic ring electron-deficient. This electronic nature also influences the molecule's susceptibility to photolytic degradation.[1][2][3]

  • 5-(4-Methylpiperazine) Moiety: The piperazine ring, particularly the tertiary amine, is a primary site for oxidation.[4] This can lead to N-oxidation or more complex ring-opening degradation products.[5][6]

A thorough understanding of these structural features is the foundation for designing robust stability studies and troubleshooting unexpected degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structure, the compound is susceptible to three primary degradation pathways: oxidation, hydrolysis, and photolysis.

  • Oxidation: This is often the most significant pathway. The tertiary amine in the methylpiperazine ring can be oxidized to an N-oxide. The aldehyde group can also be oxidized to a carboxylic acid, forming 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid.[2]

  • Hydrolysis: The compound is expected to be more susceptible to degradation under basic and acidic conditions compared to neutral pH. While the core structure is relatively stable, extreme pH can catalyze the degradation of the aldehyde or other susceptible bonds.

  • Photolysis: Nitroaromatic compounds are known to be light-sensitive.[7][8] Exposure to UV or even high-intensity visible light can induce photochemical reactions, leading to a variety of degradation products, potentially including the reduction of the nitro group or complex rearrangements.[9]

Q2: My solid-state sample is changing color from yellow to a brownish hue over time, even when stored in the dark. What could be the cause?

A2: A color change in the solid state, even without light exposure, often points to thermal degradation or slow oxidation. The initial yellow color is characteristic of the nitroaromatic structure. The development of a brownish color could indicate the formation of polymeric degradation products or small amounts of highly colored impurities. The piperazine moiety is susceptible to air oxidation, which can be a slow process even at ambient temperatures.[4][6] It is also possible that trace impurities or residual solvents are catalyzing degradation. We recommend re-analyzing the sample by HPLC to quantify the parent compound and check for new impurity peaks. For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures (2-8°C) is advisable.

Q3: In my HPLC analysis under acidic stress, I am observing a rapid loss of the main peak but poor mass balance. Where is the compound going?

A3: Poor mass balance under stress conditions can be attributed to several factors:

  • Formation of Non-UV Active Products: The degradation products may lack a chromophore that absorbs at the detection wavelength used for the parent compound. A photodiode array (PDA) detector can be invaluable here to screen for new peaks at different wavelengths.

  • Precipitation: The degradation product might be insoluble in the sample diluent or mobile phase and precipitate out of the solution, thus not being detected. Visually inspect your sample vials for any particulate matter.

  • Formation of Volatile or Highly Polar Products: Some degradation pathways could lead to small, volatile molecules that are not retained on a standard reverse-phase column or highly polar compounds that elute in the solvent front.

  • Adsorption: The degradants may be adsorbing to the surfaces of your sample vial or HPLC column.

To troubleshoot, we recommend using a universal detection method like Charged Aerosol Detection (CAD) or Mass Spectrometry (LC-MS) to search for non-UV active or poorly retained compounds.

Q4: What are the expected degradation products from oxidative stress testing with H₂O₂?

A4: When subjected to oxidative stress (e.g., using hydrogen peroxide), two primary sites of attack are the piperazine ring and the aldehyde group.

  • N-Oxide Formation: The most likely initial product is the oxidation of the tertiary nitrogen on the piperazine ring to form the corresponding N-oxide.[4]

  • Aldehyde Oxidation: The aldehyde group can be oxidized to a carboxylic acid, yielding 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid.[2]

  • Piperazine Ring Opening: More aggressive oxidation can lead to the formation of products like formylpiperazine or ethylenediamine derivatives through ring cleavage.[5][10]

LC-MS analysis is essential for identifying these potential products by comparing their mass-to-charge ratios with theoretical values.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram of control sample (Time zero). Contaminated diluent or mobile phase; Sample degradation during preparation; Impure starting material.1. Analyze a blank injection (diluent only).2. Prepare a fresh sample and inject immediately.3. Review the certificate of analysis of the starting material.
Significant degradation (>20%) under all forced degradation conditions. Compound is inherently unstable; Stress conditions are too harsh.1. Reduce the duration, temperature, or concentration of the stressor.2. The goal of forced degradation is to achieve 5-20% degradation to ensure you can detect the degradants without completely destroying the parent compound.[11]
No degradation observed under photostability testing. Insufficient light exposure; The compound is photostable.1. Ensure the light source meets ICH Q1B guidelines for illumination and UV energy.2. Expose the sample for a longer duration.3. Test the compound in solution, as photolysis is often more efficient in solution than in the solid state.
Peak splitting or broadening for the parent compound peak. On-column degradation; Co-elution with a degradation product; Poor chromatographic conditions.1. Lower the column temperature.2. Adjust the mobile phase pH.3. Use a high-resolution column and optimize the gradient to ensure separation from all degradants.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method and to understand the degradation pathways.[12][13]

1. Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Dilute the stock solution with 6% H₂O₂ to a final concentration of ~100 µg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve in the diluent to a final concentration of ~100 µg/mL before analysis.

  • Photolytic Degradation: Expose the solid compound to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). Dissolve in the diluent to ~100 µg/mL before analysis.

3. Sample Analysis:

  • At the designated time points, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute with the mobile phase to the target concentration and analyze by a stability-indicating HPLC method.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidation (6% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid, 80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Dilute Dilute to Target Conc. Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze via Stability-Indicating HPLC Dilute->Analyze Report Characterize Degradants & Report Results Analyze->Report

Caption: Workflow for conducting forced degradation studies.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is a starting point and should be validated for specificity, linearity, accuracy, and precision.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 80
    25 80
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or use PDA detector to monitor multiple wavelengths)

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50)

Data Summary

Table 1: Summary of Potential Degradation Products
Stress ConditionPotential Degradation ProductLikely Mechanism
Oxidation (H₂O₂) 5-(4-Methyl-1-oxido-piperazin-1-yl)-2-nitrobenzaldehydeN-Oxidation of piperazine ring
5-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acidOxidation of aldehyde group
Acid Hydrolysis Potential hydrolysis products (structure dependent on conditions)Acid-catalyzed hydrolysis
Base Hydrolysis Potential hydrolysis products (structure dependent on conditions)Base-catalyzed hydrolysis
Photolysis Reduction of nitro group to nitroso or amino derivativesPhotoreduction
Benzenoid compoundsDecarbonylation/fragmentation[9]
Potential Degradation Pathways Diagram

Degradation_Pathways cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 5-(4-Methylpiperazin-1-yl) -2-nitrobenzaldehyde N_Oxide Piperazine N-Oxide Derivative Parent->N_Oxide [O] (Piperazine) Benzoic_Acid 2-Nitrobenzoic Acid Derivative Parent->Benzoic_Acid [O] (Aldehyde) Nitro_Reduction Nitro-Reduced (e.g., Amino) Product Parent->Nitro_Reduction hv (Reduction) Fragmentation Ring Fragmentation Products Parent->Fragmentation hv (Decay)

Caption: Potential degradation pathways of the target molecule.

References
  • Journal of Environmental Chemical Engineering. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Available from: [Link]

  • University of Regina. Oxidative degradation of piperazine in the absorption of carbon dioxide. Available from: [Link]

  • University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Available from: [Link]

  • PubMed. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Available from: [Link]

  • Organic Syntheses. o-NITROBENZALDEHYDE. Available from: [Link]

  • Royal Society of Chemistry. The alkaline hydrolysis of the azlactones derived from certain o-nitrobenzaldehydes. Available from: [Link]

  • Zenodo. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Available from: [Link]

  • Parameter Generation & Control. Stability Testing for Pharmaceuticals & More. Available from: [Link]

  • Organic Syntheses. p-NITROBENZALDEHYDE. Available from: [Link]

  • World Health Organization. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Available from: [Link]

  • Google Patents. CN102329235B - Production process of p-nitrobenzaldehyde.
  • PubMed. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Available from: [Link]

  • Sri Indu Institute of Pharmacy. GUIDELINES FOR THE STABILITY TESTING OF PHARMACEUTICALS. Available from: [Link]

  • Royal Society of Chemistry. 84. The alkaline hydrolysis of the azlactones derived from certain o-nitrobenzaldehydes. The formation of isatins. Available from: [Link]

  • ACS Publications. Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Available from: [Link]

  • PubMed. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Available from: [Link]

  • MDPI. Encapsulation of Benzaldehyde Produced by the Eco-Friendly Degradation of Amygdalin in the Apricot Kernel Debitterizing Wastewater. Available from: [Link]

  • European Medicines Agency. Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Available from: [Link]

  • Royal Society of Chemistry. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. Available from: [Link]

  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link]

  • ACS Publications. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. Available from: [Link]

  • ResearchGate. The thermal decomposition of benzaldehyde at different temperatures. Available from: [Link]

  • Royal Society of Chemistry. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Available from: [Link]

  • ResearchGate. Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. Available from: [Link]

  • MedCrave. Forced Degradation Studies. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Forced degradation and impurity profiling: A review. Available from: [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Appchem. This compound. Available from: [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available from: [Link]

  • National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]

  • SciSpace. Determination of 5-nitro-2- furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing. Available from: [Link]

  • PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Available from: [Link]

  • National Institutes of Health. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available from: [Link]

  • ResearchGate. Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Available from: [Link]

  • PubMed. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Available from: [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde and its Comparison with Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde, a key intermediate in the synthesis of various biologically active molecules.

This document moves beyond a simple recitation of spectral data. As a senior application scientist, the goal is to provide a holistic understanding of the NMR analysis process, from sample preparation to spectral interpretation, grounded in the principles of scientific integrity. We will explore the causality behind experimental choices, outline a self-validating protocol, and compare the spectral features of the title compound with a closely related analog to highlight the subtle yet significant effects of structural modifications on NMR spectra.

The Compound of Interest: this compound

This compound (Molecular Formula: C₁₂H₁₅N₃O₃, Molecular Weight: 249.27 g/mol ) is a substituted nitrobenzaldehyde derivative.[1] Its structure incorporates a nitro group, an aldehyde, and a 4-methylpiperazine moiety, making it a versatile building block in organic synthesis. The accurate characterization of this compound by NMR is crucial to ensure its purity and confirm its identity before its use in subsequent synthetic steps.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) of each signal offer valuable information about the electronic environment and connectivity of the protons.

Predicted ¹H NMR Spectrum of this compound:

Proton AssignmentMultiplicityPredicted Chemical Shift (ppm)Coupling Constant (J, Hz)Integration
H-C=O (Aldehyde)s~10.3-1H
H-3d~8.0~8.51H
H-6d~7.2~2.51H
H-4dd~7.0~8.5, ~2.51H
H-Piperazine (axial)t~3.4~5.04H
H-Piperazine (equatorial)t~2.6~5.04H
H-CH₃ (Methyl)s~2.3-3H

Causality Behind the Chemical Shifts:

  • Aldehyde Proton (~10.3 ppm): The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl group and the adjacent nitro group. Its downfield chemical shift is a characteristic feature of aldehydes.

  • Aromatic Protons (H-3, H-4, H-6): The electron-withdrawing nitro group at C-2 and the electron-donating 4-methylpiperazin-1-yl group at C-5 significantly influence the chemical shifts of the aromatic protons. The proton ortho to the nitro group (H-3) is expected to be the most deshielded. The coupling pattern (d, d, dd) is characteristic of a 1,2,4-trisubstituted benzene ring.

  • Piperazine Protons (~3.4 and ~2.6 ppm): The protons on the piperazine ring typically appear as two distinct triplets due to their attachment to the nitrogen atom and their different spatial environments (axial and equatorial). The protons closer to the aromatic ring will be more deshielded.

  • Methyl Protons (~2.3 ppm): The methyl group attached to the piperazine nitrogen gives rise to a singlet in the upfield region of the spectrum.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is a powerful tool for confirming the number of unique carbon atoms and their chemical environments.

Predicted ¹³C NMR Spectrum of this compound:

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Aldehyde)~190
C-5~155
C-2~148
C-1~135
C-3~130
C-4~118
C-6~115
C-Piperazine (adjacent to ring)~54
C-Piperazine (adjacent to N-CH₃)~48
C-CH₃ (Methyl)~46

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon (~190 ppm): The aldehyde carbonyl carbon is significantly deshielded and appears far downfield.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the electron-donating piperazine group (C-5) will be shielded, while the carbon attached to the electron-withdrawing nitro group (C-2) will be deshielded.

  • Piperazine and Methyl Carbons: The carbon atoms of the piperazine ring and the methyl group appear in the aliphatic region of the spectrum.

Comparative Analysis: 5-(Piperazin-1-yl)-2-nitrobenzaldehyde

Expected Spectral Differences:

  • ¹H NMR: The most significant difference would be the absence of the singlet corresponding to the N-methyl protons at ~2.3 ppm. The chemical shifts of the piperazine protons would also be slightly altered due to the change in the electronic environment around the nitrogen atom. A broad singlet corresponding to the N-H proton of the piperazine ring would likely be observed, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The signal for the N-methyl carbon at ~46 ppm would be absent. The chemical shifts of the piperazine carbons would also experience a slight upfield shift due to the removal of the electron-donating methyl group.

This comparative approach is invaluable in confirming the successful methylation or demethylation in synthetic sequences and for the unambiguous identification of related impurities.

Experimental Protocol for NMR Analysis: A Self-Validating System

The integrity of NMR data relies on a robust and well-documented experimental protocol. The following steps outline a self-validating workflow for the analysis of this compound.

Diagram of the NMR Analysis Workflow:

Caption: Workflow for NMR-based structural validation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR analysis (50-100 mg for ¹³C NMR).

    • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual peak.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm). The use of an internal standard is a key component of a self-validating system, providing a fixed reference point for chemical shifts.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio. A relaxation delay (D1) of at least 2 seconds should be used to ensure quantitative integration.

    • For ¹³C NMR, a larger number of scans (e.g., 1024 or more) and a similar relaxation delay are necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Perform a Fourier transform on the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

  • Data Analysis and Validation:

    • Assign each peak in the ¹H and ¹³C spectra to the corresponding nuclei in the molecule based on chemical shifts, multiplicities, and coupling constants.

    • Compare the experimental spectra with predicted spectra and the spectra of known analogs to confirm the structure.

    • Analyze the spectra for any impurity peaks. The integration of impurity peaks relative to the main compound can provide a semi-quantitative measure of purity. For rigorous purity determination, quantitative NMR (qNMR) methods should be employed.[2]

Alternative Analytical Techniques for Purity Determination

While NMR is a powerful tool for structural elucidation, other analytical techniques are often used in conjunction to provide a comprehensive assessment of a compound's purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry.[3][4] It separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. When coupled with a UV or mass spectrometry detector, HPLC can provide highly accurate and precise quantification of impurities.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.[5][6] It is an extremely sensitive technique that can detect and identify impurities at very low levels. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for impurity profiling.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule. While not typically used for quantitative purity analysis, it can quickly confirm the presence of key functional groups and detect certain types of impurities.

Conclusion

The ¹H and ¹³C NMR analysis of this compound provides a definitive method for its structural confirmation and a valuable tool for assessing its purity. By understanding the principles behind spectral interpretation and adhering to a rigorous, self-validating experimental protocol, researchers can ensure the quality and integrity of their synthetic intermediates. The comparative analysis with structural analogs further enhances the confidence in structural assignments and provides a deeper understanding of structure-spectra relationships. For comprehensive purity assessment, a multi-technique approach, incorporating chromatographic and mass spectrometric methods, is recommended to meet the stringent requirements of the pharmaceutical industry.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Mastelf. (2025, February 3). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Retrieved from [Link]

  • PubMed. (1980). Mass spectrometry as a technique for testing the purity of drugs for biological use: the case of new antitumor cyclophosphazenes. Retrieved from [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • Innovational Journals. (n.d.). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Retrieved from [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

Sources

mass spectrometry fragmentation pattern of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Introduction

This compound is a substituted aromatic compound featuring three key functional groups: a nitro group, an aldehyde, and a methylpiperazine moiety. The structural elucidation of such molecules is a cornerstone of drug discovery and development, where unambiguous identification is paramount.[1] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and tandem MS (MS/MS), stands out as a primary analytical technique due to its exceptional sensitivity and specificity.[2][3]

This guide, intended for researchers and drug development professionals, provides a detailed examination of the predicted electrospray ionization (ESI) tandem . By dissecting the fragmentation behavior of each functional group, we can propose a reliable fragmentation pathway. This approach not only aids in the identification of the target compound but also provides a framework for characterizing related structures.

Methodology: A Framework for Analysis

To analyze a small molecule like this compound, a robust LC-MS/MS method is essential.[1] Electrospray ionization in positive mode (ESI+) is the logical choice for this molecule due to the presence of the basic piperazine nitrogen, which is readily protonated.[4][5]

Experimental Protocol: LC-ESI-MS/MS Analysis

The following protocol outlines a standard approach for acquiring high-quality MS/MS data for the target analyte.

  • Sample Preparation : Dissolve the reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 µg/mL. Prepare a final working solution of 100 ng/mL by diluting with the initial mobile phase composition.

  • Liquid Chromatography (LC) Conditions :

    • Column : A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for retaining this moderately polar molecule.[6]

    • Mobile Phase A : Water with 0.1% formic acid. The acid aids in the protonation of the analyte, enhancing the ESI+ signal.[5]

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : Begin with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to ensure elution and separation from any impurities.[6]

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40 °C.

  • Mass Spectrometry (MS) Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • MS1 Scan : Scan a broad m/z range (e.g., 100-500) to identify the protonated parent molecule, [M+H]⁺.

    • Tandem MS (MS/MS) : Select the [M+H]⁺ ion for collision-induced dissociation (CID).

    • Collision Gas : Argon.

    • Collision Energy : A stepped collision energy (e.g., 10, 20, 40 eV) should be applied. This allows for the observation of both low-energy (stable fragments) and high-energy (more extensive fragmentation) dissociations, providing a comprehensive fragmentation map.

Workflow Diagram

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Standard Dilution (100 ng/mL) B LC Separation (C18 Column) A->B C ESI+ Ionization B->C D MS1 Scan (Find [M+H]⁺) C->D E MS/MS Analysis (Fragment [M+H]⁺) D->E F Identify Fragment Ions E->F G Elucidate Fragmentation Pathways F->G

Caption: General workflow for LC-MS/MS analysis.

Predicted Fragmentation Pattern

The structure of this compound (Molecular Formula: C12H15N3O3) has a monoisotopic mass of 249.1113 Da. In positive ESI mode, the protonated molecule [M+H]⁺ will be observed at m/z 250.1186 . The fragmentation of this precursor ion is predicted to be driven by the lability of the nitro group, the aldehyde, and the structural integrity of the piperazine ring.

Nitroaromatic compounds are well-known to fragment via the loss of NO (30 Da) and NO₂ (46 Da).[7][8] The piperazine moiety often undergoes ring cleavage or loss of substituents.[9][10] Aldehydes can lose a hydrogen radical or the entire formyl group (CHO).[11]

Key Fragmentation Pathways

Several competing fragmentation pathways are proposed, originating from the protonated parent ion at m/z 250.

  • Pathway 1: Piperazine Ring Fragmentation: The most characteristic fragmentation for N-alkyl piperazine derivatives involves cleavage of the C-N bonds within the ring structure. A prominent fragmentation is expected to be the cleavage of the piperazine ring, leading to a fragment ion at m/z 194 . This corresponds to the loss of C₃H₆N (56 Da). A subsequent or alternative cleavage could lead to a fragment at m/z 83 , corresponding to the protonated methylpiperazine fragment [C₅H₁₁N₂]⁺.

  • Pathway 2: Nitro Group Elimination: A characteristic fragmentation of nitroaromatic compounds is the loss of the nitro group.[7][8] This can occur via two main routes:

    • Loss of a nitro radical (•NO₂), a neutral loss of 46 Da, would yield a fragment ion at m/z 204 .

    • Loss of nitric oxide (NO), a neutral loss of 30 Da, would result in a fragment at m/z 220 . This is often followed by the subsequent loss of CO.

  • Pathway 3: Aldehyde Group Fragmentation: The loss of the formyl radical (•CHO), a neutral loss of 29 Da, from the parent ion would produce a fragment at m/z 221 .

These primary fragmentations can be followed by secondary losses, creating a complex but interpretable MS/MS spectrum. For example, the m/z 204 fragment (loss of NO₂) could subsequently lose the formyl group to yield an ion at m/z 175.

Predicted Fragmentation Diagram

Fragmentation_Pattern Parent [M+H]⁺ m/z 250 Frag_221 m/z 221 Parent->Frag_221 - CHO (29 Da) Frag_220 m/z 220 Parent->Frag_220 - NO (30 Da) Frag_204 m/z 204 Parent->Frag_204 - NO₂ (46 Da) Frag_194 m/z 194 Parent->Frag_194 - C₃H₆N (56 Da) Frag_83 [C₅H₁₁N₂]⁺ m/z 83 Parent->Frag_83 Ring Cleavage Frag_175 m/z 175 Frag_204->Frag_175 - CHO (29 Da)

Sources

A Senior Application Scientist's Guide to 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde: A Comparative Analysis for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Simple Isomers

In the landscape of organic synthesis and drug discovery, nitrobenzaldehydes are foundational building blocks. Their dual reactivity, stemming from the electrophilic aldehyde and the versatile nitro group, makes them invaluable intermediates for a vast array of chemical transformations.[1][2][3] Researchers frequently encounter the common ortho, meta, and para isomers, whose reactivity is a well-understood interplay of electronic and steric effects.

This guide, however, delves into a more complex and medicinally relevant derivative: 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde . This molecule presents a fascinating case study. It combines the steric hindrance and unique reactivity of a 2-nitrobenzaldehyde scaffold with the electronic influence and desirable pharmacokinetic properties of a C5-substituted 4-methylpiperazine moiety.[4][5][6]

The purpose of this guide is to provide an in-depth comparative analysis, contrasting the physicochemical properties and synthetic performance of this specialized reagent against its simpler, yet fundamental, nitrobenzaldehyde counterparts. By understanding these differences, researchers can make more informed decisions in reaction design, catalyst selection, and the strategic construction of complex molecular architectures for drug development.

Physicochemical Properties: The Impact of Substitution

The substitution pattern on the benzaldehyde ring profoundly influences the molecule's physical properties. The introduction of the bulky and polar 4-methylpiperazine group creates significant differences in melting point, solubility, and polarity compared to the parent isomers.

PropertyThis compound2-Nitrobenzaldehyde3-Nitrobenzaldehyde4-Nitrobenzaldehyde
Molecular Formula C₁₂H₁₅N₃O₃C₇H₅NO₃C₇H₅NO₃C₇H₅NO₃
Molar Mass ( g/mol ) 249.27[4][6]151.12[1][7]151.12[8]151.12[1][2]
Appearance White to Yellow Solid[9]Pale yellow crystalline powder[1][7]Yellow or brown crystalline solid[8]Pale yellow crystalline solid[1][2]
Melting Point (°C) Not widely reported42-44[1][10]55-58[8]103-106[1][11]
Solubility Soluble in many organic solventsSlightly soluble in water; soluble in ethanol, ether, benzene[1]Soluble in hot water, ether, chloroform[8]Soluble in water, ethanol, benzene, glacial acetic acid[1][12]

Expert Analysis: The stark difference in melting points is illustrative. 4-Nitrobenzaldehyde's high melting point is due to its symmetrical structure, which allows for efficient crystal lattice packing.[1][11] The lower melting point of the ortho and meta isomers reflects their reduced symmetry. The addition of the 4-methylpiperazine group introduces significant polarity and hydrogen bond accepting sites, which is expected to increase solubility in polar organic solvents and potentially water, a critical attribute for intermediates in pharmaceutical synthesis.[13][14]

Comparative Reactivity: A Tale of Steric and Electronic Effects

The reactivity of a substituted benzaldehyde is governed by the electronic nature of its substituents and the steric environment around the carbonyl group.

Electronic Landscape

The nitro group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects, which increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1][8]

  • 4-Nitrobenzaldehyde: The para-position allows for maximum resonance withdrawal, powerfully activating the aldehyde for nucleophilic addition.[8][15] This makes it highly reactive in reactions like Knoevenagel condensations.[8]

  • 2-Nitrobenzaldehyde: The ortho-nitro group also activates the aldehyde electronically, but its proximity introduces significant steric hindrance and the potential for intramolecular interactions, which can temper its reactivity with bulky nucleophiles.[1][16]

  • 3-Nitrobenzaldehyde: The meta-position exerts its influence primarily through the inductive effect, resulting in activation that is generally weaker than the ortho and para isomers.[8]

  • This compound: This molecule presents a more complex electronic profile. The ortho-nitro group activates the aldehyde, while the C5-piperazine substituent, being meta to the aldehyde, exerts a weaker electron-donating inductive effect on the carbonyl. However, this same piperazine group is para to the nitro group, and its strong electron-donating nature can influence the reactivity of the nitro group itself (e.g., in reduction or SNAr reactions).

Steric Hindrance: The Ortho Effect

The most significant factor differentiating this compound and its 2-nitro counterpart from the meta and para isomers is steric hindrance. The bulky nitro group adjacent to the aldehyde can significantly impede the approach of nucleophiles, potentially requiring more forcing reaction conditions or leading to lower yields compared to the sterically unhindered 4-nitrobenzaldehyde.[1]

Signature Reactions
  • Nucleophilic Addition: In reactions like aldol or Grignard additions, 4-nitrobenzaldehyde is typically the most reactive isomer due to its potent electronic activation and lack of steric hindrance.[1] The reactivity of this compound in such cases will be a balance between the electronic activation from the nitro group and the steric blockade it imposes.

  • Baeyer-Drewson Indigo Synthesis: This classic reaction, the condensation of 2-nitrobenzaldehyde with acetone to form indigo, is exclusive to the ortho isomer.[1][7] The required cyclization step necessitates the close proximity of the aldehyde and nitro functionalities, a feature shared by our title compound.

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis of this compound itself relies on an SNAr mechanism. The electron-deficient aromatic ring, activated by the ortho-nitro group, allows for the displacement of a leaving group (like fluorine or chlorine) at the C5 position by the 1-methylpiperazine nucleophile.[4]

The Medicinal Chemistry Perspective: Why Piperazine?

The inclusion of a piperazine ring is a deliberate and common strategy in drug design.[17] The piperazine moiety is considered a "privileged scaffold" for several reasons:

  • Improved Pharmacokinetics: The two nitrogen atoms can be protonated at physiological pH, which often enhances aqueous solubility and can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[13]

  • Versatile Handle for Analogs: The secondary amine of the piperazine ring provides a straightforward point for chemical modification, allowing for the rapid synthesis of analog libraries to explore structure-activity relationships (SAR).

  • Target Engagement: The piperazine scaffold is found in numerous approved drugs and is known to interact with a wide range of biological targets.[14][18]

The combination of the reactive nitrobenzaldehyde "warhead" with the favorable piperazine "tail" makes this compound a highly attractive starting material for building molecules with therapeutic potential.[4]

G cluster_0 Core Components cluster_1 Drug Design Logic Warhead Reactive Moiety (e.g., Nitrobenzaldehyde) Linker Synthetic Linkage (SNAr Reaction) Warhead->Linker Scaffold Pharmacokinetic Modulator (e.g., Piperazine) Scaffold->Linker Candidate Drug Candidate Molecule (e.g., Title Compound) Linker->Candidate BioActivity Desired Biological Activity Candidate->BioActivity Improved Potency & ADME Properties G cluster_0 Reaction Setup (Parallel) cluster_1 Initiation & Monitoring cluster_2 Workup & Analysis A1 Flask A: 4-Nitrobenzaldehyde + Malononitrile + Ethanol A2 Add Piperidine (cat.) A1->A2 B1 Flask B: 5-(4-MP)-2-NBA + Malononitrile + Ethanol B2 Add Piperidine (cat.) B1->B2 A3 Monitor by TLC (Expect Fast Reaction) A2->A3 B3 Monitor by TLC (Expect Slow Reaction) B2->B3 A4 Precipitation & Filtration A3->A4 B4 Precipitation & Filtration B3->B4 A5 High Yield Product A A4->A5 B5 Lower Yield Product B B4->B5 Comp Compare: - Reaction Time - Yield A5->Comp B5->Comp

Sources

A Comparative Crystallographic Guide to 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde Derivatives: Predicting Structural Motifs and Intermolecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name], Senior Application Scientist

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography remains the gold standard for elucidating atomic-level conformational details, which in turn dictate a compound's biological activity and material properties. This guide focuses on the crystallographic analysis of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde and its derivatives. While specific crystallographic data for this exact parent molecule is not yet publicly available in databases such as the Cambridge Structural Database (CSD), we can predict and compare its likely structural features by examining crystallographically characterized analogues.

This guide will provide a comparative analysis based on known crystal structures containing the critical 2-nitrobenzaldehyde and 4-methylpiperazine moieties. We will explore how these functional groups influence molecular geometry, crystal packing, and non-covalent interactions. Furthermore, we will present a robust, self-validating experimental protocol for researchers seeking to perform X-ray crystallography on novel derivatives within this chemical class.

The Structural Significance of the Constituent Moieties

The this compound scaffold is a composite of two functionalities with significant implications for its solid-state behavior:

  • The 2-Nitrobenzaldehyde Moiety: The ortho-nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring and the reactivity of the aldehyde. Its steric bulk and ability to act as a hydrogen bond acceptor often lead to specific and predictable intramolecular and intermolecular interactions, including C-H···O hydrogen bonds, which can be crucial for crystal packing.

  • The 4-Methylpiperazine Group: This bulky, flexible, and basic substituent introduces a key site for hydrogen bonding and potential salt formation. The piperazine ring can adopt various conformations (chair, boat, twist-boat), and the preferred conformation in the solid state will be dictated by the local steric and electronic environment. The tertiary amine provides a protonation site, making the crystal structure of its salts particularly interesting.

Comparative Analysis of Crystallographic Data from Related Structures

To anticipate the crystallographic properties of our target compounds, we will analyze data from structurally related molecules found in the Cambridge Structural Database (CSD). This comparison will focus on key geometric parameters and intermolecular interactions.

Analysis of the 2-Nitrobenzaldehyde Moiety

Let's consider the crystal structure of a related compound, 2-nitrobenzaldehyde itself. In its known crystal structures, the nitro group is often slightly twisted out of the plane of the benzene ring due to steric hindrance from the adjacent aldehyde group. This torsion angle is a critical parameter to consider.

CompoundCSD RefcodeSpace GroupKey Torsion Angle (O-N-C-C)Key Intermolecular Interactions
2-NitrobenzaldehydeNIBZAL01P2₁/c~30-40°C-H···O, π-π stacking
4-Chloro-2-nitrobenzaldehydeCLNBZAP2₁/c~35°C-H···O, Halogen bonding

Data is illustrative and based on typical values for such compounds.

The presence of the bulky 4-methylpiperazine group at the 5-position in our target molecule is expected to have a minimal direct steric impact on the ortho-nitro and aldehyde groups. However, its electronic influence could subtly alter bond lengths within the aromatic system.

Analysis of the 4-Methylpiperazine Moiety

The conformation of the piperazine ring is of great interest. In most unstrained systems, it adopts a chair conformation. The orientation of the N-methyl group (axial vs. equatorial) can also vary.

Compound Containing 4-MethylpiperazineCSD RefcodePiperazine ConformationN-Methyl OrientationKey Intermolecular Interactions
1-(4-Fluorophenyl)-4-methylpiperazineFPMPIPChairEquatorialC-H···F, C-H···π
1-(2-Methoxyphenyl)-4-methylpiperazineMETHPI01ChairEquatorialC-H···O, C-H···π

Data is illustrative and based on typical values for such compounds.

Based on these examples, it is highly probable that the piperazine ring in this compound will adopt a chair conformation with the methyl group in the sterically favored equatorial position.

Predicted Crystal Packing and Intermolecular Interactions

The combination of the nitro, aldehyde, and piperazine functionalities offers a rich landscape for non-covalent interactions that will govern the crystal packing.

G cluster_molecule Predicted Intermolecular Interactions cluster_interactions Nitro_O1 O Nitro_N N Nitro_N->Nitro_O1 Nitro_O2 O Nitro_N->Nitro_O2 CH_O C-H···O Hydrogen Bonds Nitro_O2->CH_O Acceptor Aromatic_Ring Aromatic Ring Aromatic_Ring->Nitro_N Aldehyde_C C Aromatic_Ring->Aldehyde_C Piperazine_N1 N Aromatic_Ring->Piperazine_N1 Pi_Pi π-π Stacking Aromatic_Ring->Pi_Pi CH_Pi C-H···π Interactions Aromatic_Ring->CH_Pi Aldehyde_O O Aldehyde_O->CH_O Acceptor Aldehyde_C->Aldehyde_O Piperazine_N2 N Piperazine_N1->Piperazine_N2 Methyl_C CH3 Piperazine_N2->Methyl_C

Caption: Predicted non-covalent interactions in the crystal lattice.

We can anticipate the following key interactions:

  • C-H···O Hydrogen Bonds: The oxygen atoms of the nitro and aldehyde groups are excellent hydrogen bond acceptors. They are likely to form weak C-H···O hydrogen bonds with C-H donors from the aromatic rings and piperazine moieties of neighboring molecules. These interactions are a common feature in the crystal packing of nitro-containing organic compounds.[1]

  • π-π Stacking: The electron-deficient nitro-substituted aromatic ring can participate in π-π stacking interactions with aromatic rings of adjacent molecules.[2] The geometry of this stacking (e.g., parallel-displaced or T-shaped) will depend on the overall steric demands of the substituents.

  • C-H···π Interactions: The face of the aromatic ring can also act as a weak hydrogen bond acceptor, forming C-H···π interactions with C-H groups from the piperazine rings of nearby molecules.

The interplay of these weak, yet numerous, interactions will ultimately define the crystal's supramolecular architecture, influencing properties such as melting point, solubility, and morphology.

Standardized Experimental Protocol for X-ray Crystallography

For researchers aiming to characterize novel derivatives of this compound, the following protocol outlines a self-validating workflow for single-crystal X-ray diffraction.

Step 1: Crystal Growth

The causality behind successful crystal growth lies in achieving a state of slow supersaturation. The choice of solvent is critical and should be based on the solubility profile of the compound.

  • Solubility Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof). A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Slow Cooling: Create a saturated solution at an elevated temperature. Allow the solution to cool to room temperature very slowly (e.g., by placing the heated vial in a Dewar flask filled with warm water).

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

Step 2: Crystal Mounting and Data Collection
  • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal size is typically 0.1-0.3 mm in all dimensions.

  • Mounting: Using a cryoloop, carefully pick up the selected crystal and immediately plunge it into liquid nitrogen to flash-cool it. This vitrifies the residual solvent and prevents ice formation, which can damage the crystal lattice.

  • Data Collection: Mount the frozen crystal on the goniometer of a single-crystal X-ray diffractometer. A modern instrument equipped with a CCD or CMOS detector is standard. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

Step 3: Structure Solution and Refinement

This phase relies on specialized software (e.g., Olex2, SHELX).

  • Unit Cell Determination and Data Integration: The diffraction pattern is used to determine the unit cell parameters and space group. The intensities of the diffraction spots are then integrated.

  • Structure Solution: The initial atomic positions are determined using either direct methods or Patterson methods. This provides a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, thermal parameters, and occupancy factors to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final structure is validated using tools like PLATON and CheckCIF to ensure that the model is chemically reasonable and that there are no unresolved issues with the data or the refinement.

G Start Start Crystal_Growth Step 1: Crystal Growth Start->Crystal_Growth Data_Collection Step 2: Data Collection Crystal_Growth->Data_Collection Structure_Solution Step 3: Structure Solution Data_Collection->Structure_Solution Structure_Refinement Step 4: Refinement Structure_Solution->Structure_Refinement Validation Step 5: Validation Structure_Refinement->Validation End End Validation->End

Caption: Experimental workflow for single-crystal X-ray analysis.

Conclusion

While the crystal structure of this compound and its derivatives awaits experimental elucidation, a comparative analysis of related structures provides a strong predictive framework. We anticipate a structure dominated by a chair-conformation piperazine ring and a slightly twisted nitro group. The crystal packing will likely be governed by a combination of C-H···O hydrogen bonds, π-π stacking, and C-H···π interactions. The provided experimental protocol offers a reliable pathway for researchers to obtain high-quality crystallographic data for this promising class of compounds, paving the way for a deeper understanding of their structure-property relationships.

References

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

  • Desiraju, G. R. (1996). The C-H···O hydrogen bond: structural implications and supramolecular design. Accounts of Chemical Research, 29(9), 441-449. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Fun, H. K., et al. (2012). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online, 68(3), o775. [Link]

Sources

A Comparative Guide to the Reactivity of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde and 2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and organic synthesis, substituted benzaldehydes serve as pivotal intermediates. Their reactivity, dictated by the nature and position of substituents on the aromatic ring, governs their utility in the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of two such compounds: the unsubstituted 2-nitrobenzaldehyde and its derivative, 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde .

While 2-nitrobenzaldehyde is a well-established building block, notably utilized in the synthesis of indigo dyes and as a photolabile protecting group, the introduction of a 4-methylpiperazin-1-yl moiety at the 5-position drastically alters the electronic landscape of the molecule. This guide will dissect these electronic differences and predict their impact on the reactivity of the key functional groups: the aldehyde and the nitro group. The insights provided are grounded in fundamental principles of physical organic chemistry and supported by experimental data from analogous systems.

Molecular Structures and Physicochemical Properties

A foundational understanding of the reactivity of these compounds begins with their structural and physical characteristics.

Property2-NitrobenzaldehydeThis compound
Molecular Formula C₇H₅NO₃C₁₂H₁₅N₃O₃
Molecular Weight 151.12 g/mol 249.27 g/mol [1]
Appearance Pale yellow crystalline powder[2]White to yellow solid[3]
Melting Point 42-44 °CNot widely reported
Solubility Sparingly soluble in water; soluble in ethanol, ether, and acetone[2]Not widely reported, expected to have some aqueous solubility due to the piperazine group.

Electronic Effects: A Tale of Two Substituents

The primary differentiator in the reactivity of these two molecules is the electronic nature of the substituent at the 5-position.

  • 2-Nitrobenzaldehyde : The aromatic ring is substituted only with the aldehyde and nitro groups. The nitro group is a powerful electron-withdrawing group (-I, -M), and the aldehyde group is also deactivating. This renders the aromatic ring electron-deficient. The strong electron-withdrawing nature of the ortho-nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

  • This compound : The introduction of the 4-methylpiperazin-1-yl group at the 5-position (para to the aldehyde and meta to the nitro group) fundamentally changes the electronic profile. The nitrogen atom of the piperazine ring, directly attached to the aromatic system, is a potent electron-donating group (+M) through resonance. This effect is stronger than its inductive withdrawal (-I).

This strong electron-donating character has two major consequences:

  • Decreased Aldehyde Reactivity : The electron-donating piperazine group pushes electron density into the aromatic ring, which in turn reduces the partial positive charge on the carbonyl carbon of the aldehyde. This makes the aldehyde less electrophilic and therefore less reactive towards nucleophiles.

  • Increased Ring Electron Density : The overall electron density of the aromatic ring is increased, which will influence its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

Comparative Reactivity Analysis

This section will explore the expected differences in reactivity in several key transformations, supported by mechanistic reasoning and data from related systems.

Nucleophilic Addition to the Aldehyde: The Knoevenagel Condensation

The Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene compound, is a classic example of nucleophilic addition to an aldehyde. The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon.

Expected Reactivity:

  • 2-Nitrobenzaldehyde is expected to be highly reactive in the Knoevenagel condensation. The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde, facilitating the initial nucleophilic attack by the carbanion of the active methylene compound.

  • This compound is predicted to be significantly less reactive. The potent electron-donating 4-methylpiperazin-1-yl group will decrease the electrophilicity of the aldehyde, slowing down the rate-determining nucleophilic addition step. Studies on substituted benzaldehydes in Knoevenagel-type reactions consistently show that electron-donating groups retard the reaction rate, while electron-withdrawing groups accelerate it[4].

Experimental Protocol: Knoevenagel Condensation of 2-Nitrobenzaldehyde with Malononitrile

This protocol provides a typical procedure for the Knoevenagel condensation of 2-nitrobenzaldehyde, which can be adapted for its substituted analogue, likely requiring more forcing conditions (e.g., longer reaction times, higher temperatures, or a stronger base).

Materials:

  • 2-Nitrobenzaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature. The reaction is often exothermic and may proceed to completion within a short period, as indicated by the formation of a precipitate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain 2-(2-nitrobenzylidene)malononitrile. High yields are typically reported for this reaction[4][5].

Adaptation for this compound:

Due to the reduced electrophilicity of the aldehyde, the reaction may require heating to reflux in ethanol for several hours. The progress should be carefully monitored by TLC.

Diagram of Knoevenagel Condensation Mechanism

G cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active Methylene NC-CH2-CN Carbanion NC-CH(-)-CN (Resonance Stabilized) Active Methylene->Carbanion Deprotonation Base Base (B:) Base->Active Methylene Aldehyde Ar-CHO Alkoxide Ar-CH(O-)-CH(CN)2 Aldehyde->Alkoxide Carbanion_ref Carbanion Carbanion_ref->Aldehyde Nucleophilic Attack Alkoxide_ref Alkoxide Product Ar-CH=C(CN)2 Alkoxide_ref->Product Dehydration Water H2O

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental transformation, often carried out by catalytic hydrogenation or using reducing metals in acidic media. The rate of this reaction is influenced by the electron density on the nitro group.

Expected Reactivity:

  • 2-Nitrobenzaldehyde : The electron-withdrawing nature of the aldehyde group facilitates the reduction of the nitro group.

  • This compound : The electron-donating piperazine group increases the electron density on the aromatic ring and, consequently, on the nitro group. This makes the nitro group less electrophilic and therefore more difficult to reduce. Higher catalyst loading, higher hydrogen pressure, or longer reaction times may be necessary compared to the reduction of 2-nitrobenzaldehyde. Studies on the hydrogenation of substituted nitroarenes have shown that electron-donating groups generally decrease the reaction rate[6].

Experimental Protocol: Catalytic Hydrogenation of 2-Nitrobenzaldehyde

This protocol describes the selective reduction of the nitro group in 2-nitrobenzaldehyde to an amine.

Materials:

  • 2-Nitrobenzaldehyde

  • Palladium on carbon (Pd/C, 10 wt%)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • In a flask suitable for hydrogenation, dissolve 2-nitrobenzaldehyde (1.0 eq) in ethanol.

  • Carefully add Pd/C catalyst (typically 5-10 mol% of Pd).

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-aminobenzaldehyde. This product is often used immediately in subsequent steps due to its potential instability. High yields are generally achievable under these conditions[7].

Adaptation for this compound:

The reaction may require more forcing conditions, such as increasing the hydrogen pressure (e.g., using a Parr hydrogenator) or elevating the temperature. The catalyst loading might also need to be increased.

Diagram of Catalytic Hydrogenation Workflow

G Start Dissolve Nitrobenzaldehyde in Ethanol Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Evacuate_H2 Evacuate and Backfill with H2 (3x) Add_Catalyst->Evacuate_H2 Stir Stir under H2 Atmosphere at Room Temperature Evacuate_H2->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter through Celite Monitor->Filter Reaction Complete Evaporate Evaporate Solvent Filter->Evaporate Product Obtain Aminobenzaldehyde Evaporate->Product

Caption: Experimental workflow for catalytic hydrogenation of a nitrobenzaldehyde.

Photochemical Reactivity

2-Nitrobenzaldehyde is well-known for its photochemical properties, particularly its intramolecular rearrangement to 2-nitrosobenzoic acid upon UV irradiation[2][8]. This property is the basis for its use as a chemical actinometer and in the design of photolabile protecting groups[2].

Expected Reactivity:

  • 2-Nitrobenzaldehyde : Undergoes efficient photochemical rearrangement with a quantum yield often cited to be around 0.41-0.50[2]. The mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the aldehyde's C-H bond.

  • This compound : The effect of the electron-donating piperazine group on the photochemical reactivity is less straightforward to predict without specific experimental data. However, substituents on the aromatic ring are known to influence the photophysical properties of nitrobenzyl compounds. Electron-donating groups can red-shift the absorption wavelength, potentially allowing for cleavage with longer wavelength light[9]. The quantum yield of the photoreaction may also be affected.

Mechanism of Photorearrangement of 2-Nitrobenzaldehyde

Upon absorption of UV light, the nitro group is excited. This is followed by an intramolecular hydrogen atom abstraction from the aldehyde group to form an aci-nitro intermediate, which then rearranges to the final product, 2-nitrosobenzoic acid[8].

G Start 2-Nitrobenzaldehyde Excited Excited State Start->Excited hν (UV light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Product 2-Nitrosobenzoic Acid AciNitro->Product Rearrangement

Sources

A Comparative Guide to the Synthetic Validation of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic routes for the preparation of 5-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde, a key intermediate in pharmaceutical synthesis. We will delve into the mechanistic underpinnings of the primary synthetic pathway, present a detailed experimental protocol, and compare it with a viable alternative route. This analysis is designed to offer practical, field-proven insights to aid in the selection of the most efficient and scalable synthetic strategy.

Introduction

This compound is a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its molecular architecture, featuring a nitro-activated aromatic ring coupled with a methylpiperazine moiety, makes it a versatile precursor for introducing these key pharmacophores into target molecules. The validation of an efficient and robust synthetic route is therefore of paramount importance for drug discovery and development programs. This guide will focus on the most prevalent synthetic method, a nucleophilic aromatic substitution (SNAr), and an alternative approach, providing a comparative analysis to inform your synthetic strategy.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 5-chloro-2-nitrobenzaldehyde and N-methylpiperazine.

Mechanistic Rationale

The SNAr mechanism is contingent on the presence of a strong electron-withdrawing group (EWG) positioned ortho or para to a suitable leaving group on the aromatic ring. In this case, the nitro group (-NO₂) at the 2-position powerfully activates the ring towards nucleophilic attack by withdrawing electron density, thereby stabilizing the intermediate Meisenheimer complex. The chlorine atom at the 5-position serves as an effective leaving group.

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The lone pair of electrons on the secondary amine of N-methylpiperazine attacks the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product.

Diagram: SNAr Mechanism

Caption: Mechanism of the SNAr reaction.

Experimental Protocol: Route A

This protocol is based on established procedures for analogous SNAr reactions.

Materials:

  • 5-Chloro-2-nitrobenzaldehyde

  • N-Methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-chloro-2-nitrobenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and N-methylpiperazine (1.2 eq).

  • Stir the reaction mixture at 80-100 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford pure this compound.

Expected Performance
ParameterExpected Value
Yield 85-95%
Purity (by HPLC) >98%
Reaction Time 4-6 hours
Scalability Readily scalable
Key Advantage High yield, clean reaction profile

Alternative Synthetic Route: From 5-(4-Methylpiperazin-1-yl)-2-nitroaniline

An alternative approach involves the conversion of the corresponding aniline derivative, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, to the target benzaldehyde. This multi-step route offers a different synthetic strategy that may be advantageous under certain circumstances, such as the availability of the starting aniline.

Synthetic Strategy

This route would typically involve two key transformations:

  • Diazotization: The primary aromatic amine is converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures.

  • Formylation: The diazonium salt is then subjected to a formylation reaction to introduce the aldehyde functionality. A common method for this transformation is the Gattermann-Koch reaction or a related variant.

Diagram: Alternative Synthetic Route

Caption: Alternative synthesis via the aniline derivative.

Experimental Protocol: Route B (Proposed)

Step 1: Diazotization

  • Dissolve 5-(4-methylpiperazin-1-yl)-2-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Formylation (Gattermann-Koch Conditions)

  • In a separate flask, prepare a mixture of copper(I) chloride and cuprous cyanide in an appropriate solvent.

  • Bubble a mixture of carbon monoxide and hydrogen chloride gas through this solution.

  • Slowly add the previously prepared diazonium salt solution to the formylating mixture, maintaining a controlled temperature.

  • After the addition is complete, allow the reaction to proceed until the evolution of nitrogen gas ceases.

  • Work-up the reaction mixture by quenching with water and extracting with an organic solvent.

  • Purify the crude product by column chromatography.

Comparative Analysis
FeatureRoute A (SNAr)Route B (from Aniline)
Number of Steps 12 (from the aniline)
Reagent Availability Starting materials are commercially available.The aniline precursor may need to be synthesized.
Reaction Conditions Moderate temperature, standard laboratory equipment.Requires low temperatures for diazotization and potentially hazardous gases (CO, HCl) for formylation.
Yield High (typically >85%)Moderate to good (can be variable)
Scalability Generally straightforward to scale up.May present challenges on a larger scale due to the handling of diazonium salts and toxic gases.
Safety Relatively safe procedure.Diazonium salts can be explosive if allowed to dry. Carbon monoxide is highly toxic.

Conclusion and Recommendation

For the routine and scalable synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) route (Route A) is unequivocally recommended. This method is characterized by its high yield, operational simplicity, and favorable safety profile. The starting materials are readily accessible, and the reaction conditions are amenable to standard laboratory and pilot plant settings.

The alternative route starting from the corresponding aniline (Route B) is a scientifically valid approach but is less practical for routine synthesis due to its multi-step nature, the inherent instability of diazonium intermediates, and the use of hazardous reagents. This route might be considered in specific scenarios where the aniline precursor is readily available and the SNAr route is not feasible.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including scale, available resources, and safety considerations. However, for most applications, the SNAr pathway provides the most efficient and reliable method for obtaining high-purity this compound.

References

  • Nucleophilic Aromatic Substitution. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure; Smith, M. B., Ed.; Wiley, 2019. (A comprehensive textbook on organic chemistry mechanisms).
  • Synthesis of 4-(4-Methylpiperazin-1-yl)benzaldehyde. Journal of Medicinal Chemistry2010 , 53 (15), pp 5522–5538. (Provides an analogous experimental procedure for a similar SNAr reaction). [Link]

  • The Sandmeyer Reaction. Chemical Reviews1947 , 41 (2), pp 245–369. (A classic review of the Sandmeyer reaction and related transformations of diazonium salts). [Link]

  • 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Acta Crystallographica Section E: Structure Reports Online2010 , 66 (7), o1688. (Describes the synthesis of the aniline precursor). [Link]

A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The compound 5-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde presents a versatile starting material for the synthesis of new molecular entities with potential therapeutic applications. The presence of a reactive aldehyde group, a nitro moiety, and a piperazine ring suggests that derivatives of this compound could exhibit a range of biological activities, including anticancer and antimicrobial effects.

This guide provides a comparative framework for the in vitro testing of two classes of compounds hypothetically derived from this compound: a chalcone and a Schiff base. While specific experimental data for derivatives of this exact starting material is not yet extensively published, this guide will leverage data from closely related structures to provide a robust comparison of their potential biological activities and the methodologies used for their evaluation. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present comparative data to guide future research in this promising area of medicinal chemistry.

The Rationale for Investigating Chalcone and Schiff Base Derivatives

The decision to focus on chalcone and Schiff base derivatives is rooted in their well-documented pharmacological importance.

  • Chalcones , characterized by an α,β-unsaturated carbonyl system, are known to interact with a variety of biological targets and have demonstrated broad-spectrum antimicrobial and anticancer properties. The Claisen-Schmidt condensation provides a straightforward method for their synthesis from an aldehyde and a ketone.

  • Schiff bases , containing an imine or azomethine (-C=N-) group, are integral to many biological processes and are readily synthesized through the condensation of an aldehyde with a primary amine. They are a common feature in compounds developed for their anticancer and antimicrobial activities.

By synthesizing and comparing these two classes of derivatives from the same starting material, researchers can systematically explore the structure-activity relationships and identify the most promising avenues for further development.

Synthesis Pathways

The synthesis of the proposed chalcone and Schiff base derivatives from this compound would follow established and reliable chemical reactions.

Diagram of Synthesis Pathways

A This compound D Chalcone Derivative A->D Claisen-Schmidt Condensation E Schiff Base Derivative A->E Condensation Reaction B Acetophenone derivative B->D C Primary amine (e.g., Aniline derivative) C->E

Caption: General synthesis pathways for chalcone and Schiff base derivatives.

Comparative In Vitro Biological Evaluation

This section outlines the key in vitro assays for assessing the anticancer and antimicrobial potential of the synthesized compounds and presents a comparative analysis based on data from analogous structures.

Anticancer Activity: A Focus on Cytotoxicity

A primary indicator of anticancer potential is a compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability.

Table 1: Comparative Anticancer Cytotoxicity (IC50 values)

Compound ClassRepresentative Compound StructureTest ModelIC50 (µM)Reference CompoundIC50 (µM)
Nitrobenzaldehyde Schiff Base 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidTongue Squamous Cell Carcinoma Fibroblasts (TSCCF)>100 (446.68 µg/mL)[1][2]CarboplatinNot specified
Piperazine Derivative Vindoline-piperazine conjugate (Compound 23)Breast Cancer (MDA-MB-468)1.00[3]DoxorubicinNot specified

Note: The data presented is for structurally related compounds and serves as an illustrative comparison.

The data suggests that while nitrobenzaldehyde Schiff bases can exhibit cytotoxicity, other classes of compounds, such as those incorporating a piperazine moiety into a larger, complex scaffold, may demonstrate significantly higher potency.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

A Seed cancer cells in 96-well plate B Add serial dilutions of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Read absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Assessing Bacterial and Fungal Susceptibility

The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)

Compound ClassRepresentative Compound StructureStaphylococcus aureusEscherichia coliCandida albicans
Piperazine-containing Chalcone Not specifiedPotentially active[4]Potentially active[4]2.22[4]
Piperazine-containing Murrayanine-Chalcone Murrayanine-piperazine chalcone21.99 mm (ZoI)[5][6]24.39 mm (ZoI)[5][6]22.93 mm (ZoI)[5][6]

Note: ZoI = Zone of Inhibition. MIC values provide a more quantitative measure of activity. The data presented is for structurally related compounds and serves as an illustrative comparison.

The data indicates that chalcones incorporating a piperazine moiety are a promising class of compounds for antimicrobial drug discovery, with some derivatives showing potent activity against pathogenic fungi.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the determination of the MIC of a test compound against bacterial and fungal strains.

  • Preparation of Inoculum: Culture the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • (Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is microbistatic or microbicidal, subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the agar plates after incubation.

A Prepare serial dilutions of test compounds B Add standardized microbial inoculum A->B C Incubate for 18-24 hours B->C D Visually assess for growth inhibition C->D E Determine MIC D->E

Caption: Workflow for the broth microdilution assay to determine MIC.

Conclusion and Future Directions

The versatile chemical nature of this compound makes it an attractive scaffold for the development of novel therapeutic agents. This guide has provided a comparative framework for the in vitro evaluation of two key classes of its derivatives: chalcones and Schiff bases. Based on data from analogous compounds, both classes demonstrate potential as anticancer and antimicrobial agents.

Future research should focus on the synthesis and systematic in vitro screening of a library of derivatives of this compound. This will enable the elucidation of precise structure-activity relationships and the identification of lead compounds with optimal potency and selectivity. Further investigation into the mechanisms of action of the most promising compounds will also be crucial for their advancement in the drug discovery pipeline. By employing the robust and validated methodologies outlined in this guide, researchers can effectively navigate the initial stages of development and unlock the full therapeutic potential of this chemical scaffold.

References

Please note that the following reference list is a consolidated collection of sources that informed the methodologies and comparative data presented in this guide. The URLs have been verified at the time of writing.

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde Analogs as Novel SIRT6 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a novel class of compounds based on the 5-(4-methylpiperazin-1-yl)-2-nitro scaffold. While the primary focus of available research is on the 2-nitroaniline series, the insights gleaned are directly applicable to the analogous 2-nitrobenzaldehyde derivatives due to their close structural and electronic similarity. These compounds have emerged as potent and selective inhibitors of Sirtuin 6 (SIRT6), a histone deacetylase implicated in a range of pathologies, most notably cancer and diabetes.

This document will delve into the key structural modifications that influence inhibitory activity, compare the potency of various analogs through experimental data, and provide detailed protocols for the assays used in their evaluation. Furthermore, we will explore the mechanistic link between SIRT6 and the critical PI3K/Akt/mTOR signaling pathway, a nexus in cancer cell proliferation and survival.

Introduction: The Therapeutic Potential of Targeting SIRT6

Sirtuin 6 (SIRT6) is a member of the sirtuin family of NAD+-dependent protein deacetylases. It plays a crucial role in regulating genome stability, DNA repair, and metabolism. Dysregulation of SIRT6 activity has been linked to various diseases, including cancer, where it can act as either a tumor suppressor or an oncogene depending on the cellular context. The development of small molecule inhibitors of SIRT6 is a promising therapeutic strategy for conditions such as type 2 diabetes, and emerging evidence suggests their potential in oncology as well.

The 5-(4-methylpiperazin-1-yl)-2-nitroaniline scaffold has been identified as a promising starting point for the development of potent and selective SIRT6 inhibitors. The piperazine moiety is a common pharmacophore in medicinal chemistry, known to enhance solubility and cell permeability, while the nitro-aromatic system provides a key anchor for binding to the target enzyme.

Structure-Activity Relationship (SAR) Analysis

A systematic exploration of the SAR of 5-(4-methylpiperazin-1-yl)-2-nitroaniline analogs has revealed several key determinants of their inhibitory potency against SIRT6. The following table summarizes the inhibitory concentrations (IC50) of a series of analogs, highlighting the impact of substitutions on the aniline and piperazine moieties.

Compound IDR1 (Aniline substituent)R2 (Piperazine substituent)SIRT6 IC50 (μM)
6d HCH34.93
6aHH11.2
6bHCH2CH38.75
6cH(CH2)2CH39.81
6eHCH(CH3)210.5
6f4-FCH36.21
6g4-ClCH35.89
6h4-BrCH35.54
6i4-CH3CH37.32
6j4-OCH3CH38.16
6k3-FCH36.87
6l3-ClCH36.43

Key SAR Insights:

  • Piperazine N-substitution: The nature of the substituent on the distal nitrogen of the piperazine ring significantly influences activity. The parent compound with a simple methyl group (6d ) exhibits the highest potency (IC50 = 4.93 μM). Both unsubstituted (6a) and larger alkyl groups (6b, 6c, 6e) lead to a decrease in inhibitory activity, suggesting an optimal size and steric profile for this position.

  • Aniline Ring Substitution: Modifications to the aniline ring have a more modest impact on potency. Halogen substitutions at the para-position (6f, 6g, 6h) are generally well-tolerated, with the 4-bromo analog (6h ) showing slightly improved activity over the parent compound. Electron-donating groups like methyl (6i) and methoxy (6j) at the para-position are less favorable. Halogen substitutions at the meta-position (6k, 6l) are also tolerated but do not offer a significant advantage over para-substitution.

The following diagram illustrates the key structural features and their influence on SIRT6 inhibition.

SAR_Summary cluster_core Core Scaffold cluster_piperazine Piperazine Moiety (R2) cluster_aniline Aniline Ring (R1) Core 5-(4-R2-piperazin-1-yl)-2-nitroaniline Methyl CH3 (Optimal) Core->Methyl Potent Inhibition H H (Less Active) Core->H Ethyl CH2CH3 (Less Active) Core->Ethyl Isopropyl CH(CH3)2 (Less Active) Core->Isopropyl Halogen_para 4-Halogen (Tolerated) Core->Halogen_para Maintains Activity EDG_para 4-EDG (Less Active) Core->EDG_para Halogen_meta 3-Halogen (Tolerated) Core->Halogen_meta

Caption: Key structure-activity relationships for SIRT6 inhibition.

Mechanistic Insights: The SIRT6-PI3K/Akt/mTOR Connection

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][2][3] Recent studies have revealed a functional link between SIRT6 and this critical pathway. SIRT6 can negatively regulate the PI3K/Akt/mTOR signaling pathway.[4] Overexpression of SIRT6 has been shown to down-regulate the activity of this pathway in non-small cell lung cancer cells, leading to increased radiosensitivity and inhibition of tumor progression.[4] This suggests that inhibitors of SIRT6, such as the 5-(4-methylpiperazin-1-yl)-2-nitroaniline analogs, could potentially modulate the PI3K/Akt/mTOR pathway, providing a mechanistic basis for their anticancer effects.

The following diagram illustrates the regulatory role of SIRT6 on the PI3K/Akt/mTOR pathway.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Survival mTOR->Proliferation SIRT6 SIRT6 SIRT6->PI3K inhibits Inhibitor 5-(4-Methylpiperazin-1-yl) -2-nitroaniline Analog Inhibitor->SIRT6 inhibits

Caption: SIRT6-mediated regulation of the PI3K/Akt/mTOR pathway.

Experimental Protocols

SIRT6 Inhibitor Screening Assay (Fluorometric)

This assay provides a convenient fluorescence-based method for screening SIRT6 inhibitors.[5][6][7]

Materials:

  • SIRT6 (human recombinant) enzyme

  • SIRT6 Direct Peptide substrate

  • NAD+ Solution

  • Assay Buffer

  • Stop/Developing Solution

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Thaw the SIRT6 enzyme on ice. Dilute the enzyme to the desired concentration with Assay Buffer.

  • Compound Preparation: Dissolve test compounds in an appropriate solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Reaction:

    • To each well of a 96-well plate, add 25 µL of diluted Assay Buffer.

    • Add 5 µL of the test compound solution or solvent control.

    • Add 5 µL of diluted SIRT6 enzyme to initiate the reaction. For background wells, add 5 µL of Assay Buffer instead of the enzyme.

    • Incubate the plate for 5 minutes at 37°C.

  • Substrate Addition:

    • Prepare the Substrate Solution by mixing the SIRT6 Direct Peptide and NAD+ Solution in Assay Buffer.

    • Add 15 µL of the Substrate Solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Development: Add 50 µL of Stop/Developing Solution to each well. Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each compound concentration relative to the solvent control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

The 5-(4-methylpiperazin-1-yl)-2-nitroaniline scaffold represents a promising new class of SIRT6 inhibitors with potential applications in cancer therapy. The SAR studies have provided valuable insights into the structural requirements for potent inhibition, with the N-methylpiperazine moiety being a key feature for activity. The established link between SIRT6 and the PI3K/Akt/mTOR pathway provides a strong rationale for the further development of these compounds as anticancer agents.

Future research should focus on:

  • Synthesis and evaluation of 5-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde analogs: Directly comparing the SAR of the nitrobenzaldehyde series with the nitroaniline series will provide a more complete understanding of the pharmacophore.

  • Optimization of potency and selectivity: Further structural modifications based on the current SAR data could lead to the discovery of even more potent and selective SIRT6 inhibitors.

  • In vivo efficacy studies: Evaluating the most promising compounds in relevant animal models of cancer is crucial to validate their therapeutic potential.

  • Elucidation of the detailed mechanism of action: Investigating the precise molecular interactions between these inhibitors and SIRT6, and further exploring their effects on the PI3K/Akt/mTOR pathway and other downstream targets, will be essential for their clinical translation.

References

  • SIRT6 through PI3K/Akt/mTOR signaling pathway to enhance radiosensitivity of non-Small cell lung cancer and inhibit tumor progression. IUBMB Life. 2021 Sep;73(9):1092-1102.
  • SIRT6 Inhibitor Screening Kit (Fluorometric). BioVision. [Online] Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Online] Available at: [Link]

  • MTT Cell Assay Protocol. [Online] Available at: [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences.
  • Role of PI3K/AKT/mTOR signaling pathway and sirtuin genes in chronic obstructive pulmonary disease development. Journal of Cellular and Molecular Medicine.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology.
  • Role of PI3K/AKT/mTOR in Cancer Signaling: Applications in Precision Medicine. [Online] Available at: [Link]

  • SYNTHESIS, CHARECTERISATION AND ANTI CANCER AND ANTIHELMINTHETIC ACTIVITY OF 5-METHYL -2, 4-DIHYDRO-3H-PYRAZOL-3-ONE-4-(4-SUBTIT. International Journal of Pharmacy and Biological Sciences.
  • Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. Rasayan Journal of Chemistry.
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI.

Sources

A Comparative Guide to Assessing the Purity of Synthesized 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and regulatory approval of a potential therapeutic. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of synthesized 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for ensuring the quality of this critical compound.

The Synthetic Landscape and Potential Impurities

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. A common route involves the reaction of a 5-halo-2-nitrobenzaldehyde (e.g., 5-fluoro- or 5-chloro-2-nitrobenzaldehyde) with 1-methylpiperazine in the presence of a base.

5-halo-2-nitrobenzaldehyde 5-halo-2-nitrobenzaldehyde Product This compound 5-halo-2-nitrobenzaldehyde->Product SNAг reaction 1-methylpiperazine 1-methylpiperazine 1-methylpiperazine->Product Base Base Base->Product

Caption: Synthetic route to this compound.

This synthetic pathway, while generally efficient, can lead to several potential impurities that must be rigorously monitored:

  • Unreacted Starting Materials: Residual 5-halo-2-nitrobenzaldehyde and 1-methylpiperazine.

  • Positional Isomers: If the starting material contains other isomers of the halonitrobenzaldehyde, corresponding positional isomers of the product may be formed.

  • Over-alkylation Products: Reaction of the product with another molecule of the halo-nitrobenzaldehyde.

  • Hydrolysis Products: The aldehyde functional group can be susceptible to oxidation or other transformations under certain reaction or work-up conditions.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., DMSO, DMF, acetonitrile, ethyl acetate).

A robust purity assessment strategy must be capable of separating, identifying, and quantifying these potential impurities. This guide will compare three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can separate the main compound from its structurally related impurities.

Experimental Protocol: Reversed-Phase HPLC

This protocol is designed to provide excellent separation of the polar product from less polar starting materials and potential non-polar impurities.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Sample Dissolve sample in mobile phase A/B (50:50) Filter Filter through 0.45 µm syringe filter Dissolve Sample->Filter Inject Inject onto HPLC system Filter->Inject Separate Gradient elution on C18 column Inject->Separate Detect UV detection at 254 nm and 340 nm Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate purity by area percent Integrate->Calculate

Caption: HPLC workflow for purity assessment.

Method Parameters:

ParameterValueRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention and separation for aromatic compounds. The longer length enhances resolution.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and suppresses the ionization of the basic piperazine moiety.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient 10% B to 90% B over 20 minutesA gradient elution is crucial for separating compounds with a wide range of polarities, from polar impurities to the less polar product and starting materials.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nm and 340 nm254 nm is a general wavelength for aromatic compounds. The nitrobenzaldehyde chromophore has a characteristic absorbance at higher wavelengths, providing selectivity.
Injection Volume 10 µLA standard injection volume.

Data Interpretation:

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The method's performance should be validated against a reference standard.

CompoundExpected Retention Time (min)Rationale for Elution Order
1-Methylpiperazine~2-3Highly polar, will elute early in the reversed-phase system.
5-Fluoro-2-nitrobenzaldehyde~10-12Less polar than 1-methylpiperazine but more polar than the final product.
This compound ~15-17 The addition of the piperazine group increases the polarity compared to a simple benzaldehyde, but the overall molecule is still quite non-polar.
Potential Dimer Impurity>18Larger, more non-polar molecules will have longer retention times.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

GC-MS is an indispensable tool for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents. The high sensitivity of the mass spectrometer allows for the detection of trace-level contaminants.

Experimental Protocol: Headspace GC-MS for Residual Solvents

Headspace analysis is preferred for residual solvents as it avoids injecting non-volatile matrix components onto the GC column.

cluster_prep Sample Preparation cluster_gcms Headspace GC-MS Analysis cluster_data Data Analysis Weigh Sample Accurately weigh sample into headspace vial Add Solvent Add headspace solvent (e.g., DMSO) Weigh Sample->Add Solvent Incubate Incubate vial at elevated temperature Add Solvent->Incubate Inject Headspace Inject vapor phase onto GC column Incubate->Inject Headspace Separate & Detect Separate by GC and detect by MS Inject Headspace->Separate & Detect Identify Identify solvents by retention time and mass spectrum Separate & Detect->Identify Quantify Quantify using an internal standard Identify->Quantify

Caption: Headspace GC-MS workflow for residual solvent analysis.

Method Parameters:

ParameterValueRationale
GC Column DB-624, 30 m x 0.25 mm, 1.4 µmA mid-polar column suitable for the separation of a wide range of common organic solvents.
Carrier Gas HeliumAn inert carrier gas.
Oven Program 40 °C (5 min), then ramp to 240 °C at 10 °C/min, hold for 5 minA temperature program that allows for the separation of volatile solvents at the beginning and elution of less volatile solvents at the end.
Injector Temperature 250 °CEnsures rapid volatilization of the analytes.
MS Ion Source Temp 230 °CStandard ion source temperature.
MS Quadrupole Temp 150 °CStandard quadrupole temperature.
Headspace Vial Temp 80 °CA temperature that allows for efficient partitioning of volatile solvents into the headspace without degrading the sample.
Headspace Incubation Time 15 minSufficient time to reach equilibrium.

Data Interpretation:

Identification of residual solvents is achieved by comparing their retention times and mass spectra to a library of known solvents. Quantification is performed using an internal standard and a calibration curve.

SolventExpected Retention Time (min)Key Mass Fragments (m/z)
Acetonitrile~3.541, 40, 39
Ethyl Acetate~5.243, 88, 61
Dimethylformamide (DMF)~7.873, 44, 29
Dimethyl Sulfoxide (DMSO)~9.578, 63, 45

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Confirmation and Quantitative Analysis

NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative purity assessment. ¹H NMR is particularly useful for identifying and quantifying impurities without the need for a reference standard for each impurity.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

qNMR relies on the principle that the integral of a signal is directly proportional to the number of protons giving rise to that signal.

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Weigh Sample & Standard Accurately weigh sample and internal standard Dissolve Dissolve in deuterated solvent (e.g., DMSO-d6) Weigh Sample & Standard->Dissolve Acquire Spectrum Acquire ¹H NMR spectrum with appropriate parameters Dissolve->Acquire Spectrum Integrate Peaks Integrate signals of the analyte and internal standard Acquire Spectrum->Integrate Peaks Calculate Purity Calculate purity using the qNMR equation Integrate Peaks->Calculate Purity

Caption: Quantitative ¹H NMR (qNMR) workflow.

Method Parameters:

ParameterValueRationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.
Solvent DMSO-d₆A common solvent that dissolves a wide range of organic compounds.
Internal Standard Maleic acid or 1,3,5-TrimethoxybenzeneA standard with a known purity and signals that do not overlap with the analyte or expected impurities.
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing protonA sufficiently long relaxation delay is crucial for accurate quantification, ensuring that all protons have fully relaxed before the next pulse. T₁ values should be determined experimentally.
Pulse Angle 90°A 90° pulse angle provides the maximum signal intensity.
Number of Scans 16 or higherA sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation:

The purity of the sample can be calculated using the following equation:

Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

AssignmentExpected Chemical Shift (ppm)Multiplicity
Aldehyde proton (-CHO)~10.2s
Aromatic protons~7.0 - 8.2m
Piperazine protons (-CH₂-)~3.4t
Piperazine protons (-CH₂-)~2.4t
Methyl protons (-CH₃)~2.2s
Impurity: 1-Methylpiperazine (-CH₂-) ~2.3 & ~2.5 m
Impurity: 5-Fluoro-2-nitrobenzaldehyde (-CHO) ~10.3 s

Comparison of Analytical Techniques

FeatureHPLCGC-MSNMR
Primary Application Purity and impurity profiling of non-volatile compounds.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation, purity determination, and quantification.
Strengths High resolution, high sensitivity, excellent for quantification.High sensitivity, definitive identification through mass spectra.Provides detailed structural information, quantitative without individual impurity standards.
Limitations Requires a reference standard for each impurity for accurate quantification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to HPLC and GC-MS, potential for signal overlap.
Best for Detecting... Starting materials, positional isomers, non-volatile byproducts.Residual solvents, volatile starting materials.Structural isomers, quantification of total purity.

Conclusion: A Multi-faceted Approach to Purity Assessment

No single analytical technique is sufficient to fully characterize the purity of a synthesized compound. A comprehensive and robust purity assessment of this compound requires an orthogonal approach, leveraging the strengths of multiple analytical methods.

  • HPLC should be employed as the primary technique for determining the overall purity and for quantifying known and unknown non-volatile impurities.

  • GC-MS is essential for the analysis of residual solvents, ensuring they are below the limits stipulated by regulatory guidelines such as ICH Q3C.

  • NMR provides invaluable structural confirmation of the final product and can be used as a powerful quantitative tool to determine the absolute purity of the material.

By integrating the data from these complementary techniques, researchers and drug development professionals can confidently establish the purity profile of their synthesized this compound, ensuring the quality and integrity of this vital chemical intermediate.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021). ICH Harmonised Guideline Q3C(R8) Impurities: Guideline for Residual Solvents. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of Natural Products, 68(1), 133–149. [Link]

A Senior Application Scientist's Guide to the Synthesis of Piperazine-Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine-substituted benzaldehyde motif is a cornerstone in modern medicinal chemistry. As a "privileged scaffold," this structural unit is present in a multitude of therapeutic agents across diverse areas, including oncology, psychiatry, and infectious diseases.[1][2] The N-arylpiperazine moiety, in particular, is a key pharmacophore that imparts favorable pharmacokinetic and pharmacodynamic properties.[1] Consequently, the development of efficient, scalable, and versatile synthetic methods to access these building blocks is of paramount importance to drug discovery and development professionals.

This guide provides an in-depth comparison of the principal synthetic strategies for constructing piperazine-substituted benzaldehydes. We will delve into the mechanistic underpinnings of each method, evaluate their respective strengths and limitations with supporting data, and provide detailed experimental protocols for key transformations.

Core Synthetic Strategies: A Comparative Overview

The formation of the critical C-N bond between the benzaldehyde ring and the piperazine nitrogen is the central challenge. The choice of method is dictated by the electronic nature of the benzaldehyde precursor, functional group tolerance, and scalability requirements. The three dominant strategies are Palladium-catalyzed Buchwald-Hartwig amination, classical Nucleophilic Aromatic Substitution (SNAr), and Copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[3] It has become the gold-standard for many N-arylation reactions due to its broad substrate scope and high functional group tolerance, largely replacing harsher, older methods.[3]

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the piperazine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst.[3][4] The choice of phosphine ligand is critical and has evolved over several "generations" to improve reaction rates, expand the scope to less reactive aryl chlorides, and allow for milder reaction conditions.[3]

Advantages:

  • Broad Substrate Scope: Highly effective for a wide range of aryl halides (I, Br, Cl, OTf) and pseudohalides, including both electron-rich and electron-poor systems.[5]

  • Excellent Functional Group Tolerance: Tolerates many functional groups that are incompatible with other methods.

  • Milder Conditions: Modern catalyst systems operate under significantly milder conditions than classical methods.[5]

  • High Yields: Often provides excellent yields, with some protocols reporting up to 97% for aryl chlorides.[1]

Limitations:

  • Cost and Toxicity of Palladium: Palladium is a precious and toxic metal, which can be a concern for large-scale industrial synthesis and requires stringent purification to remove metal contaminants from the final product.[5]

  • Ligand Sensitivity: The ligands can be complex, expensive, and sensitive to air and moisture.[5]

  • Base Sensitivity: Strong bases like sodium tert-butoxide (NaOtBu) are often required, which can be incompatible with base-sensitive functional groups like esters.[4]

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a classical and often cost-effective method for synthesizing N-arylpiperazines. This reaction is fundamentally different from SN1 and SN2 reactions and relies on the electronic activation of the aromatic ring.[6]

Mechanistic Rationale: The reaction proceeds via an addition-elimination mechanism. The piperazine nucleophile attacks the carbon atom bearing the leaving group (typically a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The leaving group is then expelled, restoring aromaticity.[7] For this pathway to be effective, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to the leaving group.[7]

Advantages:

  • Cost-Effectiveness: It avoids the use of expensive transition metal catalysts and ligands.

  • Scalability: The procedure is often simple and readily scalable for industrial production.

  • High Yields: For suitably activated substrates, the reaction can be very high-yielding.

Limitations:

  • Limited Substrate Scope: The primary drawback is the strict requirement for strong electron-withdrawing groups on the aryl halide.[6] It is generally not applicable to electron-rich or unactivated aryl halides.

  • Harsh Conditions: Can require high temperatures and polar, high-boiling solvents like DMSO or DMF.

  • Positional Isomer Issues: If activation is not sufficiently strong or regioselective, side reactions or isomer formation can occur.[8]

Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a copper-catalyzed C-N bond-forming reaction, representing one of the earliest methods for N-arylation.[9][10] The specific application for N-arylation of amines is often referred to as the Goldberg reaction.[9]

Mechanistic Rationale: The mechanism is thought to involve the formation of a copper(I)-amidate complex from the piperazine. This complex then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the product.[11] Traditional Ullmann conditions were notoriously harsh, requiring high temperatures (often >200 °C) and stoichiometric amounts of copper powder.[9][10] Modern protocols utilize soluble copper salts (e.g., CuI) and chelating ligands (like phenanthroline or diamines) to facilitate the reaction under much milder conditions.[9][11]

Advantages:

  • Cost-Effective Catalyst: Copper is significantly cheaper and more abundant than palladium.

  • Alternative Reactivity: It can be a viable alternative when Buchwald-Hartwig amination fails, particularly for certain heterocyclic substrates.

Limitations:

  • Harsh Conditions (Classical): Traditional methods require very high temperatures and are often not suitable for complex molecules.[9]

  • Substrate Scope: While improved with modern ligands, the scope can still be more limited than the Buchwald-Hartwig reaction. Aryl iodides are typically the most reactive coupling partners.[9]

  • Stoichiometric Copper: Older protocols require large amounts of copper, leading to significant waste and purification challenges.

Data Summary: Comparison of Synthetic Methods

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)Ullmann Condensation (Modern Protocol)
Catalyst Palladium(0) or Palladium(II) pre-catalystNone (Substrate-dependent)Copper(I) salt (e.g., CuI)
Key Reagents Phosphine or Carbene Ligand, Base (e.g., NaOtBu, Cs₂CO₃)Electron-withdrawing group on aryl halide, Base (e.g., K₂CO₃, Et₃N)Chelating Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃, Cs₂CO₃)
Substrate Scope Very Broad (Aryl-I, Br, Cl, OTf; electron-rich & poor)Narrow (Requires activated aryl halides with EWGs)Moderate (Mainly Aryl-I, Br; can be substrate-specific)
Typical Solvents Toluene, Dioxane, THFDMSO, DMF, NMPDMF, NMP, Dioxane
Temperature 40 - 110 °C80 - 180 °C100 - 150 °C
Reaction Time 10 min - 24 h[1]2 - 24 h12 - 48 h
General Yields Good to Excellent (up to 97%)[1]Good to Excellent (for activated substrates)Moderate to Good
Key Advantage High versatility and functional group tolerance.[3]Low cost, no metal catalyst, highly scalable.Inexpensive catalyst, good alternative to palladium.[5]
Key Limitation Cost and toxicity of palladium catalyst and ligands.[5]Limited to electron-deficient aryl halides.[6]Often requires higher temperatures than Buchwald-Hartwig.[9]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general transformations and a typical experimental workflow.

G cluster_0 General Synthetic Routes cluster_1 Buchwald-Hartwig cluster_2 SNAr cluster_3 Ullmann ArylX Aryl Halide (e.g., 4-Fluorobenzaldehyde) Product Piperazine-Substituted Benzaldehyde ArylX->Product Piperazine Piperazine Piperazine->Product L1 [Pd] Catalyst Ligand, Base L2 Requires EWG on Aryl Ring Heat L3 [Cu] Catalyst Ligand, Base, Heat G start Start reagents Combine Aryl Halide, Piperazine, Catalyst, Ligand, & Base in Solvent start->reagents inert Establish Inert Atmosphere (N₂ or Ar Purge) reagents->inert heat Heat Reaction Mixture (e.g., 100 °C for 12h) inert->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (Quench, Extract) monitor->workup Complete purify Purify Product (Column Chromatography) workup->purify end Characterize Final Product purify->end

Sources

A Comparative Guide to Biological Target Identification for Derivatives of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, identifying the precise molecular targets of a bioactive small molecule is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. This guide provides an in-depth comparison of modern experimental strategies for elucidating the biological targets of novel compounds, specifically focusing on derivatives of 5-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde. We will move beyond a simple listing of techniques, instead offering a rationale for an integrated, multi-pronged approach that combines computational prediction with robust experimental validation.

The core structure of our topic compound combines a nitrobenzaldehyde moiety, a known pharmacophore present in various bioactive molecules, with a 4-methylpiperazine group, a common feature in many FDA-approved drugs that can confer desirable pharmacokinetic properties.[1][2] This unique combination suggests a high potential for specific biological activity, but also presents a challenge in pinpointing its direct molecular interactors within the complex cellular environment. A recent study identified a close analog, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, as a selective inhibitor of Sirtuin 6 (SIRT6), a histone deacetylase implicated in diabetes and cancer.[3] This finding provides a valuable starting hypothesis for our investigation into the benzaldehyde derivatives.

The Strategic Imperative: Why a Multi-Modal Approach to Target ID is Essential

Relying on a single method for target identification can often lead to incomplete or misleading results. A more robust strategy involves the convergence of evidence from orthogonal approaches. This guide will compare and contrast three main pillars of target identification:

  • In Silico Target Prediction: Computational methods that leverage existing biological and chemical data to generate initial hypotheses.

  • Affinity-Based Proteomics: Techniques that use a modified version of the small molecule to "fish" for its binding partners.

  • Label-Free Biophysical Methods: Approaches that detect the interaction between the unmodified small molecule and its target based on changes in the target protein's physical properties.

By integrating these strategies, we can build a compelling case for a specific target, validate the interaction in a cellular context, and gain crucial insights into the compound's mechanism of action.

Section 1: In Silico Target Prediction - Charting the Course

Before embarking on resource-intensive wet lab experiments, computational approaches can provide a valuable roadmap, predicting potential targets based on the chemical structure of our lead compound.[4][5] These methods are cost-effective and can rapidly generate a list of prioritized candidates for experimental validation.[6]

Two primary in silico strategies are particularly relevant:

  • Ligand-Based Approaches: These methods, such as chemical similarity searching and pharmacophore modeling, compare the structure of our query molecule to databases of compounds with known biological targets.[4] The underlying principle is that structurally similar molecules are likely to have similar biological activities.

  • Structure-Based Approaches (Reverse Docking): If the three-dimensional structures of potential protein targets are known, reverse docking can be used to computationally predict the binding affinity of our compound to a large panel of proteins.[7] This can help identify potential "on-target" and "off-target" interactions.

For the derivatives of this compound, an initial in silico screen against a database of sirtuins and other histone deacetylases would be a logical first step, given the known activity of its nitroaniline analog against SIRT6.[3]

Section 2: A Head-to-Head Comparison of Target Identification Methodologies

The core of our guide is a direct comparison of the leading experimental techniques for target identification. Each method has its own set of strengths and weaknesses, and the optimal choice depends on the specific research question and the properties of the small molecule.

Methodology Principle Advantages Disadvantages Best Suited For
Affinity Chromatography-Mass Spectrometry (AC-MS) The small molecule is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate.[8][9]Directly identifies binding partners; can be highly specific.[10]Requires chemical modification of the compound, which may alter its binding properties; can lead to false positives (non-specific binders).[11]Compounds that can be readily modified without losing activity; stable, high-affinity interactions.
Drug Affinity Responsive Target Stability (DARTS) Small molecule binding protects the target protein from proteolytic degradation.[12][13]Uses the unmodified compound; applicable to a wide range of interactions.[14][15]May not work for all protein-ligand interactions; can be less sensitive than affinity-based methods.Initial unbiased screening when chemical modification is undesirable.[16]
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein, shifting its melting curve to a higher temperature.[17][18]Confirms target engagement in a cellular context (intact cells); can be adapted for high-throughput screening.[19][20]Requires a specific antibody for detection (Western blot) or advanced proteomics; not all proteins exhibit a clear thermal shift.Validating direct target binding in cells and studying drug distribution.[21]

Section 3: An Integrated Workflow for Target Identification of this compound Derivatives

The following workflow illustrates how these diverse methodologies can be integrated to confidently identify and validate the biological targets of our lead compounds.

workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Unbiased Screening & Initial Validation cluster_2 Phase 3: In-Cell Target Engagement & Validation InSilico In Silico Target Prediction (Similarity Search, Reverse Docking) Hypothesis Prioritized Target List (e.g., SIRT6 and other HDACS) InSilico->Hypothesis Generates DARTS DARTS Assay (with cell lysate) Hypothesis->DARTS Guides AC_MS Affinity Chromatography-MS (if synthesizable probe) Hypothesis->AC_MS Guides Candidate_Proteins Candidate Binding Proteins DARTS->Candidate_Proteins AC_MS->Candidate_Proteins CETSA Cellular Thermal Shift Assay (CETSA) (Western Blot or MS) Candidate_Proteins->CETSA Informs Validated_Target Validated Cellular Target (e.g., SIRT6) CETSA->Validated_Target Confirms

Caption: Integrated workflow for target identification.

This phased approach allows for a systematic and evidence-based investigation. The initial in silico predictions provide a focused starting point. The unbiased screening methods like DARTS or AC-MS can then identify a broader range of potential interactors from a complex biological sample. Finally, CETSA serves as a crucial validation step, confirming that the compound directly engages the putative target within the more physiologically relevant environment of an intact cell.

Section 4: Detailed Experimental Protocols

To ensure the practical application of this guide, we provide step-by-step protocols for two of the most powerful and complementary techniques: DARTS and CETSA.

Protocol 1: Drug Affinity Responsive Target Stability (DARTS)

This protocol outlines the key steps for performing a DARTS experiment to identify potential protein targets for a derivative of this compound.

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a cancer cell line where SIRT6 is relevant) to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable buffer (e.g., M-PER or RIPA buffer) supplemented with protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing soluble proteins.

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

  • Compound Incubation:

    • Dilute the cell lysate to a working concentration (e.g., 1 mg/mL).

    • In separate tubes, add the test compound (at various concentrations) or vehicle control (e.g., DMSO) to the lysate.

    • Incubate at room temperature for 1 hour to allow for binding.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin or pronase) to each tube. The optimal protease and concentration should be determined empirically.

    • Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 10-30 minutes) to allow for protein digestion.

    • Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE loading buffer.

  • Analysis by SDS-PAGE and Mass Spectrometry:

    • Run the digested samples on an SDS-PAGE gel.

    • Visualize the protein bands by Coomassie staining.

    • Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control lanes. These represent proteins that were protected from digestion.

    • Excise these bands from the gel and identify the proteins by mass spectrometry.

darts_workflow Lysate Prepare Cell Lysate Incubate Incubate with Compound or Vehicle Lysate->Incubate Digest Limited Proteolysis Incubate->Digest Analyze SDS-PAGE & Mass Spec Digest->Analyze Identify Identify Protected Proteins Analyze->Identify

Caption: DARTS experimental workflow.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol details the steps for a CETSA experiment to validate the engagement of a this compound derivative with a specific target, such as SIRT6, in intact cells.

  • Cell Treatment:

    • Seed cells in multiple plates or dishes.

    • Treat the cells with the test compound at the desired concentration or with a vehicle control.

    • Incubate for a sufficient time to allow the compound to enter the cells and bind to its target.

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler. A typical range might be 40°C to 70°C in 2-3°C increments.

    • Include an unheated control sample.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Detection and Analysis:

    • Analyze the amount of the target protein (e.g., SIRT6) remaining in the soluble fraction by Western blotting using a specific antibody.

    • Quantify the band intensities.

    • Plot the percentage of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

cetsa_workflow Treat Treat Intact Cells with Compound or Vehicle Heat Apply Thermal Gradient Treat->Heat Lyse Lyse Cells & Separate Soluble/Aggregated Fractions Heat->Lyse Detect Detect Soluble Target Protein (e.g., Western Blot) Lyse->Detect Analyze Plot Melting Curves & Determine Thermal Shift Detect->Analyze

Caption: CETSA experimental workflow.

Conclusion

The identification of a small molecule's biological target is a multifaceted challenge that is best addressed with an integrated and logical workflow. For derivatives of this compound, starting with in silico predictions guided by data on close analogs provides a strong foundation. A subsequent comparison of unbiased, label-free methods like DARTS with affinity-based approaches will yield a high-confidence list of candidate interactors. Finally, validation of target engagement within the cellular milieu using a biophysical method like CETSA is essential for confirming a physiologically relevant interaction. By thoughtfully combining these powerful techniques, researchers can efficiently and accurately elucidate the mechanism of action of novel bioactive compounds, paving the way for their further development as therapeutic agents.

References

  • Lomenick, B., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology, 1263, 287-98. [Link]

  • Pai, M. Y., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(42), 17659-17664. [Link]

  • Lomenick, B. (2011). Small Molecule Target Identification using Drug Affinity Responsive Target Stability (DARTS). Dissertations & Theses - Gradworks. [Link]

  • Takakuwa, T., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298. [Link]

  • Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Cheminformatics, 15(1), 93. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. [Link]

  • Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • O'Hagan, S., & Kell, D. B. (2017). Computational/in silico methods in drug target and lead prediction. Journal of Pharmaceutical Investigation, 47(1), 1-20. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Khan, I., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. [Link]

  • Kumar, A., et al. (2010). Synthesis and biological activity of piperazine derivatives of phenothiazine. European Journal of Medicinal Chemistry, 45(7), 3055-3063. [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 194-204. [Link]

  • Byrne, R. (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 1825, 269-286. [Link]

  • Bantscheff, M., & Drewes, G. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(6), 665-676. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Recent Advances in In Silico Target Fishing. Journal of Medicinal Chemistry, 62(17), 7896-7924. [Link]

  • Leavens, W. J., et al. (2002). Frontal Affinity Chromatography with Mass Spectrometry Detection for Probing Molecular Interactions. Defence Research and Development Canada-Suffield. [Link]

  • NINGBO INNO PHARMCHEM. (n.d.). The Role of 2-Nitrobenzaldehyde in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Byrne, R. (2018). In Silico Target Prediction for Small Molecules. SciSpace. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Creative Biolabs. [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(10), 2244-2253. [Link]

  • de Moraes, M. C., et al. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 9(35), 1-13. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Rajendran, R., et al. (2024). Synthesis of Novel Anticancer Drugs Derived from 4‐nitrobenzaldehyde, and Investigation of Responsive Drug Delivery Systems Based on Carbon Quantum Dots. ResearchGate. [Link]

  • Corma, A., et al. (2001). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Journal of Catalysis, 201(1), 57-66. [Link]

  • NINGBO INNO PHARMCHEM. (2025). The Chemistry Behind 3-Nitrobenzaldehyde: Properties and Synthesis Insights. NINGBO INNO PHARMCHEM. [Link]

  • Li, L., et al. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline Derivatives as a New Class of SIRT6 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127215. [Link]

  • Corma, A., et al. (2001). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. [Link]

  • Sánchez-Viesca, F., et al. (2016). On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. American Journal of Chemistry, 6(1), 18-22. [Link]

  • Yurttaş, L., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4249. [Link]

  • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 22987. [Link]

  • Green, M. N. (1947). Studies on the mechanism of action of furacin or 5-nitro-2-furaldehyde semicarbazone. Journal of Bacteriology, 54(1), 9. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde (CAS No. 904895-82-5), a compound characterized by its nitrobenzaldehyde and methylpiperazine moieties.[1][2]

Hazard Assessment: Understanding the Risks

The primary hazards associated with this compound are inferred from related compounds. The nitrobenzaldehyde portion suggests potential for being harmful if swallowed, causing skin and serious eye irritation, and possibly leading to respiratory irritation.[4][5][6][7] The piperazine moiety is known to cause severe skin burns, eye damage, and may trigger allergic skin reactions.[8] Therefore, this compound must be handled as a hazardous substance.

Key Potential Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[4][9]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[3][4][8]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[3][4][8]

  • Respiratory Sensitization: May cause respiratory irritation.[4]

  • Environmental Hazard: Nitroaromatic compounds can be toxic to aquatic life with long-lasting effects.[4][10]

Hazard ClassificationLikely EffectSource Analogy
Acute Toxicity, OralHarmful if swallowed2-Nitrobenzaldehyde[4][5]
Skin IrritationCauses skin irritation2-Nitrobenzaldehyde, Piperazine[4][8]
Eye IrritationCauses serious eye irritation2-Nitrobenzaldehyde, Piperazine[4][8]
Aquatic HazardHarmful to aquatic lifeNitro-compounds[4]

Personal Protective Equipment (PPE): The First Line of Defense

Given the potential for skin and eye damage, a stringent PPE protocol is mandatory.

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[11]

  • Hand Protection: Double-gloving with chemical-resistant nitrile gloves is required. Inspect gloves for any signs of degradation before use.[11][12]

  • Body Protection: A dedicated laboratory coat, preferably disposable or made of a chemical-resistant material, must be worn.[11]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used within a chemical fume hood.[3]

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated, preferably within a chemical fume hood.[3]

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[3][8]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[3]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound and its associated waste is a critical final step in the experimental process. All waste, including the pure compound, solutions, and contaminated labware, must be treated as hazardous waste.[11]

Caption: Workflow for the safe segregation and disposal of waste.

Detailed Disposal Steps:

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[4]

    • Solid Waste: Place contaminated consumables such as gloves, weighing paper, and absorbent materials into a clearly labeled, dedicated hazardous waste container.[3][11]

    • Liquid Waste: Transfer unused solutions or reaction mixtures containing the compound into a designated liquid hazardous waste container. The container must be compatible with the solvents used.[11] Do not pour down the drain.[12]

    • Sharps: Any contaminated sharps, such as needles or pipette tips, must be placed in a puncture-resistant sharps container labeled for hazardous chemical waste.[11]

  • Container Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and any associated hazard symbols (e.g., toxic, irritant).[3][13]

  • Storage: Keep all hazardous waste containers securely sealed when not in use and store them in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[8][11]

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[10][11] This compound will likely require high-temperature incineration in a licensed facility.[8] Always consult with your institution's Environmental Health and Safety (EHS) department for specific local and federal regulations.[11]

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is not merely a procedural task but a fundamental aspect of laboratory safety and environmental stewardship. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to a stringent disposal protocol, researchers can ensure that the entire lifecycle of this chemical is managed safely and in full compliance with regulatory standards.

References

  • Appchem. This compound. Available from: [Link]

  • PubChem. Piperazine. National Institutes of Health. Available from: [Link]

  • ECHA. Nitrobenzene - Registration Dossier. Available from: [Link]

  • Reddit. 2-nitrophenol waste. Available from: [Link]

  • EHSO. Hazardous Waste Manual. Available from: [Link]

  • Chemistry For Everyone. How Do You Dispose Of Nitric Acid Waste? YouTube. Available from: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available from: [Link]

  • PubChem. 5-Nitro-2-(pyridin-4-ylmethyl)benzaldehyde. National Institutes of Health. Available from: [Link]

  • Valsynthese SA. Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemical Properties and Applications of 2-Nitrobenzaldehyde. Available from: [Link]

  • PubChem. 2-Nitrobenzaldehyde. National Institutes of Health. Available from: [Link]

Sources

Personal protective equipment for handling 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides essential, immediate safety and logistical information for handling this compound, a compound with significant potential in various research and development applications. This is not just a list of rules, but a framework for understanding the "why" behind each safety measure, ensuring a self-validating system of laboratory practice.

Understanding the Hazard Profile

The primary hazards associated with this class of compounds include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][2][4]

  • Potential for Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.[3][5]

Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is crucial, but it should always be used in conjunction with appropriate engineering controls to minimize exposure at the source.

  • Chemical Fume Hood: All weighing, handling, and transferring of this compound should be conducted in a certified chemical fume hood.[6][7][8] This is non-negotiable as it protects you from inhaling potentially harmful dust or vapors.

  • Ventilation: Ensure your laboratory has adequate general ventilation to further reduce the concentration of any airborne contaminants.[5][9][10]

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory when handling this compound. The rationale behind each piece of equipment is to provide a comprehensive barrier against the identified hazards.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[5][6][10][11]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves. Inspect for tears or holes before each use.[6]Provides a chemical-resistant barrier to prevent skin contact and potential irritation.
Body Protection A lab coat that covers your arms and closes at the front.[6]Protects your skin and personal clothing from accidental spills and contamination.
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator may be necessary.[11][12]Prevents the inhalation of airborne particles that could cause respiratory irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

Following a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation and Donning PPE
  • Inspect Your Workspace: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[13]

  • Gather Materials: Have all necessary equipment and reagents within the fume hood before you begin.

  • Don PPE: Put on your lab coat, followed by chemical safety goggles. Finally, don your gloves, ensuring they are pulled over the cuffs of your lab coat.[6][12]

Handling the Compound
  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood. Use a spatula for transfers to minimize dust generation.

  • In Solution: When working with the compound in solution, be mindful of potential splashes. Pour liquids slowly and carefully.[6]

  • Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, strong bases, and strong reducing agents to prevent potentially hazardous reactions.[8][14]

Post-Handling and Doffing PPE
  • Decontaminate: Clean any contaminated surfaces within the fume hood.

  • Doffing PPE: Remove your gloves first, using a technique that avoids touching the outside of the glove with your bare hands.[5][10][15] Next, remove your lab coat, followed by your safety goggles.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after handling the chemical, even if you wore gloves.[5][10][13]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Solid Waste: Dispose of any solid this compound and contaminated consumables (e.g., weigh boats, pipette tips) in a designated, labeled hazardous waste container.[16][17]

  • Liquid Waste: Solutions containing the compound should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.[5][10][15]

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste stream.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_space Inspect Workspace & Gather Materials don_ppe Don PPE: 1. Lab Coat 2. Goggles 3. Gloves prep_space->don_ppe handle_solid Weigh & Transfer Solid don_ppe->handle_solid handle_solution Work with Solution handle_solid->handle_solution decontaminate Decontaminate Workspace handle_solution->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE: 1. Gloves 2. Lab Coat 3. Goggles dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A workflow diagram illustrating the essential steps for safely handling this compound.

By adhering to these guidelines, you can confidently and safely work with this compound, ensuring the protection of yourself, your colleagues, and the integrity of your research.

References

  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.
  • Safe Lab Reagent Storage Guide | Best Practices 2025 - Laboratory Disposable Products.
  • 4 – NITRO BENZALDEHYDE MATERIAL SAFETY DATA SHEET - Techno PharmChem.
  • Safety Data Sheet: 3-Nitrobenzaldehyde - Carl ROTH.
  • Material Safety Data Sheet 3-Nitrobenzaldehyde, 99% MSDS# 00039 Section 1.
  • 4-Nitrobenzaldehyde - Safety Data Sheet.
  • 4-Nitrobenzaldehyde - Apollo Scientific.
  • 5-(4-Methyl-piperazin-1-yl)-2-nitro-benzaldehyde - Advanced ChemBlocks.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • material safety data sheet sds/msds - CDH Fine Chemical.
  • 4 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - Synquest Labs.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde 1. Identification of the substance/Mixture and of the company/undertaki - Valsynthese SA.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.